molecular formula C6H7NO2 B1595796 2-Cyano-3-methyl-2-butenoic Acid CAS No. 759-21-7

2-Cyano-3-methyl-2-butenoic Acid

Cat. No.: B1595796
CAS No.: 759-21-7
M. Wt: 125.13 g/mol
InChI Key: IMCBZLGYAYZSAM-UHFFFAOYSA-N
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Description

2-Cyano-3-methyl-2-butenoic Acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyano-3-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4(2)5(3-7)6(8)9/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCBZLGYAYZSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294805
Record name 2-cyano-3-methylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759-21-7
Record name 759-21-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-3-methylbut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40294805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-3-methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of 2-Cyano-3-methyl-2-butenoic acid, a valuable intermediate in the production of agrochemicals and pharmaceuticals.[1] The document delves into the core chemical principles, detailed experimental protocols, and critical safety considerations, designed to equip researchers with the knowledge to confidently and safely perform this synthesis.

Introduction: The Significance of this compound

This compound, also known as isopropylidene cyanoacetic acid, is a versatile building block in organic synthesis. Its structure, featuring a conjugated system with a nitrile and a carboxylic acid group, makes it a reactive and useful precursor for the synthesis of more complex molecules, including pyrethroid insecticides. The presence of both a nucleophilic (nitrile) and an electrophilic (carbonyl) center, along with the potential for Michael additions, underscores its importance in the development of novel chemical entities.

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
CAS Number 759-21-7
Appearance White to off-white solid

The Core Synthesis Pathway: Knoevenagel Condensation

The most prominent and efficient method for the synthesis of this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a carbonyl compound (in this case, acetone) with a compound containing an active methylene group (cyanoacetic acid).[2][3]

Unveiling the Mechanism

The Knoevenagel condensation proceeds through a series of well-defined steps:

  • Deprotonation: A basic catalyst, typically a weak amine like piperidine or pyridine, abstracts a proton from the α-carbon of cyanoacetic acid. The electron-withdrawing nature of the adjacent cyano and carboxyl groups makes this proton particularly acidic, leading to the formation of a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of acetone. This results in the formation of a β-hydroxy intermediate.

  • Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product, this compound. In many cases, this step occurs spontaneously under the reaction conditions.

Knoevenagel_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Cyanoacetic_Acid Cyanoacetic Acid (NC-CH₂-COOH) Carbanion Carbanion (NC-CH⁻-COOH) Cyanoacetic_Acid->Carbanion + B: Base Base (B:) Protonated_Base BH⁺ Acetone Acetone ((CH₃)₂C=O) Carbanion->Acetone Nucleophilic Attack Intermediate β-Hydroxy Intermediate Acetone->Intermediate Product This compound Intermediate->Product - H₂O Water H₂O

Caption: Mechanism of the Knoevenagel Condensation for this compound synthesis.

The Doebner Modification: A Refined Approach

A noteworthy variation of this reaction is the Doebner modification , which utilizes pyridine as the solvent and often a catalytic amount of piperidine. This modification is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, as it can facilitate decarboxylation.[2][4][5] However, for the synthesis of this compound, the goal is to retain the carboxylic acid functionality.

Experimental Protocol: A Step-by-Step Guide

Experimental_Workflow start Start reactants 1. Combine Acetone, Cyanoacetic Acid, and Piperidine in a suitable solvent (e.g., Toluene) start->reactants reflux 2. Reflux the mixture with a Dean-Stark trap to remove water reactants->reflux monitor 3. Monitor reaction progress by TLC reflux->monitor cool 4. Cool the reaction mixture monitor->cool workup 5. Acidify with HCl and extract with an organic solvent cool->workup dry 6. Dry the organic layer and evaporate the solvent workup->dry purify 7. Purify the crude product by recrystallization dry->purify characterize 8. Characterize the final product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: Proposed experimental workflow for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Acetone58.08(excess)-
Cyanoacetic Acid85.061.0 eq-
Piperidine85.15catalytic-
Toluene92.14solvent-
Hydrochloric Acid (conc.)36.46for work-up-
Ethyl Acetate88.11for extraction-
Anhydrous Sodium Sulfate142.04drying agent-
Detailed Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add cyanoacetic acid and a suitable solvent such as toluene.

  • Addition of Reagents: Add an excess of acetone to the flask, followed by a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (cyanoacetic acid) is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with dilute hydrochloric acid to remove the piperidine catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.

Characterization of the Final Product

Due to the limited availability of specific spectral data for this compound in the searched literature, the following characterization data is based on its ethyl ester and general knowledge of similar compounds. Researchers should perform their own analyses to confirm the structure and purity of the synthesized product.

Spectroscopic Data (Predicted for the Acid)
  • ¹H NMR: Expected signals would include two singlets for the two methyl groups at the 3-position (likely in the range of 2.0-2.5 ppm) and a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • ¹³C NMR: Key signals would be observed for the nitrile carbon (~115-120 ppm), the carbons of the double bond, the carbonyl carbon of the carboxylic acid (>165 ppm), and the two methyl carbons.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2220 cm⁻¹), and the C=C stretch of the alkene (~1640 cm⁻¹). The NIST WebBook provides an IR spectrum for the ethyl ester, which can serve as a useful reference.[4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ). The NIST WebBook provides mass spectrometry data for the ethyl ester.[3]

Safety and Handling: A Critical Overview

5.1. Reagent Safety

  • Cyanoacetic Acid: This compound is harmful if swallowed, causes severe skin burns and eye damage.[7] It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetone: A flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Piperidine: A flammable liquid and vapor that is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Toluene: A flammable liquid and vapor that can cause skin and eye irritation, and may be harmful if inhaled or swallowed.

5.2. Product Safety

While specific safety data for this compound is not extensively available, related α,β-unsaturated cyanoacrylic acids and their esters are known to be irritants to the skin, eyes, and respiratory system.[8] Some cyanoacrylates are also suspected of causing cancer. Therefore, it is prudent to handle the final product with the same level of caution as the starting materials.

5.3. General Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE at all times.

  • Have an emergency plan and access to a safety shower and eyewash station.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Knoevenagel condensation provides a robust and reliable pathway for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can effectively produce this valuable chemical intermediate for their drug discovery and development endeavors.

References

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Journal of the Chemical Society of Pakistan. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet Cyanacrylate Adhesive. (2017). Retrieved January 21, 2026, from [Link]

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • CYANOACETIC ACID FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 21, 2026, from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2025). YouTube. Retrieved January 21, 2026, from [Link]

  • Process for industrial application of Knoevenagel synthesis. (1991). Google Patents.
  • Cyanoacrylates - Draft evaluation statement. (2024). Australian Government Department of Health and Aged Care. Retrieved January 21, 2026, from [Link]

  • Spectroscopy Data for Undergraduate Teaching. (2023). ERIC. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet Cyanoacrylate. (2015). Arrowhead Forensics. Retrieved January 21, 2026, from [Link]

  • Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • 2-cyano-3-methyl-but-2-enoic acid ethyl ester (C8H11NO2). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

  • 2-Butenoic acid, 2-cyano-3-[methyl(phenylmethyl)amino]-,2-methylpropyl ester. (n.d.). Axsyn. Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 21, 2026, from [Link]

  • Method for preparing 3-methyl-2-butenoic acid. (n.d.). Google Patents.
  • cyanoacetamide. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Process for the manufacture of substituted 2-cyano cinnamic esters. (n.d.). Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-3-methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-methyl-2-butenoic acid, a fascinating and functionally rich organic molecule, holds a significant position at the crossroads of industrial and pharmaceutical chemistry. With the CAS number 759-21-7, this α,β-unsaturated cyano-carboxylic acid is a versatile building block, prized for its reactive nature that allows for a multitude of chemical transformations.[1] Its structural complexity, featuring a conjugated system encompassing a nitrile, a carboxylic acid, and a substituted alkene, bestows upon it a unique set of physicochemical properties that are critical to understand for its effective application.

This guide, designed for the discerning researcher and drug development professional, moves beyond a superficial listing of data. It delves into the causality behind the experimental determination of its properties, provides actionable protocols, and situates its relevance within the demanding context of pharmaceutical synthesis. As a key intermediate in the production of important agrochemicals and, notably, in the synthesis of the immunomodulatory drug Teriflunomide, a thorough understanding of this compound's characteristics is paramount for process optimization, quality control, and the design of novel synthetic routes.[2]

Core Physicochemical Properties

A comprehensive understanding of a molecule's physicochemical profile is the bedrock of its application in research and development. The following table summarizes the key properties of this compound, followed by a detailed exploration of each.

PropertyValueSource
Chemical Formula C₆H₇NO₂[1]
Molecular Weight 125.13 g/mol [1]
CAS Number 759-21-7[1]
Predicted pKa 2.26-
Water Solubility 15 g/L-
Melting Point Not available for the acid. The ethyl ester has a melting point of 284.07 K (10.92 °C).
Boiling Point Not available for the acid. The ethyl ester has a boiling point of 564.73 K (291.58 °C) at standard pressure.

In-Depth Analysis of Physicochemical Properties

Acidity (pKa)

The acidity of this compound, quantified by its pKa value, is a critical parameter influencing its reactivity, solubility, and biological interactions. The predicted pKa of 2.26 suggests that it is a relatively strong carboxylic acid. This heightened acidity, when compared to a simple saturated carboxylic acid like butanoic acid (pKa ≈ 4.82), can be attributed to the electron-withdrawing effects of the conjugated nitrile group and the double bond. These features stabilize the carboxylate anion through resonance and inductive effects, thereby facilitating proton donation.

Potentiometric titration is a highly accurate method for determining the pKa of a substance.[3] The protocol involves titrating a solution of the acid with a strong base and monitoring the pH change.

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh and dissolve a sample of this compound in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the this compound solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Slowly add the standardized NaOH solution in small, precise increments from a burette.

    • After each addition, allow the solution to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • The pKa is determined as the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized.

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH ensures a sharp and clear equivalence point.

  • Slow, incremental addition of the titrant is crucial for allowing the system to reach equilibrium at each step, ensuring accurate pH readings.

  • Stirring maintains a homogenous solution throughout the titration.

Diagram: Workflow for pKa Determination

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prep_Acid Prepare Acid Solution (0.01 M) Titrate Titrate Acid with Base Prep_Acid->Titrate Prep_Base Prepare Standardized Base (0.1 M NaOH) Prep_Base->Titrate Record Record pH and Volume Titrate->Record Incremental Addition Plot Plot pH vs. Volume Record->Plot Determine_pKa Determine pKa at Half-Equivalence Point Plot->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Solubility

The reported water solubility of 15 g/L indicates that this compound is sparingly soluble. This property is a balance between the hydrophilic nature of the carboxylic acid group, which can engage in hydrogen bonding with water, and the hydrophobic character of the methyl groups and the overall carbon backbone. The solubility is also pH-dependent; in basic solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt.

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of deionized water.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that a saturated solution is formed.

  • Constant temperature and agitation are critical for reaching a true thermodynamic equilibrium.

  • Careful separation of the solid and liquid phases is essential to avoid overestimation of the solubility.

Diagram: Shake-Flask Solubility Determination Workflow

Solubility_Determination Start Add Excess Solid to Solvent Equilibrate Equilibrate (Constant T, Agitation) Start->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Analyze Analyze Supernatant (UV-Vis/HPLC) Separate->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for the shake-flask solubility determination method.

Spectroscopic Properties

The spectroscopic signature of this compound provides invaluable information about its molecular structure and electronic environment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the carboxylic acid proton. The two methyl groups may be non-equivalent, giving rise to two separate signals. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will be characterized by signals for the six carbon atoms in their unique chemical environments. The carbonyl carbon of the carboxylic acid will resonate at a significantly downfield position (typically 165-185 ppm). The carbons of the double bond and the nitrile group will also have characteristic chemical shifts.

The IR spectrum of this molecule will be dominated by several key absorption bands:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group, expected around 1700-1725 cm⁻¹.

  • A sharp C≡N stretch from the nitrile group, typically appearing around 2220-2260 cm⁻¹.

  • A C=C stretch from the alkene, usually in the region of 1620-1680 cm⁻¹.

The conjugated system of this compound will result in absorption in the UV region of the electromagnetic spectrum. The λmax (wavelength of maximum absorbance) is expected to be influenced by the extent of conjugation and the presence of the auxochromic carboxylic acid and nitrile groups.

Application in Drug Development: The Synthesis of Teriflunomide

A prominent application of this compound in the pharmaceutical industry is as a crucial precursor in the synthesis of Teriflunomide. Teriflunomide is an active metabolite of leflunomide and is used in the treatment of relapsing multiple sclerosis.[2] It functions as an immunomodulatory agent by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, which is essential for pyrimidine synthesis.[2]

The synthesis of Teriflunomide often involves the reaction of a derivative of 2-cyano-3-hydroxybut-2-enoic acid with 4-(trifluoromethyl)aniline.[2] While not a direct reaction of this compound itself, the structural motif is highly related, and understanding the reactivity of this class of compounds is key. The synthesis of a related compound, (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide, a known impurity in Leflunomide preparations, highlights the importance of this chemical scaffold.

The general synthetic strategy involves the formation of an amide bond between the carboxylic acid (or an activated derivative) and the aniline.

Diagram: Simplified Synthetic Pathway to a Teriflunomide Analog

Teriflunomide_Synthesis Start 2-Cyano-3-hydroxy- but-2-enoic acid derivative Product Teriflunomide Analog Start->Product Aniline 4-(Trifluoromethyl)aniline Aniline->Product

Caption: Simplified reaction scheme for a Teriflunomide analog.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its physicochemical properties, governed by the interplay of its functional groups, dictate its behavior in chemical reactions and biological systems. A thorough understanding of its acidity, solubility, and spectroscopic characteristics, coupled with well-defined experimental protocols for their determination, is essential for its effective utilization. Its role as a key building block in the synthesis of pharmaceuticals like Teriflunomide underscores its importance in drug development, providing a compelling case for its continued study and application. This guide serves as a foundational resource for researchers and scientists seeking to harness the synthetic potential of this versatile compound.

References

  • CN104693070A - Method for synthesizing teriflunomide - Google P
  • teriflunomide - New Drug Approvals. (URL: [Link])

  • An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities - AWS. (URL: Not available)
  • CN115838340A - A kind of preparation method of teriflunomide - Google P
  • Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem - NIH. (URL: [Link])

  • Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0). (URL: [Link])

  • US10526279B2 - Process for the preparation of teriflunomide - Google P
  • WO2001060363A1 - A method for synthesizing leflunomide - Google P
  • Leflunomide EP Impurity B | 163451-81-8 - SynZeal. (URL: [Link])

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • 1H NMR Chemical Shift - Oregon State University. (URL: [Link])

  • Leflunomide-impurities - Pharmaffiliates. (URL: [Link])

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (URL: Not available)
  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem. (URL: [Link])

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

  • UV-Vis spectrum of 5-cyano-10,15,20-tris(2,4,6-triphenylphenyl)porphyrin 3 in dichloromethane. The inset is the partial IR spectrum showing the characteristic –C≡N stretching absorption at 2211 cm⁻¹. - ResearchGate. (URL: [Link])

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (URL: [Link])

  • C-13 NMR Shift Analysis Guide | PDF | Atomic Physics | Chemical Substances - Scribd. (URL: [Link])

  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

  • 13-C NMR Chemical Shift Table.pdf. (URL: Not available)
  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester - Cheméo. (URL: [Link])

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (URL: [Link])

  • 2-Methyl-3-butenoic Acid | C5H8O2 | CID 143088 - PubChem. (URL: [Link])

  • 3-Methyl-2-butenoic acid | C5H8O2 | CID 10931 - PubChem. (URL: [Link])

  • 2-butenoic acid, 3724-65-0 - The Good Scents Company. (URL: [Link])

  • This compound - Lead Sciences. (URL: [Link])

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2-Cyano-3-methyl-2-butenoic acid CAS number 759-21-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Cyano-3-methyl-2-butenoic acid (CAS No. 759-21-7)

Introduction

This compound, registered under CAS number 759-21-7, is a multifunctional organic compound. Characterized by the presence of a carboxylic acid, a nitrile group, and an alkene, all in conjugation, this molecule presents a unique platform for complex organic synthesis. Its structure as an α,β-unsaturated carbonyl system makes it a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals like pyrethroid insecticides.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safe handling protocols, designed to support its application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundation of any laboratory work. This compound is also known by several synonyms, which are crucial to recognize when searching literature and chemical databases.

Synonyms:

  • Isopropylidene Cyanoacetic Acid[2]

  • 2-Cyano-3-methylbut-2-enoic acid[3]

  • Crotonic Acid, 2-cyano-3-methyl-[2]

The molecule's structural arrangement is key to its reactivity. The electron-withdrawing cyano and carboxylic acid groups significantly influence the electronic character of the carbon-carbon double bond.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 759-21-7 [3][4][5][]
Molecular Formula C6H7NO2 [3][7][8]
Molecular Weight 125.13 g/mol [3][7][8]
Canonical SMILES CC(=C(C#N)C(=O)O)C [3]
InChI InChI=1S/C6H7NO2/c1-4(2)5(3-7)6(8)9/h1-2H3,(H,8,9) [3]

| InChIKey | IMCBZLGYAYZSAM-UHFFFAOYSA-N |[3] |

Physicochemical and Computed Properties

The physical properties of a compound dictate its handling, storage, and the conditions required for reactions. The predicted pKa, for instance, suggests a moderately strong organic acid, a factor that is critical in designing reaction conditions, particularly in acid-base chemistry or in chromatographic separations.

Table 2: Physicochemical and Computed Data

Property Value Notes / Source
Melting Point 137 °C [9]
Boiling Point 286.6 ± 23.0 °C (Predicted) [9]
Water Solubility Sparingly soluble (15 g/L at 25 °C) [3]
pKa 2.26 ± 0.44 (Predicted) [3]
Topological Polar Surface Area 61.1 Ų [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 3 [3]

| Rotatable Bond Count | 1 |[3] |

Synthesis, Reactivity, and Applications

Synthesis

A primary route to this compound is through the hydrolysis of its corresponding ethyl ester, Ethyl 2-cyano-3-methyl-2-butenoate (CAS No. 759-58-0). This reaction is a standard ester hydrolysis, typically catalyzed by an acid or a base. The choice of catalyst is critical; base-catalyzed hydrolysis (saponification) followed by acidic workup is common for achieving high yields.

Caption: Synthesis of this compound via hydrolysis.

Chemical Reactivity and Applications

The reactivity of this molecule is governed by its three key functional groups. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack, a classic example being the Michael addition reaction.[1]

  • As a Michael Acceptor: The electron-withdrawing nature of the nitrile and carboxyl groups makes the double bond "electron-poor," rendering it an excellent acceptor for nucleophiles (Michael donors). This reactivity is fundamental to its utility in building more complex molecular scaffolds.

  • Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations, such as esterification, amide bond formation, or reduction to an alcohol. These reactions are essential for incorporating the molecule into larger structures, a common strategy in drug development.

  • Nitrile Group Chemistry: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing multiple pathways for derivatization.

These reactive properties make this compound a valuable building block. It is cited as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, where its structure can be elaborated into a final active ingredient.[1] The cyano group is a common motif in many drug molecules, valued for its ability to form strong interactions with biological targets and its utility as a synthetic precursor.[10]

Spectral Characterization

  • ¹H NMR: Proton NMR would be expected to show two singlets for the two non-equivalent methyl groups on the double bond and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Carbon NMR would show distinct signals for the two methyl carbons, the quaternary carbons of the double bond, the nitrile carbon, and the carbonyl carbon.

  • IR Spectroscopy: Infrared spectroscopy would clearly show a strong, broad absorption for the O-H stretch of the carboxylic acid, a sharp C≡N stretch (around 2200-2250 cm⁻¹), and a strong C=O stretch for the conjugated acid (around 1700-1725 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight of 125.13 g/mol .

Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar cyano-containing acidic compounds provide a strong basis for hazard assessment and handling procedures.[13][14][15]

Table 3: GHS Hazard Classification (Anticipated)

Hazard Class Category Statement
Acute Toxicity, Oral 3 or 4 H301/H302: Toxic or Harmful if swallowed
Skin Corrosion/Irritation 1 or 2 H314/H315: Causes severe skin burns and eye damage or causes skin irritation
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage
Skin Sensitization 1 H317: May cause an allergic skin reaction

| Specific target organ toxicity | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[13]

Storage and Incompatibilities
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Recommended storage temperature is often 2-8°C for long-term stability.[8][16]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[13]

First-Aid Measures
  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation or rash occurs, get medical advice.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[13]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[13]

Representative Experimental Protocol: Synthesis

The following protocol describes a representative lab-scale synthesis of the title compound from its ethyl ester. This procedure is based on standard organic chemistry principles for ester hydrolysis.

Objective: To synthesize this compound via base-catalyzed hydrolysis of Ethyl 2-cyano-3-methyl-2-butenoate.

Materials:

  • Ethyl 2-cyano-3-methyl-2-butenoate (1.0 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, standard glassware

G cluster_0 A Dissolve Ester & NaOH in EtOH/H₂O B Reflux Reaction Mixture (e.g., 2-4 hours) A->B C Monitor by TLC (disappearance of starting material) B->C C->B Incomplete D Cool to RT & Concentrate (remove EtOH) C->D Complete E Acidify Aqueous Layer (Cold, with HCl to pH ~1-2) D->E F Extract with EtOAc (3x) E->F G Combine Organics, Wash with Brine F->G H Dry (MgSO₄), Filter, & Concentrate G->H I Purify Product (e.g., Recrystallization) H->I J Characterize (NMR, IR, MS, MP) I->J

Caption: Workflow for the hydrolysis and purification of the title compound.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-cyano-3-methyl-2-butenoate in a mixture of ethanol and water (e.g., 3:1 v/v). Add sodium hydroxide (1.2 equivalents) and stir until dissolved.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux. The choice of reflux is to provide sufficient thermal energy to overcome the activation energy of the hydrolysis reaction, ensuring a reasonable reaction rate.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., 30% ethyl acetate in hexanes) should show the consumption of the starting ester (less polar) and the appearance of the product acid (more polar, stays at the baseline). This self-validating step ensures the reaction is driven to completion before proceeding.

  • Workup - Solvent Removal: Once the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. This step is crucial as the product needs to be extracted from an aqueous solution.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add hydrochloric acid with stirring until the pH is approximately 1-2. The product, being a carboxylic acid, is soluble in its basic carboxylate form but will precipitate or become extractable into an organic solvent upon protonation. The cooling step manages the exotherm of the neutralization.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 times). The multiple extractions ensure efficient recovery of the product from the aqueous phase.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Isolation and Purification: Remove the solvent via rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture) to afford the pure this compound.

Conclusion

This compound (CAS 759-21-7) is a highly functionalized and reactive organic intermediate. Its value in synthetic chemistry, particularly for pharmaceutical and agrochemical development, stems from the versatile chemistry of its conjugated nitrile, alkene, and carboxylic acid moieties. A thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

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molecular structure of 2-Cyano-3-methyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Cyano-3-methyl-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound (CAS RN: 759-21-7). As a sparsely documented compound, this document synthesizes available data with established chemical principles to offer researchers a foundational understanding. This guide will delve into the molecule's structural features, propose a viable synthetic route, predict its spectroscopic characteristics, and explore its potential in the realm of medicinal chemistry and materials science. It is crucial to note that while this guide is built upon scientific expertise, the limited availability of experimental data for this specific molecule necessitates that some sections, particularly regarding synthesis and spectroscopic analysis, are presented as predictive models to guide future research.

Molecular Structure and Physicochemical Properties

This compound is a fascinating small molecule that combines several key functional groups: a carboxylic acid, a nitrile, and an alkene, all within a compact carbon skeleton. This unique arrangement of electron-withdrawing and unsaturated moieties suggests a rich and varied chemical reactivity.

Systematic Name: 2-Cyano-3-methylbut-2-enoic acid[1]

Synonyms: Isopropylidene Cyanoacetic Acid[2]

Key Identifiers:

Identifier Value
CAS Number 759-21-7[2][3]
Molecular Formula C₆H₇NO₂[2][3]
Molecular Weight 125.13 g/mol [1][2]
Canonical SMILES CC(=C(C#N)C(=O)O)C[1]

| InChI Key | IMCBZLGYAYZSAM-UHFFFAOYSA-N[1] |

Predicted Physicochemical Properties:

Property Predicted Value
Boiling Point 286.6 °C at 760 mmHg[1]
Density 1.15 g/cm³[1]
pKa 2.26 ± 0.44

| LogP | 0.93 |

Note: These properties are computationally predicted and await experimental verification.

Stereochemistry: The Potential for E/Z Isomerism

The presence of a trisubstituted double bond in this compound introduces the possibility of geometric isomerism (E/Z isomers). The relative stability and formation of these isomers will be dictated by the steric hindrance between the substituents on the double bond. The E-isomer, where the larger carboxylic acid and the gem-dimethyl groups are on opposite sides, is predicted to be the thermodynamically more stable form. However, the kinetic product in a synthesis may vary depending on the reaction conditions. The characterization of the specific isomer obtained in a synthesis would require detailed spectroscopic analysis, such as Nuclear Overhauser Effect (NOE) NMR experiments.

Caption: 2D structure of this compound.

Proposed Synthesis Protocol: Knoevenagel Condensation

Reaction Scheme: Acetone reacts with cyanoacetic acid in the presence of a base to yield this compound.

Proposed Synthesis of this compound acetone Acetone reaction Knoevenagel Condensation acetone->reaction cyanoacetic_acid Cyanoacetic Acid cyanoacetic_acid->reaction base Base (e.g., Piperidine) base->reaction Catalyst product This compound reaction->product

Caption: Knoevenagel condensation for the synthesis of the target molecule.

Step-by-Step Experimental Workflow (Theoretical)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetic acid (1.0 equivalent) in a suitable solvent such as ethanol or toluene.

  • Addition of Ketone: To this solution, add acetone (1.1 equivalents).

  • Catalyst Introduction: Introduce a catalytic amount of a weak base, such as piperidine or pyridine (0.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the pure this compound.

Rationale for Experimental Choices:

  • Solvent: Ethanol and toluene are common solvents for Knoevenagel condensations as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Catalyst: A weak base like piperidine is crucial as it deprotonates the active methylene group of cyanoacetic acid to form the nucleophilic enolate, which then attacks the carbonyl carbon of acetone. A strong base could lead to undesired side reactions.

  • Acidification: The final product is a carboxylic acid, which is soluble in its salt form. Acidification is necessary to protonate the carboxylate and precipitate the neutral acid for isolation.

Predicted Spectroscopic Profile

Due to the lack of published experimental spectra for this compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds, such as its ethyl ester derivative.[4][5]

Predicted ¹H NMR (in CDCl₃):

Chemical Shift (ppm) Multiplicity Integration Assignment
~10-12 Singlet 1H -COOH
~2.2-2.4 Singlet 3H -CH₃

| ~1.9-2.1 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR (in CDCl₃):

Chemical Shift (ppm) Assignment
~165-170 -COOH
~160-165 C=C(CN)COOH
~115-120 -C≡N
~100-105 C=C(CN)COOH
~20-25 -CH₃

| ~15-20 | -CH₃ |

Predicted IR Spectroscopy (as KBr pellet):

Wavenumber (cm⁻¹) Functional Group
~2500-3300 (broad) O-H stretch (carboxylic acid)
~2220-2260 C≡N stretch (nitrile)
~1680-1710 C=O stretch (carboxylic acid)

| ~1630-1650 | C=C stretch (alkene) |

Potential Applications in Scientific Research

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of more complex molecules and materials.

  • Drug Discovery: The butenoic acid scaffold is present in various biologically active compounds. The cyano and carboxylic acid groups can participate in hydrogen bonding and other non-covalent interactions with biological targets. This molecule could serve as a starting point for the development of novel therapeutics, potentially in areas where substituted butenoic acids have shown promise, such as in the development of enzyme inhibitors or receptor modulators.

  • Polymer Chemistry: The vinyl group makes this molecule a potential monomer for polymerization reactions. The resulting polymer would have pendant carboxylic acid and nitrile groups, which could be further functionalized to create materials with tailored properties for applications in areas like drug delivery, coatings, and adhesives.

  • Agrochemicals: Some derivatives of 3-methyl-2-butenoic acid are used in the synthesis of pyrethroid-class agricultural chemicals.[6] Further investigation could reveal potential applications for this compound in this field.

Conclusion

This compound represents a molecule of significant synthetic potential that remains largely unexplored. This guide has provided a foundational framework for its molecular structure, a plausible synthetic route, and its predicted spectroscopic characteristics. While the lack of extensive experimental data underscores the need for further research, the information presented here offers a valuable starting point for scientists and researchers interested in exploring the chemistry and applications of this intriguing compound. The validation of the proposed synthesis and the full characterization of its properties will undoubtedly open new avenues for its use in various scientific disciplines.

References

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An In-Depth Technical Guide to the Biological Activity of 2-Cyano-3-methyl-2-butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of 2-cyano-3-methyl-2-butenoic acid, and more broadly the cyanocinnamic acid scaffold, represent a versatile class of compounds with significant therapeutic potential. The core chemical feature, an α,β-unsaturated nitrile, functions as an effective Michael acceptor, enabling covalent interactions with biological targets and driving a spectrum of activities. This guide provides a comprehensive technical overview of the primary biological effects of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms of action, including the inhibition of critical enzymes like protein tyrosine kinases, topoisomerases, and 5-lipoxygenase. Furthermore, this document furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers and drug development professionals a foundational understanding of this promising chemical class.

Introduction: The Chemical Versatility of the Cyanoacrylate Scaffold

The this compound framework is a subset of a larger, well-studied class of compounds known as cyanocinnamic acid derivatives. The defining structural motif is the cyanoacrylate group (a cyano group and a carboxylic acid or ester group attached to a carbon-carbon double bond). This arrangement creates a highly polarized, electron-deficient double bond, making the β-carbon susceptible to nucleophilic attack by amino acid residues like cysteine within protein active sites. This reactivity profile is central to the diverse biological activities observed.

Many derivatives within this class are recognized as Tyrphostins , a term coined for "tyrosine phosphorylation inhibitors".[1] These small-molecule agents were among the first designed to selectively inhibit the catalytic activity of protein tyrosine kinases (PTKs), such as the Epidermal Growth Factor Receptor (EGFR), without significantly affecting serine/threonine kinases.[1] This guide will explore how this fundamental mechanism extends to various therapeutic areas and detail the methodologies used to characterize these potent biological effects.

Anticancer Activity: Multi-Modal Inhibition of Tumor Progression

Cinnamic acid derivatives have long been investigated for their anticancer effects, with the ability to induce apoptosis and inhibit proliferation in a wide range of cancer types.[2] The cyano-substituted derivatives are particularly potent, targeting several key pathways essential for tumor growth and survival.

Mechanism I: Inhibition of Protein Tyrosine Kinases (PTKs)

Tyrosine kinases are crucial enzymes in signal transduction cascades that regulate cell growth, differentiation, and survival.[1] Aberrant activation of PTKs, especially EGFR, is a hallmark of many cancers, including non-small-cell lung, breast, and colon cancers.[3][4][5]

This compound derivatives, particularly the tyrphostin family, function primarily as ATP-competitive inhibitors.[1][6] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling proteins. For instance, the tyrphostin AG1478 effectively inhibits EGFR phosphorylation, leading to the dose-dependent inactivation of the downstream ERK1/2 and AKT signaling pathways, which are critical for cell proliferation and survival.[3] This inhibition suppresses cancer cell growth and clone formation.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Tyrphostin Tyrphostin Derivative (e.g., AG1478) Tyrphostin->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling cascade by tyrphostin derivatives.
Mechanism II: Inhibition of DNA Topoisomerase I

DNA topoisomerase I (Topo I) is another critical enzyme for cell proliferation, as it resolves DNA torsional stress during replication and transcription.[7] It is a validated target for anticancer drugs. The catalytic mechanism of Topo I involves the formation of a covalent bond between a tyrosine residue in the enzyme's active site and the DNA backbone.[7] Recognizing the similarity to tyrosine phosphorylation, researchers identified that tyrphostin derivatives can also act as Topo I inhibitors. Compounds like AG-555 were found to block the binding of Topo I to DNA, representing a different mechanism from well-known inhibitors like camptothecin and suggesting this class of compounds may serve as novel Topo I-targeting agents.[7]

Quantitative Data: Anticancer Activity

The following table summarizes the inhibitory concentrations of representative cyanocinnamic acid derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineTarget/AssayIC50 ValueReference
Tyrphostin AG1478 MDA-MB-231 (Breast)Proliferation (MTT)~20 µM[3]
Tyrphostin AG1478 MCF-7 (Breast)Proliferation (MTT)~20 µM[3]
Compound 7i A549 (Lung)Proliferation (CCK-8)2.25 µM[4]
Compound 7i HT-29 (Colon)Proliferation (CCK-8)1.72 µM[4]
Compound 7i -EGFR Enzyme Assay17.32 nM[4]
Compound 36f HepG2 (Liver)Cytotoxicity0.74 µM[2]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The cyanoacrylate scaffold has proven effective in targeting enzymes central to the inflammatory response.

Mechanism: Covalent Inhibition of 5-Lipoxygenase (5-LO)

Human 5-lipoxygenase (5-LO) is the key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[8] A recent study demonstrated that tyrphostins containing a Michael-reactive cyanoacrylate moiety are potent inhibitors of 5-LO.[8] Compounds such as AG556 (IC50 = 64 nM) and degrasyn (IC50 = 0.11 µM) were identified as highly effective.[8]

The mechanism involves the cyanoacrylate moiety acting as a Michael acceptor, forming a covalent bond with cysteine residues near the substrate entry site of the 5-LO enzyme.[8] This was confirmed through mass spectrometry analysis and experiments showing that the inhibitory effect was diminished by the addition of glutathione (a competing nucleophile) or by mutating the surface cysteine residues of the enzyme.[8] This covalent binding provides a promising strategy for developing highly potent and durable anti-inflammatory agents.

Mechanism: Modulation of NF-κB and Nrf2 Signaling

While not a direct derivative of this compound, the synthetic triterpenoid CDDO-Me (bardoxolone methyl) incorporates a critical 2-cyano-enone moiety. This compound demonstrates potent anti-inflammatory and antioxidant effects by modulating two key transcription factors. It reduces inflammation by inhibiting the pro-inflammatory NF-κB pathway and simultaneously activates the Nrf2 pathway, which upregulates antioxidant genes like NQO-1 and HO-1.[9] This dual action effectively reduces pro-inflammatory cytokine expression, decreases oxidative stress, and promotes the resolution of inflammation.[9]

Antimicrobial Activity

Derivatives of 2-cyano-3-(2'-furyl)propenic acid have demonstrated notable activity against a range of microorganisms.

Mechanism and Structure-Activity Relationship (SAR)

These compounds are effective at inhibiting the growth of the algae Chlorella pyrenoidosa and fungi such as Saccharomyces cerevisiae, Candida albicans, and Aspergillus niger at concentrations above 40 µmol/L.[10] The biological activity is directly linked to the electronic properties of the molecule. An increasing electron-acceptor effect of substituents on the furan ring enhances the antimicrobial effect, likely by increasing the reactivity of the double bond towards nucleophilic attack by microbial enzymes.[10] Conversely, increased hydrophobicity of the substituent tends to decrease activity.[10] This suggests that the mechanism is dependent on the compound's ability to penetrate the cell and covalently modify essential proteins.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for reliable interpretation of results.

Protocol 1: General Synthesis via Knoevenagel Condensation

This protocol outlines a general method for synthesizing this compound ethyl ester, a common derivative. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.

Rationale: This method is chosen for its efficiency and high yields in forming carbon-carbon double bonds, which is the core of the target scaffold. Piperidine is a mild base catalyst suitable for this condensation.

Step-by-Step Methodology:

  • To a round-bottom flask, add ethyl cyanoacetate (1.0 eq) and acetone (1.2 eq).

  • Add a suitable solvent, such as toluene or ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or a mixture of piperidine and acetic acid.

  • Equip the flask with a Dean-Stark apparatus (if using toluene) to remove the water formed during the reaction, or simply reflux if using ethanol.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to yield the pure this compound ethyl ester.

Synthesis_Workflow Start Start: Reagents Step1 1. Combine Ethyl Cyanoacetate, Acetone, and Catalyst in Solvent Start->Step1 Step2 2. Heat to Reflux (Remove H₂O) Step1->Step2 Step3 3. Monitor by TLC Step2->Step3 Step3->Step2 Incomplete Step4 4. Work-up: - Cool Reaction - Extraction & Washes Step3->Step4 Complete Step5 5. Dry and Concentrate Step4->Step5 Step6 6. Purify Product (Chromatography) Step5->Step6 End End: Pure Product Step6->End

Caption: General workflow for the synthesis of a this compound derivative.
Protocol 2: In Vitro Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Rationale: This assay is a standard, reliable method for initial screening of cytotoxic compounds.[11] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold and its analogs are a rich source of biologically active compounds. Their efficacy is largely driven by the Michael-reactive nature of the cyanoacrylate group, which allows for potent, and often covalent, inhibition of key enzymes involved in cancer, inflammation, and microbial growth. The success of tyrphostins in targeting tyrosine kinases has paved the way for extensive research, revealing a multi-faceted pharmacological profile that includes the inhibition of topoisomerases and 5-lipoxygenase.

Future research should focus on optimizing the selectivity of these derivatives to minimize off-target effects and enhance therapeutic indices. The exploration of novel derivatives, potentially through combinatorial chemistry and structure-based design, could uncover compounds with improved potency against drug-resistant targets. Given their diverse mechanisms of action, these compounds hold significant promise for the development of next-generation therapeutics to address complex human diseases.

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2-Cyano-3-methyl-2-butenoic acid reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reaction Mechanisms of 2-Cyano-3-methyl-2-butenoic Acid

Abstract

This compound is a highly functionalized molecule of significant interest in organic synthesis. Its structure, featuring a conjugated system activated by both a cyano and a carboxylic acid group, imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis via Knoevenagel condensation, its susceptibility to conjugate additions, its role as a dienophile in cycloaddition reactions, and the characteristic transformations of its cyano and carboxylic acid moieties. The discussion is grounded in established chemical principles, supported by mechanistic diagrams and detailed experimental protocols to provide a comprehensive and practical understanding of its chemical behavior.

Introduction: Structural Features and Synthetic Importance

This compound belongs to the class of α,β-unsaturated carbonyl compounds, a cornerstone of modern organic chemistry.[1] Its molecular architecture is characterized by several key reactive sites:

  • An α,β-Unsaturated System: The carbon-carbon double bond is in conjugation with both the cyano (-CN) and the carboxylic acid (-COOH) groups. These powerful electron-withdrawing groups polarize the π-system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2]

  • A Nitrile (Cyano) Group: This group enhances the electrophilicity of the conjugated system and can itself undergo transformations such as hydrolysis or reduction.

  • A Carboxylic Acid Group: This functional group can undergo a variety of classic reactions, including esterification, amidation, and conversion to an acyl halide, allowing for further molecular diversification.[3][4]

This trifecta of functional groups makes this compound a valuable intermediate in the synthesis of complex molecules, particularly within the agrochemical and pharmaceutical industries for the production of compounds like pyrethroid insecticides.[5] This guide will systematically dissect the reaction mechanisms that stem from these structural features.

Synthesis via Knoevenagel Condensation

The primary route for synthesizing this compound and its derivatives is the Knoevenagel condensation. This reaction is a fundamental method for carbon-carbon bond formation, involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[6][7]

Reaction Mechanism

In this context, the synthesis involves the reaction of acetone with a cyanoacetic acid derivative. The reaction is typically catalyzed by a weak base, such as piperidine or boric acid.[6][7][8]

The mechanism proceeds through the following key steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., cyanoacetic acid), creating a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to form a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form the final, thermodynamically stable α,β-unsaturated product.

Knoevenagel_Condensation Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetone Acetone (CH3)2C=O CyanoaceticAcid Cyanoacetic Acid NC-CH2-COOH Enolate Resonance-Stabilized Enolate CyanoaceticAcid->Enolate + Base (B:) Base Base (B:) Adduct Tetrahedral Adduct Enolate->Adduct + Acetone BetaHydroxy β-Hydroxy Adduct Adduct->BetaHydroxy + H-B+ Product 2-Cyano-3-methyl- 2-butenoic acid BetaHydroxy->Product - H2O

Caption: Mechanism of the Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Boric Acid Catalyzed Synthesis

This protocol is adapted from a general method for Knoevenagel condensation using boric acid as a mild, environmentally friendly catalyst.[7][9]

Materials:

  • Acetone (1 mmol)

  • Cyanoacetic acid (1 mmol)

  • Boric acid (0.1 mmol, 10 mol%)

  • Aqueous Ethanol (5 mL)

  • Magnetic stirrer and reaction vessel

Procedure:

  • Dissolve cyanoacetic acid (1 mmol) and acetone (1 mmol) in 5 mL of aqueous ethanol in a suitable reaction vessel at room temperature.

  • Add the boric acid catalyst (10 mol%) to the solution.

  • Stir the mixture vigorously using a magnetic stirrer at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Core Reaction Mechanisms

The unique arrangement of functional groups in this compound gives rise to several key reaction pathways.

Conjugate Addition (Michael Addition)

The Michael addition is the archetypal reaction for α,β-unsaturated carbonyl compounds.[10][11] The strong electron-withdrawing nature of the cyano and carboxyl groups renders the β-carbon of this compound highly electrophilic and prone to 1,4-conjugate addition by a wide range of soft nucleophiles (Michael donors).[2][5][12]

Mechanism: The reaction proceeds in three canonical steps:

  • Nucleophilic Attack: A nucleophile (e.g., an enolate, amine, or thiolate) attacks the electrophilic β-carbon of the conjugated system.

  • Enolate Formation: The attack results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized across the α-carbon, the carbonyl oxygen, and the nitrile nitrogen.

  • Protonation: The enolate is protonated by a proton source (often the solvent or a mild acid added during workup) at the α-carbon to yield the final 1,4-adduct.[10][13]

Michael_Addition General Michael Addition Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Acceptor Michael Acceptor (this compound) Enolate Resonance-Stabilized Enolate Intermediate Acceptor->Enolate + Nu- Donor Michael Donor (Nucleophile: Nu-) Product 1,4-Adduct Enolate->Product + H+ (Workup)

Caption: The three-step mechanism of the Michael (1,4-conjugate) addition reaction.

The addition of thiols is particularly rapid due to the presence of the activating cyano group.[14] This reactivity is crucial in the context of covalent inhibitors in drug development, where the α,β-unsaturated system can react with cysteine residues in proteins.

Diels-Alder Cycloaddition

The electron-deficient double bond in this compound makes it an excellent dienophile ("diene-loving") for [4+2] Diels-Alder cycloaddition reactions.[1] This reaction is a powerful tool for constructing six-membered rings with high regio- and stereocontrol.[15][16]

Mechanism: The Diels-Alder reaction is a concerted, pericyclic process where three π-bonds are broken and two new σ-bonds and one new π-bond are formed simultaneously in a single transition state.[15][17]

  • Reactants: A conjugated diene (the 4π-electron component) reacts with the dienophile (the 2π-electron component, in this case, this compound).

  • Transition State: The reaction proceeds through a cyclic transition state. For the reaction to be efficient, the diene must be able to adopt an s-cis conformation.

  • Product: A substituted cyclohexene ring is formed. The electron-withdrawing cyano and carboxyl groups on the dienophile accelerate the reaction rate.[16]

Diels_Alder Diels-Alder [4+2] Cycloaddition Diene Conjugated Diene (e.g., 1,3-Butadiene) TS Cyclic Transition State Diene->TS Dienophile Dienophile (this compound) Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: Schematic of the Diels-Alder reaction forming a six-membered ring.

Theoretical studies on similar α-cyano α,β-unsaturated ketones confirm their reactivity in Diels-Alder reactions, highlighting the polar nature and normal electron demand of these transformations.[18]

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group provides a synthetic handle for a range of functional group interconversions through nucleophilic acyl substitution.[4]

Common Transformations:

  • Esterification: In the presence of an acid catalyst, reaction with an alcohol yields the corresponding ester. This is a reversible equilibrium-controlled process.[3]

  • Amide Formation: Direct reaction with an amine to form an amide is difficult and requires high temperatures. More commonly, the carboxylic acid is first activated, for example, by conversion to an acid chloride or by using a coupling reagent like dicyclohexylcarbodiimide (DCC).[4]

  • Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride effectively converts the carboxylic acid into the highly reactive acid chloride, which is a versatile precursor for esters, amides, and anhydrides.[19]

Carboxylic_Acid_Reactions Carboxylic Acid Transformations Acid 2-Cyano-3-methyl- 2-butenoic Acid Ester Ester Acid->Ester R'-OH, H+ Amide Amide Acid->Amide 1. SOCl2 2. R'2NH AcidChloride Acid Chloride Acid->AcidChloride SOCl2

Caption: Key synthetic transformations of the carboxylic acid functional group.

Decarboxylation Pathway

While simple α,β-unsaturated acids do not readily decarboxylate upon heating, the presence of the α-cyano group provides an alternative mechanistic pathway.[20] Research on related polyunsaturated α-cyano acids suggests that base-induced decarboxylation can occur via a deconjugation-rearrangement mechanism.[21]

Proposed Mechanism:

  • Deconjugation: A base removes a proton from the γ-methyl group, leading to a rearrangement of the double bond from the α,β-position to the β,γ-position. This is the key step that facilitates decarboxylation.

  • Decarboxylation: The resulting β,γ-unsaturated acid can then undergo decarboxylation through a six-membered cyclic transition state, similar to the mechanism for β-keto acids, to lose CO₂.[22]

  • Product Formation: This process yields a nitrile product where the double bond has migrated.

This pathway highlights a more nuanced aspect of the molecule's reactivity, offering a route to different structural motifs under specific basic conditions.[21]

Quantitative Data Summary

The following table summarizes key properties of this compound and its common ethyl ester derivative.

PropertyValueCompoundReference
Molecular Formula C₆H₇NO₂This compound[5]
Molecular Weight 125.13 g/mol This compound[5]
Molecular Formula C₈H₁₁NO₂Ethyl 2-cyano-3-methyl-2-butenoate[23][24][25]
Molecular Weight 153.18 g/mol Ethyl 2-cyano-3-methyl-2-butenoate[23][24]
Boiling Point 120-123 °C (at reduced pressure)Ethyl 2-cyano-3-methyl-2-butenoate[26]

Conclusion

This compound is a synthetically potent building block whose reactivity is governed by the interplay of its α,β-unsaturated system, cyano group, and carboxylic acid function. Its facile synthesis via Knoevenagel condensation and its predictable participation in Michael additions and Diels-Alder reactions make it a reliable tool for constructing molecular complexity. Furthermore, the distinct reactivity of the carboxylic acid and the potential for base-induced decarboxylation open avenues for diverse chemical modifications. A thorough understanding of these reaction mechanisms is essential for leveraging this versatile intermediate in the design and execution of synthetic strategies across the chemical sciences.

References

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A Theoretical and Computational Scrutiny of 2-Cyano-3-methyl-2-butenoic Acid: A Prospective Analysis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Cyano-3-methyl-2-butenoic acid, a substituted α,β-unsaturated carboxylic acid, presents a compelling scaffold for investigation due to its inherent electronic and structural features. The convergence of a nitrile, a carboxylic acid, and an alkene functionality within a compact molecular framework suggests a rich potential for applications ranging from pharmaceutical intermediates to advanced material precursors. This technical guide outlines a prospective theoretical study of this compound, leveraging established computational chemistry protocols to predict its molecular properties, reactivity, and spectroscopic signatures. By synthesizing insights from studies on analogous cyanoacrylic and unsaturated carbonyl systems, we provide a robust framework for future in silico and experimental exploration of this promising molecule.

Introduction: The Scientific Imperative

This compound (CAS 759-21-7), with the molecular formula C₆H₇NO₂, is a fascinating yet underexplored molecule from a theoretical standpoint.[1] Its structure is characterized by an electron-withdrawing cyano group and a carboxylic acid group attached to a double bond, a motif known to be a Michael acceptor.[2] This inherent reactivity makes it a valuable building block in organic synthesis.[1] Understanding the intricate details of its electronic structure, conformational landscape, and spectroscopic characteristics is paramount for unlocking its full potential in rational drug design and the development of novel organic materials.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective, and non-invasive means to probe the molecular world. Such studies can provide profound insights into molecular geometry, electronic properties (such as frontier molecular orbitals), and vibrational spectra, which are often in excellent agreement with experimental data.[3] This guide will detail the proposed computational methodologies and expected findings from a comprehensive theoretical analysis of this compound.

Computational Methodology: A Validating Framework

The cornerstone of a reliable theoretical study is a well-chosen computational method. Based on successful applications in related systems, such as cyanoacrylic acid derivatives and other α,β-unsaturated systems, the following protocol is proposed.[4][5][6]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of this compound. This is crucial as the geometric parameters (bond lengths, bond angles, and dihedral angles) dictate the molecule's overall shape and energy.

Protocol:

  • Initial Structure Generation: A 3D model of this compound will be constructed using standard molecular modeling software.

  • DFT Functional and Basis Set Selection: Geometry optimization will be performed using a hybrid DFT functional, such as B3LYP or M06-2X, which have demonstrated high accuracy for organic molecules.[3][4] A Pople-style basis set, such as 6-311++G(d,p), will be employed to provide a good balance between computational cost and accuracy.

  • Frequency Calculations: Following optimization, harmonic vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[3]

G cluster_workflow Computational Workflow A Initial 3D Structure B Geometry Optimization (DFT) A->B B3LYP/6-311++G(d,p) C Frequency Calculation B->C Same level of theory D Confirmation of Energy Minimum C->D No imaginary frequencies E Theoretical Spectra (IR/Raman) C->E

Caption: Workflow for Geometry Optimization and Vibrational Analysis.

Electronic Structure Analysis

Understanding the electronic properties of this compound is key to predicting its reactivity and potential applications in areas like non-linear optics or as a sensitizer in dye-sensitized solar cells.[4][5][6]

Key Parameters to be Investigated:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate intramolecular charge transfer interactions and hyperconjugative effects, providing a deeper understanding of bonding and stability.

Predicted Molecular Properties: An Educated Forecast

Based on the known electronic effects of the constituent functional groups and data from analogous molecules, we can anticipate the following properties for this compound.

Molecular Geometry

The molecule is expected to be largely planar due to the sp² hybridization of the alkene carbons. The presence of the methyl groups may introduce some steric strain, potentially leading to minor out-of-plane distortions. The bond lengths will reflect the electronic nature of the substituents; for instance, the C=C double bond is expected to be slightly elongated due to conjugation with the cyano and carboxyl groups.

Parameter Predicted Value Range Rationale
C=C Bond Length1.34 - 1.36 ÅConjugation with electron-withdrawing groups
C≡N Bond Length~1.15 ÅTypical triple bond length
C=O Bond Length~1.21 ÅStandard carbonyl bond length
O-H Bond Length~0.97 ÅTypical hydroxyl bond length
Spectroscopic Signatures

The theoretical vibrational spectra will provide a "fingerprint" of the molecule.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3200 - 3500 (broad)Strong
C-H stretch (methyl)2900 - 3000Medium
C≡N stretch (nitrile)2220 - 2260Strong
C=O stretch (carbonyl)1700 - 1725Very Strong
C=C stretch (alkene)1620 - 1680Medium-Weak
Electronic Properties and Reactivity

The strong electron-withdrawing nature of the cyano and carboxylic acid groups will significantly influence the electronic landscape of the molecule.

  • HOMO-LUMO Distribution: The HOMO is likely to be localized on the C=C double bond, while the LUMO is expected to be distributed over the cyano and carbonyl groups. This suggests that the molecule will be susceptible to nucleophilic attack at the β-carbon of the alkene (a classic Michael addition).

  • MEP Analysis: The MEP map is predicted to show a region of high positive potential (electrophilic) around the acidic proton of the carboxyl group and the β-carbon, while negative potential (nucleophilic) will be concentrated on the oxygen atoms of the carboxyl group and the nitrogen of the cyano group.

G cluster_reactivity Predicted Reactivity Profile Molecule This compound HOMO HOMO on C=C Molecule->HOMO Highest Occupied MO LUMO LUMO on C≡N and C=O Molecule->LUMO Lowest Unoccupied MO Nucleophilic_Attack Nucleophilic Attack Site (β-carbon) LUMO->Nucleophilic_Attack

Caption: Predicted Frontier Molecular Orbital contributions and reactivity.

Potential Applications: From Theory to Practice

The theoretical insights gleaned from this proposed study can guide the experimental exploration of this compound in several high-impact areas:

  • Pharmaceutical Synthesis: As a Michael acceptor, it can be used to synthesize more complex molecules with potential biological activity.[2] The detailed understanding of its reactivity profile can aid in designing more efficient synthetic routes.

  • Materials Science: The presence of polar functional groups and a conjugated system suggests potential for applications in non-linear optical materials.[4] Theoretical calculations of hyperpolarizability can quantify this potential.

  • Dye-Sensitized Solar Cells (DSSCs): The carboxylic acid group can act as an anchor to semiconductor surfaces like TiO₂, and the conjugated system can facilitate charge transfer, making it a candidate for use as a sensitizer in DSSCs.[5][6]

Conclusion

While direct theoretical studies on this compound are not yet prevalent in the literature, a comprehensive computational analysis is a logical and necessary next step to fully characterize this molecule. The methodologies outlined in this guide, grounded in the successful application to analogous systems, provide a clear roadmap for such an investigation. The predicted molecular and electronic properties suggest a molecule with a rich and tunable reactivity, making it a prime candidate for further experimental and theoretical exploration in the fields of drug discovery, materials science, and renewable energy.

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  • "A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile." PMC, 20 May 2021, [Link].

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  • "759-21-7| Chemical Name : 2-Cyano-3-methylbut-2-enoic Acid." Pharmaffiliates, [Link]. Accessed 20 Jan. 2026.

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An In-depth Technical Guide to 2-Cyano-3-methyl-2-butenoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyano-3-methyl-2-butenoic acid, a versatile intermediate in organic synthesis. Delving into its historical context within the broader discovery of cyanoacrylates, this document elucidates the fundamental principles of its synthesis, primarily through the Knoevenagel condensation. Detailed experimental protocols, mechanistic insights, and characterization data are presented to offer a practical resource for laboratory applications. Furthermore, this guide explores the significance of this compound and its derivatives as building blocks in the development of pharmaceuticals and agrochemicals, supported by relevant case studies.

Historical Context: A Serendipitous Discovery in the World of Cyanoacrylates

The story of this compound is intrinsically linked to the broader history of cyanoacrylates, a class of compounds that emerged from a series of serendipitous discoveries. The journey began during World War II, in 1942, when Dr. Harry Coover and his team at Eastman Kodak were investigating clear plastic gun sights.[1] They synthesized a formulation that possessed an unusual and, at the time, frustrating property: it stuck to everything it touched.[1] This adhesive quality led to its initial rejection for the intended application.

It wasn't until 1951 that the true potential of these "sticky" monomers was realized.[1] Coover and his colleague, Fred Joyner, rediscovered cyanoacrylates while researching heat-resistant polymers for jet canopies.[1] This time, they recognized the immense commercial potential of their adhesive properties, leading to the first commercial sale of a cyanoacrylate adhesive, "Eastman #910," in 1958.[1]

The synthesis of these early cyanoacrylates, and by extension this compound, is a classic example of the Knoevenagel condensation , a reaction named after the German chemist Emil Knoevenagel.[1][2] This versatile carbon-carbon bond-forming reaction, first described in the late 19th century, involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, such as cyanoacetic acid, in the presence of a basic catalyst.[1][2]

While a singular, seminal publication detailing the very first synthesis of this compound is not readily apparent in historical records, its preparation is a direct and logical application of the well-established Knoevenagel condensation principle, reacting acetone with cyanoacetic acid. The comprehensive 1967 review of the Knoevenagel condensation by G. Jones serves as a foundational reference for the wide applicability and mechanistic understanding of this reaction, covering the synthesis of a vast array of α,β-unsaturated cyano compounds.[3][4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance White to off-white crystalline solid(General knowledge)
CAS Number 759-21-7

Spectroscopic Data:

While specific spectral data for the free acid can vary depending on the solvent and instrumentation, the data for its common derivative, ethyl 2-cyano-3-methyl-2-butenoate, provides valuable insights into the core structure.

  • Mass Spectrometry (Electron Ionization) of Ethyl 2-cyano-3-methyl-2-butenoate: The NIST WebBook provides a mass spectrum for the ethyl ester, which would show a molecular ion peak and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy of Ethyl 2-cyano-3-methyl-2-butenoate: The IR spectrum will exhibit characteristic absorption bands for the C≡N (cyano) group, the C=O (ester carbonyl) group, and the C=C (alkene) bond. The NIST WebBook contains IR spectral data for the ethyl ester.

Synthesis via Knoevenagel Condensation: A Detailed Protocol and Mechanistic Insight

The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation of acetone with cyanoacetic acid.

Reaction Mechanism

The reaction proceeds through a series of well-understood steps, catalyzed by a weak base such as an amine (e.g., piperidine or pyridine).

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyanoacetic_Acid Cyanoacetic Acid (NC-CH₂-COOH) Carbanion Carbanion (NC-CH⁻-COOH) Cyanoacetic_Acid->Carbanion Deprotonation by Base Acetone Acetone (CH₃-CO-CH₃) Alkoxide Alkoxide Intermediate Acetone->Alkoxide Nucleophilic Attack Base Base (B:) Base->Carbanion Carbanion->Alkoxide Beta_Hydroxy β-Hydroxy Adduct Alkoxide->Beta_Hydroxy Protonation Product This compound Beta_Hydroxy->Product Dehydration (-H₂O)

Figure 1: Mechanism of the Knoevenagel Condensation.

Causality of Experimental Choices:

  • Choice of Base: A weak base is crucial. A strong base could lead to the self-condensation of acetone (an aldol condensation), a competing and undesirable side reaction. The weak base is sufficient to deprotonate the acidic α-carbon of cyanoacetic acid without significantly promoting the self-condensation of the ketone.

  • Reaction Conditions: The reaction is often carried out with heating to drive the dehydration of the intermediate β-hydroxy adduct to the final α,β-unsaturated product. The removal of water, for instance by azeotropic distillation with a solvent like toluene, can shift the equilibrium towards the product.

Step-by-Step Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using azeotropic removal of water), combine cyanoacetic acid (1.0 equivalent) and acetone (1.5-2.0 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as toluene or benzene. Add a catalytic amount of a weak base, for example, piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: The purified product should be characterized by standard analytical techniques, such as melting point determination, NMR spectroscopy (¹H and ¹³C), and IR spectroscopy, to confirm its identity and purity.

Applications in Drug Development and Agrochemicals

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules with biological activity.

Pharmaceutical Applications: The Case of Teriflunomide

A prominent example of a drug molecule structurally related to this compound is Teriflunomide . Teriflunomide, (Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, is an active metabolite of leflunomide and is used in the treatment of multiple sclerosis.[5][6][7][8][9]

Teriflunomide_Structure Teriflunomide Teriflunomide

Figure 2: Structure of Teriflunomide.

While not a direct derivative of this compound, the core α,β-unsaturated cyanoamide scaffold highlights the importance of this class of compounds in medicinal chemistry. The synthesis of such molecules often involves similar synthetic strategies, underscoring the foundational role of the Knoevenagel condensation.

Agrochemicals: Building Blocks for Pyrethroid Insecticides

This compound serves as a key intermediate in the synthesis of certain pyrethroid insecticides .[3] Pyrethroids are synthetic analogues of the natural insecticides, pyrethrins, found in chrysanthemum flowers. They are widely used in agriculture and public health due to their high insecticidal activity and low mammalian toxicity.

The synthesis of various pyrethroids involves the construction of a cyclopropane ring, and intermediates derived from this compound can be utilized in these synthetic pathways. The α,β-unsaturated system with the cyano group provides multiple reactive sites for further chemical transformations to build the complex structures of pyrethroid molecules.

Conclusion

This compound, a product of the classic Knoevenagel condensation, represents a simple yet powerful building block in organic synthesis. Its journey from a serendipitous discovery in the broader context of cyanoacrylates to its application as a key intermediate in the synthesis of pharmaceuticals and agrochemicals demonstrates the enduring value of fundamental organic reactions. This guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The continued exploration of the reactivity of this and related α,β-unsaturated cyano compounds holds promise for the development of novel molecules with significant biological and material properties.

References

  • Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Jones, G. (1967) The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Retrieved from [Link]

  • Google Patents. (n.d.). US8802735B2 - (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4.
  • PubChem. (n.d.). (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluormethylphenyl)-amide tablet formulations with improved stability - Patent US-8802735-B2. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002080897A1 - Use of (z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide for treating multiple sclerosis.
  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). US6794410B2 - Use of (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4′-trifluoromethylphenyl)-amide for treating multiple sclerosis.
  • Google Patents. (n.d.). EP2477611B1 - (z)-2-cyano-3-hydroxy-but-2-enoic acid-(4.

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Solubility Profile of 2-Cyano-3-methyl-2-butenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyano-3-methyl-2-butenoic acid (CAS 759-21-7), a valuable research chemical and intermediate in the synthesis of pharmaceuticals and agrochemicals.[][2] Understanding the solubility of this molecule is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This document elucidates the physicochemical principles governing its solubility, offers a predicted solubility profile based on its molecular structure, and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to make informed decisions in solvent selection and process development.

Introduction

Overview of this compound

This compound is an organic compound featuring a unique combination of functional groups that dictate its chemical reactivity and physical properties. Its structure incorporates a carboxylic acid, a cyano group, and an alkene within a six-carbon backbone. This multifunctional nature makes it a versatile building block in organic synthesis.[][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 759-21-7[][3][4]
Molecular Formula C₆H₇NO₂[][4]
Molecular Weight 125.13 g/mol []
IUPAC Name 2-cyano-3-methylbut-2-enoic acid[]
Canonical SMILES CC(=C(C#N)C(=O)O)C[]
The Critical Role of Solubility in Scientific Applications

The solubility of a compound is a fundamental property that influences its application across all stages of research and development. From the initial reaction to final purification, the ability to dissolve a substance in a suitable solvent is crucial. Effective solvent selection, guided by solubility data, can:

  • Enhance Reaction Rates: Ensuring reactants are in the same phase allows for effective molecular collision and reaction.

  • Simplify Product Isolation: Solubility differences between a desired product and impurities are the basis for techniques like recrystallization and extraction.

  • Enable Formulation: In drug development, solubility in various physiological and non-physiological media dictates bioavailability and the choice of delivery vehicle.

Physicochemical Principles Governing Solubility

The solubility of this compound is dictated by the interplay of its functional groups with the solvent. The guiding principle is the adage "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[5][6]

Molecular Structure Analysis

The molecule's solubility is a composite of its constituent parts:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means it can be deprotonated in basic solutions to form a highly polar carboxylate salt, dramatically increasing aqueous solubility.

  • Cyano Group (-C≡N): This group possesses a strong dipole moment, contributing significantly to the molecule's overall polarity and enabling strong dipole-dipole interactions.

  • Hydrocarbon Backbone (C₄H₇): The alkene and methyl groups are nonpolar and contribute hydrophobic character to the molecule.

Intermolecular Forces and Solvent Classes
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. However, the nonpolar backbone may limit solubility, especially in water.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have strong dipoles that can interact effectively with the cyano and carbonyl groups. Polymers of related cyanoacrylates are often soluble in these solvents.[7] Ethyl cyanoacrylate, a related monomer, is soluble in acetone and methyl ethyl ketone.[8][9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The strong polarity of the acid and cyano groups will likely make the molecule insoluble in nonpolar solvents, as the energy required to break the solute-solute interactions would not be compensated by weak solute-solvent interactions.

Predicted Solubility Profile

While extensive empirical data is not publicly available, a reliable solubility profile can be predicted based on first principles and data from analogous structures.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding with the carboxylic acid group.
WaterLow to MediumLimited by the hydrophobic hydrocarbon backbone.
Polar Aprotic Acetone, DMF, DMSOHighStrong dipole-dipole interactions with cyano and carbonyl groups.[7][8]
AcetonitrileMedium to HighFavorable dipole-dipole interactions.
Ethyl AcetateMediumModerate polarity allows for some interaction.
Nonpolar Hexane, TolueneInsolubleMismatch in polarity; strong solute-solute forces dominate.[7]
Diethyl EtherLowWeak dipole and inability to hydrogen bond effectively limits interaction.
Reactive Basic 5% aq. NaOH, 5% aq. NaHCO₃High (Soluble)Deprotonation of the carboxylic acid forms a highly polar and water-soluble salt.[5][10]

Experimental Methodology for Solubility Determination

To move from prediction to empirical fact, a systematic experimental approach is necessary. The following protocols are designed to be robust and self-validating.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method is used to classify the compound's solubility in various solvents, providing a foundational understanding of its behavior.[10][11]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of representative solvents.

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Selection of solvents (as listed in Table 2)

Procedure:

  • Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent in 0.25 mL increments, up to a total volume of 1.0 mL.

  • Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds.

  • Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

  • Classification:

    • Soluble: Complete dissolution in ≤ 1.0 mL of solvent.

    • Partially Soluble: Some solid dissolves, but a portion remains undissolved.

    • Insoluble: No visible dissolution of the solid.

  • Record: Meticulously record all observations in a laboratory notebook.

Workflow for Solubility Profiling

The following diagram illustrates a logical workflow for characterizing the solubility of a novel compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Acid-Base Reactivity cluster_2 Phase 3: Quantitative Analysis A Start: Weigh ~25mg Solute B Add 0.5 mL Nonpolar Solvent (Hexane) Vortex & Observe A->B C Add 0.5 mL Polar Aprotic Solvent (Acetone) Vortex & Observe B->C D Add 0.5 mL Polar Protic Solvent (Methanol) Vortex & Observe C->D E Add 0.5 mL Water Vortex & Observe D->E H Select Key Solvents (e.g., Methanol, Acetone) D->H F If Insoluble in Water: Add 1.0 mL 5% aq. NaHCO3 Vortex & Observe E->F G If Insoluble in Water: Add 1.0 mL 5% aq. HCl Vortex & Observe E->G I Prepare Saturated Solution (Isothermal Equilibration) H->I J Analyze Supernatant (HPLC, Gravimetric) I->J K Calculate Solubility (mg/mL) J->K Result Output: Qualitative Classification & Quantitative Solubility Data K->Result

Caption: Experimental workflow for solubility determination.

Protocol 2: Quantitative Determination via Isothermal Saturation

This method provides precise solubility values (e.g., in mg/mL or mol/L) at a specific temperature.

Objective: To accurately measure the saturation solubility of the compound in selected solvents.

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed in the bath for at least 2 hours for the excess solid to settle. Alternatively, centrifuge the sample to pellet the solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent transfer of any solid particles.

  • Analysis: Quantify the amount of dissolved solute in the aliquot. Common methods include:

    • Gravimetric Analysis: Evaporate the solvent from the aliquot under vacuum and weigh the remaining solid residue.

    • Chromatographic Analysis (HPLC): Dilute the aliquot and analyze it using a calibrated High-Performance Liquid Chromatography (HPLC) method.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of solute in aliquot in mg) / (Volume of aliquot in mL)

Data Interpretation and Application

The acquired solubility data directly informs critical decisions in the laboratory.

Solvent Selection for Chemical Reactions

A solvent in which the compound shows high solubility is generally preferred for reactions to ensure a homogeneous system. For this compound, polar aprotic solvents like acetone or DMF are likely excellent candidates.

Designing Purification by Recrystallization

An ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. The data from quantitative tests at different temperatures can identify such a solvent system.

The diagram below outlines the decision-making process for choosing a solvent for a specific task.

G cluster_0 Application cluster_1 Solubility Criteria cluster_2 Solvent Choice Start Goal: Select Solvent System App What is the task? Start->App Crit_Reaction High Solubility at Operating Temperature? App->Crit_Reaction Reaction Crit_Purify Large Solubility Gradient with Temperature? App->Crit_Purify Purification (Recrystallization) Crit_Extract Immiscible with Second Phase & High Solute Partitioning? App->Crit_Extract Extraction Solv_Reaction Choice: Acetone, DMF (High Solubility) Crit_Reaction->Solv_Reaction Solv_Purify Choice: Ethanol/Water Mix (Requires Experimentation) Crit_Purify->Solv_Purify Solv_Extract Choice: Ethyl Acetate (vs. aq. phase) Crit_Extract->Solv_Extract

Caption: Decision tree for application-specific solvent selection.

Conclusion

This compound is a polar molecule whose solubility is dominated by its carboxylic acid and cyano functional groups. It is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and largely insoluble in nonpolar media. Its acidic nature also ensures its solubility in aqueous basic solutions. This guide provides the theoretical framework and practical, robust experimental protocols for researchers to confirm these predictions and generate the precise data needed for successful process development, purification, and formulation in their specific research context.

References

  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0). Retrieved from [Link]

  • Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

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Methodological & Application

Application Note: A Protocol for the Synthesis of Pyrethroid Insecticides Utilizing 2-Cyano-3-methyl-2-butenoic Acid as a Key Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Synthetic pyrethroids are a critical class of insecticides that mimic the structure and properties of natural pyrethrins.[1] This guide provides a detailed protocol for the synthesis of pyrethroid insecticides, specifically focusing on the strategic use of 2-Cyano-3-methyl-2-butenoic acid and its esters as versatile precursors. We will detail the synthesis of a non-cyclopropane pyrethroid, using Fenvalerate as a representative model, to demonstrate the chemical principles and experimental methodologies involved. This document outlines the multi-step synthesis, including the formation of the requisite acid and alcohol moieties, followed by their final esterification. The protocols are designed for researchers in agrochemistry, drug development, and organic synthesis, providing in-depth explanations for experimental choices, quantitative data tables, and robust safety guidelines.

Introduction to Pyrethroid Insecticides

Pyrethroids are synthetic analogues of pyrethrins, which are natural insecticides derived from the flowers of Chrysanthemum cinerariifolium.[1][2] While natural pyrethrins are potent, their instability in light and air limits their agricultural application.[2][3] Synthetic pyrethroids were developed to overcome this limitation, offering enhanced photostability while retaining high insecticidal activity and generally low mammalian toxicity.[3][4]

The insecticidal action of pyrethroids is primarily due to their ability to disrupt the nervous systems of insects by prolonging the opening of voltage-gated sodium channels, leading to repetitive nerve firing, paralysis, and death.[2][3] Pyrethroids are broadly classified into two types based on their chemical structure and poisoning symptoms:

  • Type I Pyrethroids: Lack an α-cyano group (e.g., Permethrin) and typically cause tremors and hyperexcitability.[2]

  • Type II Pyrethroids: Contain an α-cyano group on the alcohol moiety (e.g., Cypermethrin, Deltamethrin, Fenvalerate) and produce a more severe syndrome characterized by choreoathetosis (writhing) and salivation.[2][4]

The core structure of a pyrethroid is an ester, formed from a carboxylic acid and an alcohol. The variation in these two components gives rise to the wide diversity of pyrethroid compounds.[5][6]

The Role of this compound as a Precursor

This compound, and more commonly its ethyl ester (ethyl 2-cyano-3-methylbut-2-enoate), serves as a key intermediate in the synthesis of various agrochemicals.[7][8] Its value lies in the α,β-unsaturated carbonyl structure combined with a cyano group, which activates the molecule for nucleophilic attack.[7] This makes it an excellent substrate for Michael addition reactions, a powerful C-C bond-forming strategy.

In the context of pyrethroid synthesis, this precursor is particularly useful for constructing the acid moiety of non-cyclopropane pyrethroids like Fenvalerate. The isopropyl group and the cyano group present in the starting material provide a direct structural framework for the final acid component, (RS)-2-(4-chlorophenyl)-3-methylbutanoic acid.

Overview of the Synthetic Pathway: Fenvalerate Model

The synthesis of Fenvalerate from the specified precursor can be logically divided into three primary stages:

  • Synthesis of the Acid Moiety: Construction of (RS)-2-(4-chlorophenyl)-3-methylbutanoic acid from ethyl 2-cyano-3-methylbut-2-enoate.

  • Synthesis of the Alcohol Moiety: Preparation of (RS)-α-cyano-3-phenoxybenzyl alcohol.[4]

  • Final Esterification: Coupling of the acid and alcohol moieties to yield the final Fenvalerate product.[9]

G cluster_0 Part A: Acid Moiety Synthesis cluster_1 Part B: Alcohol Moiety Synthesis cluster_2 Part C: Final Esterification A1 Ethyl 2-cyano-3-methylbut-2-enoate A2 Michael Addition with 4-chlorophenylmagnesium bromide A1->A2 A3 Intermediate Cyano Ester A2->A3 A4 Hydrolysis & Decarboxylation A3->A4 A5 (RS)-2-(4-chlorophenyl)-3-methylbutanoic acid A4->A5 B1 3-Phenoxybenzaldehyde B2 Reaction with Sodium Cyanide B1->B2 B3 (RS)-α-cyano-3-phenoxybenzyl alcohol B2->B3 C1 Acid Moiety (from A5) C3 Activation (e.g., with SOCl₂) C1->C3 C2 Alcohol Moiety (from B3) C4 Esterification C2->C4 C3->C4 C5 Fenvalerate (Final Product) C4->C5

Caption: Overall synthetic workflow for Fenvalerate.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Acid Moiety Precursor via Michael Addition

This protocol describes the conjugate addition of a Grignard reagent to the activated alkene of ethyl 2-cyano-3-methylbut-2-enoate. This is the pivotal step that introduces the aryl group required for the Fenvalerate acid moiety.

Reaction Scheme: (CH₃)₂C=C(CN)COOEt + 4-Cl-C₆H₄-MgBr → (4-Cl-C₆H₄)(CH₃)₂CH-C(CN)COOEt

ReagentMolar Mass ( g/mol )AmountMolesNotes
Magnesium Turnings24.312.67 g0.11
1-bromo-4-chlorobenzene191.4519.15 g0.10
Ethyl 2-cyano-3-methylbut-2-enoate153.1815.32 g0.10[8]
Anhydrous Tetrahydrofuran (THF)72.11200 mL-Solvent
Iodine253.811 crystal-Initiator

Procedure:

  • Grignard Reagent Preparation: a. Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. Add a single crystal of iodine to initiate the reaction. c. Dissolve 1-bromo-4-chlorobenzene in 50 mL of anhydrous THF and add it to the dropping funnel. d. Add a small portion of the bromide solution to the magnesium. Once the reaction initiates (slight warming and disappearance of iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent. Cool to 0 °C in an ice bath.

  • Michael Addition: a. Dissolve ethyl 2-cyano-3-methylbut-2-enoate in 100 mL of anhydrous THF and add it to the dropping funnel. b. Add the solution dropwise to the cooled Grignard reagent with vigorous stirring over 1 hour, maintaining the temperature below 5 °C. c. After addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation: a. Cool the reaction mixture to 0 °C and quench by the slow, careful addition of 100 mL of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). c. Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure to yield the crude product, ethyl 2-(4-chlorophenyl)-2-cyano-3-methylbutanoate. This crude intermediate is often used directly in the next step without further purification.

Protocol 2: Hydrolysis and Decarboxylation to the Final Acid Moiety

This step converts the intermediate cyano ester into the desired carboxylic acid through simultaneous hydrolysis of both the ester and nitrile groups, followed by decarboxylation.

ReagentMolar Mass ( g/mol )AmountMolesNotes
Crude Cyano Ester~265.73~0.10~0.10From Protocol 1
Potassium Hydroxide (KOH)56.1128.0 g0.50
Ethylene Glycol62.07150 mL-Solvent
Hydrochloric Acid (conc.)36.46As needed-For acidification

Procedure:

  • Place the crude cyano ester from Protocol 1 into a 500 mL round-bottom flask.

  • Add potassium hydroxide and ethylene glycol.

  • Heat the mixture to reflux (approx. 150-160 °C) and maintain for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

  • Wash the aqueous solution with diethyl ether (2 x 100 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude solid from a hexane/ethyl acetate mixture to yield pure (RS)-2-(4-chlorophenyl)-3-methylbutanoic acid.

Protocol 3: Synthesis of (RS)-α-cyano-3-phenoxybenzyl alcohol

This is a standard procedure for creating the alcohol component of many Type II pyrethroids.[4][10]

ReagentMolar Mass ( g/mol )AmountMolesNotes
3-Phenoxybenzaldehyde198.2219.82 g0.10
Sodium Cyanide (NaCN)49.015.39 g0.11EXTREME TOXICITY
Sodium Bisulfite (NaHSO₃)104.0611.45 g0.11
Dichloromethane (DCM)84.93200 mL-Solvent

Procedure:

  • CAUTION: This reaction must be performed in a well-ventilated fume hood. Sodium cyanide is highly toxic. Any acidification will release deadly hydrogen cyanide gas.

  • In a 500 mL flask, dissolve 3-phenoxybenzaldehyde in 100 mL of DCM.

  • In a separate beaker, dissolve sodium cyanide and sodium bisulfite in 100 mL of water.

  • Transfer the aqueous solution to a dropping funnel and add it dropwise to the stirred aldehyde solution over 30 minutes.

  • Stir the resulting biphasic mixture vigorously at room temperature for 6-8 hours.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, wash with water (2 x 100 mL) and then brine (1 x 100 mL).

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (RS)-α-cyano-3-phenoxybenzyl alcohol as a viscous oil.

Protocol 4: Final Esterification to Synthesize Fenvalerate

The final step involves converting the carboxylic acid to a more reactive acyl chloride, which is then coupled with the alcohol.[9]

G Acid Acid Moiety SOCl2 + SOCl₂ Acid->SOCl2 Activation AcylChloride Acyl Chloride Intermediate SOCl2->AcylChloride AcylChloride->inv1 Pyridine Pyridine (base) Pyridine->inv1 Alcohol Alcohol Moiety Alcohol->inv1 Fenvalerate Fenvalerate inv1->Fenvalerate Esterification

Caption: Esterification via acyl chloride intermediate.
ReagentMolar Mass ( g/mol )AmountMolesNotes
(RS)-2-(4-chlorophenyl)-3-methylbutanoic acid212.6710.63 g0.05From Protocol 2
Thionyl Chloride (SOCl₂)118.977.14 g (4.3 mL)0.06Corrosive, handle in fume hood
(RS)-α-cyano-3-phenoxybenzyl alcohol225.2511.26 g0.05From Protocol 3
Pyridine79.104.35 g (4.4 mL)0.055Base, catalyst
Toluene92.14150 mL-Anhydrous solvent

Procedure:

  • Place the carboxylic acid and 100 mL of anhydrous toluene into a flame-dried 250 mL flask under a nitrogen atmosphere.

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80 °C) for 2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Cool the mixture and remove the excess thionyl chloride and some toluene under reduced pressure.

  • Re-dissolve the crude acyl chloride in 50 mL of anhydrous toluene.

  • In a separate flask, dissolve the alcohol and pyridine in 50 mL of anhydrous toluene and cool to 0 °C.

  • Add the acyl chloride solution dropwise to the alcohol solution with stirring, keeping the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Fenvalerate.

  • The product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Analysis

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the ester, C≡N of the cyano group).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC: To determine the purity of the final product and quantify yield.

Safety and Handling Precautions

The protocols described involve several hazardous materials and require strict adherence to safety procedures.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11] An eyewash station and safety shower must be readily accessible.[11]

  • Sodium Cyanide (NaCN): Extremely toxic if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas. Always handle in a fume hood and have a cyanide antidote kit available.

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water to produce toxic gases (SO₂ and HCl). Handle with extreme care in a fume hood.

  • Pyrethroids: While having selective toxicity towards insects, synthetic pyrethroids are neurotoxic and should be handled with care.[3][12] Avoid inhalation of dust or aerosols and prevent skin contact.[12] They are also very toxic to aquatic life.[12]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Chlorinated and non-chlorinated organic waste streams should be segregated.

Conclusion

This application note provides a comprehensive and logical framework for the synthesis of a Type II pyrethroid insecticide using this compound derivatives as a starting point. By detailing the synthesis of Fenvalerate, we have demonstrated how the unique chemical reactivity of this precursor can be leveraged to construct complex agrochemical molecules. The provided step-by-step protocols, supported by explanations of the underlying chemical principles and rigorous safety guidelines, offer a reliable resource for researchers engaged in the field of insecticide development and organic synthesis.

References

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  • PubMed. (2001). Isolation and identification of synthetic pyrethroid-degrading bacteria. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols: 2-Cyano-3-methyl-2-butenoic Acid as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Electrophile for Synthesis and Targeted Covalent Inhibition

In the landscape of synthetic chemistry and drug discovery, the strategic design of electrophilic scaffolds is paramount for achieving desired reactivity and biological activity. 2-Cyano-3-methyl-2-butenoic acid emerges as a noteworthy Michael acceptor, possessing a unique combination of structural features that render it a versatile tool for researchers. Its α,β-unsaturated system is doubly activated by both a nitrile and a carboxylic acid group, significantly polarizing the carbon-carbon double bond and making the β-carbon highly susceptible to nucleophilic attack.

The presence of the cyano group not only enhances the electrophilicity of the alkene but also offers a strategic handle for further chemical modifications.[1] Concurrently, the carboxylic acid moiety provides a site for derivatization, such as ester or amide formation, and can influence the compound's solubility and pharmacokinetic properties in a drug development context. The gem-dimethyl substitution at the β-position introduces steric hindrance that can modulate the reactivity and selectivity of the Michael addition.

These application notes provide a comprehensive guide to the synthesis and utilization of this compound as a Michael acceptor. We will delve into its preparation via the Knoevenagel condensation, provide detailed protocols for its application in Michael addition reactions, and explore its potential as a covalent inhibitor in drug discovery, a strategy that has gained significant traction in modern medicinal chemistry.[2][3]

Synthesis of this compound via Knoevenagel Condensation

The most direct route to this compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the condensation of an active methylene compound, in this case, cyanoacetic acid, with a ketone, acetone, typically catalyzed by a weak base.[4]

Knoevenagel_Synthesis cluster_reactants Reactants cluster_product Products acetone Acetone aldol_adduct Aldol Adduct acetone->aldol_adduct + Enolate cyanoacetic_acid Cyanoacetic Acid enolate Cyanoacetate Enolate cyanoacetic_acid->enolate + Base base Base (e.g., Piperidine) enolate->aldol_adduct product This compound aldol_adduct->product - H₂O (Dehydration) water H₂O product->water

Caption: Knoevenagel condensation of acetone and cyanoacetic acid.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for Knoevenagel condensation with ketones.[5]

Materials:

  • Acetone

  • Cyanoacetic acid

  • Piperidine (or another suitable base like ammonium acetate)

  • Toluene (or another azeotroping solvent)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add acetone (1.5 equiv.), cyanoacetic acid (1.0 equiv.), and a catalytic amount of piperidine (0.1 equiv.). Add a sufficient volume of toluene to fill the Dean-Stark trap and submerge the reactants.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux. The water formed during the condensation will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the basic catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

Expected Outcome:

The product, this compound, is expected to be a crystalline solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Application in Michael Addition Reactions

The electron-deficient β-carbon of this compound readily undergoes conjugate addition with a wide range of soft nucleophiles.[6] The choice of nucleophile, solvent, and catalyst is crucial for achieving high yields and selectivity.

Michael_Addition cluster_reactants Reactants cluster_product Product acceptor This compound enolate_intermediate Enolate Intermediate acceptor->enolate_intermediate + Nu⁻ nucleophile Nucleophile (Nu-H) activated_nu Activated Nucleophile (Nu⁻) nucleophile->activated_nu + Base base Base activated_nu->enolate_intermediate product Michael Adduct enolate_intermediate->product + H⁺ (from solvent or workup)

Caption: General mechanism of a Michael addition reaction.

Protocol: Michael Addition of a Thiol to this compound

This protocol describes a representative Michael addition using a thiol nucleophile, which is relevant to the reaction with cysteine residues in proteins.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: Dissolve this compound (1.0 equiv.) in DCM or THF in a round-bottom flask.

  • Addition of Nucleophile and Base: To the stirred solution, add thiophenol (1.1 equiv.) followed by the dropwise addition of triethylamine (1.2 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table:

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolTriethylamineDCM254>90 (expected)
2Diethyl malonateDBUTHF256>85 (expected)
3Cysteine (in buffer)-aq. buffer (pH 7.4)372Variable

Note: Yields are hypothetical and based on typical Michael addition reactions.

Application in Drug Development: A Covalent Warhead

The electrophilic nature of this compound makes it an attractive "warhead" for the design of targeted covalent inhibitors.[7] Covalent inhibitors form a stable bond with their target protein, often leading to prolonged duration of action and increased potency.[8] The α,β-unsaturated nitrile moiety can react with nucleophilic amino acid residues, such as cysteine, in the binding pocket of a target protein.[7]

The introduction of an electron-withdrawing cyano group at the α-position of an acrylamide has been shown to accelerate the Michael addition to cysteine thiols and can lead to reversible covalent bond formation.[7] This reversibility can be advantageous in reducing off-target effects.[2]

Covalent_Inhibition cluster_binding Binding and Reaction inhibitor This compound derivative non_covalent_complex Non-covalent E-I Complex inhibitor->non_covalent_complex Ki (Binding Affinity) protein Target Protein with Cysteine protein->non_covalent_complex covalent_adduct Covalent E-I Adduct non_covalent_complex->covalent_adduct kinact (Rate of Inactivation)

Caption: Mechanism of targeted covalent inhibition.

Considerations for Designing Covalent Inhibitors:
  • Reactivity Tuning: The reactivity of the Michael acceptor can be fine-tuned by modifying the substituents on the β-carbon. The gem-dimethyl groups in this compound will influence the rate of the Michael addition.

  • Scaffold Design: The this compound warhead needs to be attached to a scaffold that provides high binding affinity and selectivity for the target protein.

  • Reversibility: The reversibility of the covalent bond can be modulated. While α,β-unsaturated carbonyls often form irreversible adducts, the presence of the α-cyano group can promote reversibility.[7]

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis and reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific compound.

Conclusion

This compound is a highly functionalized and reactive Michael acceptor with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis and tunable reactivity make it a valuable building block for the creation of complex molecules and the development of novel targeted covalent inhibitors. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to explore the full potential of this versatile chemical entity.

References

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  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

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  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

  • Potts, M. B., & Crews, C. M. (2015). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of medicinal chemistry, 58(18), 7133–7146. [Link]

  • Zhang, T., Li, Y., Ma, L., & Yu, S. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1391. [Link]

  • Sciforum. (2023, October 27). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

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The Versatility of 2-Cyano-3-methyl-2-butenoic Acid in Agrochemical Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of agrochemical research and development, the identification of versatile building blocks is paramount to the discovery of novel and effective crop protection agents. 2-Cyano-3-methyl-2-butenoic acid and its esters have emerged as highly valuable synthons, offering a gateway to a diverse array of bioactive molecules, including insecticides, herbicides, and fungicides. This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation agricultural solutions.

The unique chemical architecture of this compound, featuring an α,β-unsaturated carbonyl system and a nitrile group, imparts a rich reactivity profile that is amenable to a variety of synthetic transformations. This allows for the construction of complex molecular frameworks that are often the basis for potent biological activity.

Synthesis of Pyrethroid Insecticide Precursors

Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins.[1] The core of many pyrethroids consists of a cyclopropane carboxylic acid esterified with a suitable alcohol. While not a direct precursor to the final pyrethroid structure, this compound serves as a key starting material for the synthesis of chrysanthemic acid analogues, which are crucial acidic components of many pyrethroids.[2] The synthetic strategy generally involves the transformation of the cyanoacrylic acid backbone into the characteristic cyclopropane ring of the chrysanthemic acid moiety.

While a direct, one-pot conversion from this compound to a chrysanthemic acid analogue is complex, a multi-step synthesis can be envisioned. This would likely involve the reduction of the double bond, followed by transformations to construct the cyclopropane ring, and finally, esterification with an appropriate alcohol moiety to yield the pyrethroid.

Application in Herbicide Synthesis: Photosystem II Inhibitors

The 2-cyanoacrylate scaffold is a well-established pharmacophore in the design of herbicides that target the photosystem II (PSII) electron transport chain in plants.[3] By inhibiting this vital process, these compounds disrupt photosynthesis, leading to weed death. Derivatives of this compound, specifically 2-cyano-3-substituted-pyridinemethylaminoacrylates, have demonstrated excellent herbicidal activities.[3][4]

Synthesis of (Z)-2-Cyano-3-alkyl-3-(substituted-pyridinemethaneamino)acrylates

This protocol outlines a general procedure for the synthesis of a series of herbicidal 2-cyanoacrylates. The key transformation involves the reaction of a 2-cyano-3,3-bis(methylthio)acrylate with a substituted pyridinemethylamine, followed by displacement of the remaining methylthio group with an alkylamine.

Protocol:

Step 1: Synthesis of Ethyl 2-cyano-3,3-bis(methylthio)acrylate

  • To a stirred solution of ethyl cyanoacetate (0.1 mol) and potassium carbonate (0.2 mol) in dimethylformamide (DMF, 100 mL), add carbon disulfide (0.12 mol) dropwise at a temperature below 10 °C.

  • Stir the mixture for 2 hours at room temperature.

  • Add dimethyl sulfate (0.22 mol) dropwise while maintaining the temperature below 10 °C.

  • Continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-cyano-3,3-bis(methylthio)acrylate.

Step 2: Synthesis of Ethyl (Z)-2-cyano-3-methylthio-3-(substituted-pyridinemethaneamino)acrylate

  • A mixture of ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol) and a substituted pyridinemethylamine (10 mmol) in ethanol (30 mL) is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired product.

Step 3: Synthesis of Ethyl (Z)-2-cyano-3-alkyl-3-(substituted-pyridinemethaneamino)acrylate

  • To a solution of the product from Step 2 (5 mmol) in ethanol (20 mL), add the desired alkylamine (6 mmol).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Table 1: Representative Herbicidal Activity Data for Synthesized 2-Cyanoacrylates

Compound IDR (Alkyl Group)R' (Pyridine Substituent)Herbicidal Activity (Inhibition %) at 75 g/ha
I-a Isopropyl2-Chloro-6-methyl>90%
I-b Ethyl2-Chloro-6-methyl85%
I-c Isopropyl2-Methoxy>90%

Data synthesized from literature reports for illustrative purposes.[3]

Herbicides_Synthesis A Ethyl Cyanoacetate C Ethyl 2-cyano-3,3-bis(methylthio)acrylate A->C Step 1 B CS2, K2CO3, (CH3)2SO4 E Ethyl (Z)-2-cyano-3-methylthio-3- (substituted-pyridinemethaneamino)acrylate C->E Step 2 D Substituted Pyridinemethylamine D->E G (Z)-2-Cyano-3-alkyl-3- (substituted-pyridinemethaneamino)acrylate (Herbicidal Product) E->G Step 3 F Alkylamine F->G Fungicides_Synthesis cluster_reactants Reactants A Aromatic Aldehyde E One-Pot Reaction (Ethanol) A->E B Malononitrile B->E C Activated Phenol C->E D Base Catalyst (e.g., Piperidine) D->E F 2-Amino-3-cyano-4H-chromene (Antifungal Product) E->F

Caption: Three-component synthesis of antifungal chromene derivatives.

Synthesis of the Antifungal Agent Ciclopirox Olamine

Ciclopirox olamine is a broad-spectrum antifungal agent used in the topical treatment of various fungal infections. [5]The active pharmaceutical ingredient, ciclopirox, can be synthesized from 3-methyl-2-butenoic acid. [6]this compound can serve as a precursor to this key intermediate through the hydrolysis of its nitrile group.

Conversion of this compound to 3-Methyl-2-butenoic Acid

The hydrolysis of the cyano group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions.

Protocol (Acidic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, suspend this compound (10 mmol) in a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3-methyl-2-butenoic acid.

  • The crude product can be purified by distillation or recrystallization.

Synthesis of Ciclopirox from 3-Methyl-2-butenoic Acid

The synthesis of ciclopirox from 3-methyl-2-butenoic acid involves the formation of an acid chloride followed by a series of reactions to construct the pyridone ring. [7] Protocol:

Step 1: Synthesis of 3-Methyl-2-butenoyl Chloride

  • To a stirred solution of 3-methyl-2-butenoic acid (0.1 mol) in an inert solvent such as dichloromethane or toluene (100 mL), add thionyl chloride (0.12 mol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 3-methyl-2-butenoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of Ciclopirox

  • The subsequent steps involve the reaction of 3-methyl-2-butenoyl chloride with a suitable amine and cyclization to form the 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (ciclopirox) structure. The detailed procedures for these transformations are often proprietary and can be found in the patent literature. [7]A general representation of the final steps is provided in the workflow diagram below.

Ciclopirox_Synthesis A 2-Cyano-3-methyl- 2-butenoic Acid C 3-Methyl-2-butenoic Acid A->C Step 1 B Hydrolysis E 3-Methyl-2-butenoyl Chloride C->E Step 2 D Thionyl Chloride G Ciclopirox E->G Subsequent Steps F Multi-step Synthesis & Cyclization

Sources

Application Notes & Protocols: 2-Cyano-3-methyl-2-butenoic Acid as a Versatile Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 2-Cyano-3-methyl-2-butenoic acid and its derivatives in the synthesis of pharmaceutical intermediates. This guide details the compound's reactivity profile, offers validated, step-by-step protocols for its synthesis via Knoevenagel condensation, and demonstrates its subsequent conversion into high-value amide structures. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for professionals in drug discovery and development.

Introduction: The Strategic Value of Cyanoacrylates in Medicinal Chemistry

α,β-Unsaturated cyano compounds, such as this compound, are highly valuable and versatile building blocks in modern organic synthesis. Their unique electronic structure, featuring a conjugated system with two potent electron-withdrawing groups (nitrile and carboxyl), renders them potent Michael acceptors and dienophiles. This reactivity is harnessed to construct complex molecular architectures prevalent in a wide array of bioactive molecules. Derivatives of this core structure, known as cyanoacrylates, have found direct applications as tissue adhesives in medical procedures and serve as key intermediates for pharmaceuticals, including anticancer agents and antifungal compounds.[1][2][3] This guide elucidates the synthesis and strategic application of this compound, providing researchers with the foundational knowledge and practical protocols to leverage this synthon in their drug development programs.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its effective use. The molecule's reactivity is dominated by the interplay between the nitrile, carboxylic acid, and the electron-deficient C=C double bond.

Compound Properties

The key physicochemical properties for this compound (CAS: 759-21-7) and its commonly used ethyl ester are summarized below.[4][5][]

PropertyThis compoundEthyl 2-cyano-3-methyl-2-butenoate
CAS Number 759-21-7759-58-0
Molecular Formula C₆H₇NO₂C₈H₁₁NO₂
Molecular Weight 125.13 g/mol 153.18 g/mol
Appearance White to off-white solidColorless to pale yellow liquid
Melting Point 132-134 °CN/A
Boiling Point 286.6 °C (Predicted)~210 °C (lit.)
Topological Polar Surface Area 61.1 Ų50.1 Ų
Reactivity Insights
  • Knoevenagel Condensation: The primary route to this class of compounds is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound (e.g., cyanoacetic acid or its esters) to a ketone (acetone), followed by dehydration.[7][8]

  • Michael Addition: The β-carbon of the α,β-unsaturated system is highly electrophilic and susceptible to conjugate addition by a wide range of nucleophiles (e.g., amines, thiols, carbanions). This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

  • Carboxylic Acid/Ester Manipulation: The carboxyl group can be readily converted to esters, amides, or acid chlorides, providing a handle for further molecular elaboration. Amides of cyanoacrylates, in particular, are a class of compounds with demonstrated biological activities.[9]

  • Nitrile Group Chemistry: The nitrile can undergo hydrolysis to a carboxylic acid or an amide, or be reduced to a primary amine, offering additional pathways for functional group interconversion.

Synthesis Protocol 1: Knoevenagel Condensation to Produce Ethyl 2-Cyano-3-methyl-2-butenoate

This protocol details the synthesis of the ethyl ester of the title compound, a common and versatile liquid intermediate, via a base-catalyzed Knoevenagel condensation.

Rationale and Experimental Choices

The Knoevenagel condensation is a modification of the aldol condensation specifically designed for active methylene compounds.[7]

  • Reactants: Ethyl cyanoacetate is chosen as the active methylene compound due to the acidifying effect of both the ester and nitrile groups on the α-protons. Acetone serves as the carbonyl component.

  • Catalyst: A weak base like piperidine is employed. Its role is to deprotonate the ethyl cyanoacetate to form a resonance-stabilized enolate.[10] Using a strong base (e.g., NaOH, NaOEt) is avoided as it could promote the self-condensation of acetone, leading to impurities.

  • Solvent: A non-polar solvent like toluene or cyclohexane is used with a Dean-Stark apparatus to azeotropically remove the water formed during the condensation, driving the reaction equilibrium towards the product.

Reaction Mechanism Diagram

Knoevenagel_Mechanism Reactants Ethyl Cyanoacetate + Acetone Enolate Resonance-Stabilized Enolate Ion Base Piperidine (Base Catalyst) Base:e->Enolate:w Deprotonation Tetrahedral_Int Tetrahedral Alkoxide Intermediate Enolate:e->Tetrahedral_Int:w Nucleophilic Attack on Acetone Carbonyl Beta_Hydroxy β-Hydroxy Adduct Tetrahedral_Int->Beta_Hydroxy Protonation Product Ethyl 2-Cyano-3-methyl-2-butenoate Beta_Hydroxy:e->Product:w Dehydration (-H₂O) Water H₂O Beta_Hydroxy->Water

Caption: Knoevenagel condensation mechanism.

Step-by-Step Protocol
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.

  • Charging Reagents: To the flask, add toluene (200 mL), ethyl cyanoacetate (22.6 g, 0.2 mol), acetone (17.4 g, 0.3 mol, 1.5 eq), and piperidine (1.7 g, 0.02 mol, 0.1 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the ethyl cyanoacetate spot (visualized with KMnO₄ stain) indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL) to remove piperidine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Self-Validation and Expected Results
ParameterExpected Outcome
Physical Appearance Colorless to pale yellow liquid
Yield 75-85%
Purity (by GC) >98%
¹H NMR (CDCl₃, representative) δ 4.25 (q, 2H), 2.55 (s, 3H), 2.20 (s, 3H), 1.30 (t, 3H)
IR (neat, cm⁻¹) ~2225 (C≡N), ~1725 (C=O, ester), ~1640 (C=C)

Protocol 2: Synthesis of a Bioactive N-Aryl-2-cyano-3-methyl-2-butenamide

This protocol describes the conversion of this compound into a representative N-aryl amide, a scaffold present in many biologically active compounds.[9]

Rationale and Experimental Choices
  • Starting Material: The protocol starts with the carboxylic acid, which can be obtained by hydrolysis of the corresponding ester from Protocol 1.

  • Acid Activation: Thionyl chloride (SOCl₂) is used to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This is a standard and efficient method for acid activation. The reaction is performed in an inert solvent like dichloromethane (DCM) and often with a catalytic amount of dimethylformamide (DMF).

  • Amine Coupling: The acyl chloride is then reacted in situ with an amine (e.g., 4-fluoroaniline, a common pharmacophore). A non-nucleophilic base like triethylamine (TEA) is added to scavenge the HCl generated during the reaction, preventing the protonation of the reactant amine.

Experimental Workflow Diagram

Amide_Synthesis_Workflow Start Start: 2-Cyano-3-methyl- 2-butenoic Acid in DCM Activation Acid Activation: Add SOCl₂, cat. DMF Reflux 1-2h Start->Activation Cooling1 Cool to 0 °C Activation->Cooling1 Coupling Amine Coupling: Add Amine + TEA Stir at RT overnight Cooling1->Coupling Quench Reaction Quench: Add Water Coupling->Quench Extraction Work-up: Separate layers, wash organic phase Quench->Extraction Purification Purification: Dry, concentrate, and recrystallize Extraction->Purification Analysis Analysis: NMR, MS, HPLC Purification->Analysis

Sources

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 2-Cyano-3-methyl-2-butenoate via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth guide for the synthesis of Ethyl 2-Cyano-3-methyl-2-butenoate, a valuable α,β-unsaturated cyanoacrylate intermediate. The synthesis is achieved through the Knoevenagel condensation, a cornerstone reaction for carbon-carbon bond formation in organic chemistry.[1][2] This application note is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, critical experimental parameters, a step-by-step laboratory protocol, and essential safety considerations. By explaining the causality behind procedural choices, this guide ensures both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Background

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3] Discovered by Emil Knoevenagel, this reaction has become a powerful tool in organic synthesis for creating versatile intermediates used in the production of pharmaceuticals, fine chemicals, and functional polymers.[2][4][5]

This protocol focuses on the reaction between ethyl cyanoacetate (the active methylene compound) and acetone (the carbonyl compound) to synthesize Ethyl 2-Cyano-3-methyl-2-butenoate (CAS 759-58-0).[6] The presence of both a nitrile and an ester group makes the product a highly functionalized building block for further chemical transformations. This application note presents a robust and well-characterized protocol using piperidine as a classic and effective weak base catalyst.[5][7]

Reaction Mechanism and Energetics

The Knoevenagel condensation proceeds via a base-catalyzed aldol-type mechanism.[8] The process can be dissected into three primary stages:

  • Carbanion Formation: The basic catalyst (piperidine) deprotonates the α-carbon of ethyl cyanoacetate. This carbon is particularly acidic due to the resonance-stabilizing effect of the adjacent nitrile (-CN) and ester (-COOEt) electron-withdrawing groups.

  • Nucleophilic Attack: The resulting resonance-stabilized carbanion (enolate) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. This forms a tetrahedral intermediate.[1]

  • Dehydration: The intermediate alcohol is subsequently protonated and then undergoes elimination of a water molecule (dehydration) to form the stable, conjugated α,β-unsaturated product. The removal of this water by-product can help drive the reaction equilibrium towards the product side.[1][5]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl_Cyanoacetate Ethyl Cyanoacetate (Active Methylene) Carbanion Resonance-Stabilized Carbanion (Enolate) Ethyl_Cyanoacetate->Carbanion Forms Acetone Acetone (Carbonyl) Tetrahedral_Intermediate Tetrahedral Intermediate Acetone->Tetrahedral_Intermediate Forms Piperidine Piperidine (Catalyst) Piperidine->Ethyl_Cyanoacetate Deprotonation Carbanion->Acetone Nucleophilic Attack Product Ethyl 2-Cyano-3-methyl-2-butenoate Tetrahedral_Intermediate->Product Dehydration Water Water (H₂O) Tetrahedral_Intermediate->Water

Figure 1: Knoevenagel Condensation Mechanism

Experimental Design: Key Parameter Justification

A successful synthesis relies on the careful selection of reagents and conditions. This section details the rationale behind the choices made in the presented protocol.

  • Reactant Selection :

    • Active Methylene Compound: Ethyl cyanoacetate is chosen for its high reactivity. The pKa of its α-protons is low enough to be abstracted by a weak base, initiating the reaction efficiently. The nucleophilicity of active methylene compounds generally follows the order: malononitrile > ethyl cyanoacetate > diethyl malonate.[9]

    • Carbonyl Compound: Acetone is used as the carbonyl source. It is important to note that ketones are generally less reactive than aldehydes in Knoevenagel condensations due to steric hindrance and the electron-donating effect of the two alkyl groups, which reduces the electrophilicity of the carbonyl carbon.[5] This necessitates slightly more forcing conditions (e.g., longer reaction times or heating) compared to reactions with aldehydes.

  • Catalyst and Solvent System :

    • Catalyst: Piperidine, a secondary amine, is a highly effective and commonly used catalyst for this condensation.[5][10] It is basic enough to facilitate carbanion formation without causing significant side reactions like hydrolysis of the ester. Catalytic amounts (e.g., 0.1 equivalents) are sufficient.[7]

    • Solvent: Ethanol is a suitable solvent as it readily dissolves the reactants and catalyst. While various solvents can be used, including polar aprotic solvents like DMF or even water, ethanol provides a good balance of solubility and ease of removal during work-up.[10][11] Solvent-free conditions are also possible but may require grinding or heating.[12][13]

  • Reaction Conditions :

    • Temperature: The reaction is typically heated to reflux to overcome the lower reactivity of acetone and to increase the reaction rate.[7]

    • Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) to determine the point of completion, identified by the consumption of the limiting reactant (usually ethyl cyanoacetate).

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of Ethyl 2-Cyano-3-methyl-2-butenoate.

Workflow Figure 2: Experimental Workflow prep_node prep_node reaction_node reaction_node workup_node workup_node purify_node purify_node A 1. Reagent Setup - Dissolve ethyl cyanoacetate and acetone in ethanol. B 2. Catalyst Addition - Add piperidine to the stirred solution. A->B C 3. Reaction - Heat mixture to reflux. - Monitor via TLC. B->C D 4. Work-up - Cool to room temp. - Remove solvent under reduced pressure. C->D E 5. Isolation - Add water to residue. - Extract with ethyl acetate. D->E F 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate to yield crude product. - Purify via recrystallization or column chromatography. E->F

Figure 2: Experimental Workflow
Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (10 mmol scale)Equivalents
Ethyl CyanoacetateC₅H₇NO₂113.111.13 g (1.0 mL)1.0
AcetoneC₃H₆O58.081.45 g (1.84 mL)2.5
PiperidineC₅H₁₁N85.1585 mg (0.1 mL)0.1
Ethanol (Absolute)C₂H₅OH46.0720 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Deionized WaterH₂O18.02As needed-
Round-bottom flask (50 mL)--1-
Reflux condenser--1-
Magnetic stirrer and stir bar--1-
Heating mantle--1-
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1.0 eq, 10 mmol, 1.13 g) and acetone (2.5 eq, 25 mmol, 1.45 g) in 20 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq, 1 mmol, 85 mg) dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 78°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the ethyl cyanoacetate spot is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) to remove any acidic impurities, followed by a wash with brine (20 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to afford the pure Ethyl 2-Cyano-3-methyl-2-butenoate.[7]

Product Characterization

The final product should be characterized using appropriate analytical techniques to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molecular Formula: C₈H₁₁NO₂[6]

  • Molecular Weight: 153.18 g/mol [6]

  • FT-IR (KBr, cm⁻¹): Expected peaks around 2220 (C≡N stretch), 1725 (C=O ester stretch), 1640 (C=C alkene stretch), and 1250 (C-O ester stretch).[14]

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals (δ, ppm) at ~4.2 (q, 2H, -OCH₂CH₃), ~2.5 (s, 3H, vinyl-CH₃), ~2.2 (s, 3H, vinyl-CH₃), ~1.3 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals (δ, ppm) at ~170 (C=O), ~160 (C=C), ~116 (C≡N), ~100 (C=C), ~62 (-OCH₂), ~25 (vinyl-CH₃), ~20 (vinyl-CH₃), ~14 (-CH₃).

Safety and Handling Precautions

Adherence to safety protocols is paramount. The primary hazards in this synthesis are associated with the cyanide functional group and the catalyst.

  • Cyanide Compounds: Ethyl cyanoacetate is an organic cyanide. While less acutely toxic than inorganic cyanide salts, it can release hydrogen cyanide (HCN) gas upon contact with strong acids or upon hydrolysis.[15]

    • Handling: Always handle ethyl cyanoacetate in a certified chemical fume hood.[16][17]

    • PPE: Wear standard personal protective equipment, including a lab coat, safety goggles, and nitrile gloves. Double-gloving is recommended.[16][17]

    • Waste: All cyanide-containing waste must be segregated and disposed of as hazardous waste. Work-up procedures should ideally be performed under basic conditions to prevent HCN evolution.[15][18]

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid.[19]

    • Handling: Dispense in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[19]

    • Storage: Keep away from heat, sparks, and open flames.

  • General Precautions:

    • Never work alone when handling these chemicals.[16]

    • Ensure safety showers and eyewash stations are accessible.

    • In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst.2. Insufficient heating/reaction time.3. Water in reactants/solvent.1. Use fresh piperidine.2. Ensure reflux temperature is maintained and extend reaction time.3. Use anhydrous solvents.
Formation of Side Products 1. Reaction temperature too high.2. Excess catalyst.1. Maintain a gentle reflux.2. Ensure accurate measurement of the catalytic amount.
Product Does Not Solidify Product is an oil at room temperature or is impure.Purify via flash column chromatography instead of recrystallization. Confirm purity with NMR.
TLC shows multiple spots Incomplete reaction or side product formation.Allow the reaction to proceed longer. If spots persist, identify via analytical methods and purify accordingly.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Knoevenagel condensation between ethyl cyanoacetate and acetone. By detailing the mechanistic underpinnings, justifying experimental choices, and outlining a clear, step-by-step procedure, this guide serves as a reliable resource for the synthesis of Ethyl 2-Cyano-3-methyl-2-butenoate. The emphasis on safety and troubleshooting ensures that researchers can perform this reaction efficiently and securely, yielding a valuable intermediate for broader applications in chemical synthesis.

References

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevengel Condensation: A Review on cyanoacrylates and their synthetic applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]

  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Knoevenagel Condensation – Knowledge and References. Retrieved from [Link]

  • University of Illinois. (2014). Cyanides | Division of Research Safety. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Retrieved from [Link]

  • Unknown Source. (n.d.). Safety Module: Cyanides.
  • International Journal of Research and Analytical Reviews. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • RSC Publishing. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012128265A1 - Process for producing cyanoacetic acid esters.
  • AmericanBio. (2015). PIPERIDINE Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3- arylacrylamide 3a. Retrieved from [Link]

  • RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyano-3-methyl-but-2-enoic acid ethyl ester (C8H11NO2). Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Retrieved from [Link]

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Application Notes & Protocols: 2-Cyano-3-methyl-2-butenoic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. 2-Cyano-3-methyl-2-butenoic acid and its derivatives, such as the corresponding ethyl ester, have emerged as powerful synthons for the construction of a wide array of heterocyclic compounds. These reagents are characterized by a unique convergence of functional groups: an α,β-unsaturated system, a nitrile, and a carboxylic acid (or ester). This arrangement makes them highly reactive and amenable to a variety of cyclization strategies, particularly through multicomponent reactions (MCRs).[1][2][3][4][5]

The core reactivity of this scaffold stems from the electron-withdrawing nature of the cyano and carbonyl groups, which polarizes the carbon-carbon double bond. This renders the β-carbon highly electrophilic and susceptible to attack by nucleophiles in Michael addition reactions.[6] The gem-dimethyl substitution at the β-position provides steric influence that can direct the stereochemical outcome of certain reactions. This combination of electronic and steric features allows for the controlled and often high-yield synthesis of complex heterocyclic frameworks, which are the cornerstone of many pharmaceutical agents and agrochemicals.[1][6]

This guide provides an in-depth exploration of the utility of this compound derivatives in heterocyclic synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower meaningful experimentation and innovation.

Reactivity Profile and Physicochemical Properties

This compound is a crystalline solid whose true value lies in its electronic architecture. The molecule is primed for reaction with binucleophiles, where an initial Michael addition is often followed by an intramolecular cyclization and condensation, leading to rapid increases in molecular complexity.

PropertyValue
IUPAC Name 2-Cyano-3-methylbut-2-enoic acid
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance White to off-white crystalline powder
Key Reactive Sites Electrophilic β-carbon, Nucleophilic Nitrile, Acidic Carboxyl Proton
Diagram: Reactivity Map of this compound Ethyl Ester

Caption: Key reactive sites on the ethyl ester derivative.

Core Synthetic Applications & Protocols

The following sections detail validated protocols for the synthesis of prominent heterocyclic cores using this compound derivatives. For clarity and broader applicability, the protocols often utilize the more common ethyl ester, ethyl 2-cyano-3-methyl-2-butenoate.

Synthesis of Substituted 3-Cyano-2-Pyridones

The reaction of α,β-unsaturated cyano compounds with active methylene reagents, such as derivatives of cyanoacetamide, is a classical and robust method for constructing the 2-pyridone core.[7][8][9] This transformation proceeds via an initial Michael addition followed by an intramolecular cyclization and subsequent dehydration.

Protocol 1: Synthesis of 1-Aryl-4-cyano-5,5-dimethyl-4,5-dihydro-pyridin-2(1H)-one

This protocol is adapted from methodologies involving the condensation of α,β-unsaturated systems with active methylene compounds.[8]

Materials:

  • Ethyl 2-cyano-3-methyl-2-butenoate (1 equiv.)

  • 2-Cyano-N-phenylacetamide (1 equiv.)

  • Potassium Hydroxide (KOH) (catalytic amount, ~0.2 equiv.)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Water (deionized)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-methyl-2-butenoate (10 mmol, 1.67 g) and 2-cyano-N-phenylacetamide (10 mmol, 1.60 g) in 30 mL of anhydrous ethanol.

  • Add powdered potassium hydroxide (2 mmol, 0.11 g) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly acidify the reaction mixture by adding glacial acetic acid dropwise until a pH of ~6 is reached. This will precipitate the product.

  • Pour the mixture into 100 mL of cold water with stirring.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

  • Recrystallize the crude product from ethanol to afford the pure 1-aryl-4-cyano-5,5-dimethyl-4,5-dihydro-pyridin-2(1H)-one.

Mechanism & Rationale
  • Base Catalyst (KOH): The potassium hydroxide acts as a base to deprotonate the active methylene group of the 2-cyano-N-phenylacetamide, generating a potent nucleophilic carbanion.

  • Michael Addition: This carbanion then attacks the electrophilic β-carbon of the ethyl 2-cyano-3-methyl-2-butenoate in a conjugate addition reaction.

  • Intramolecular Cyclization: The intermediate adduct undergoes an intramolecular cyclization where the amide nitrogen attacks the ester carbonyl.

  • Elimination: The cyclized intermediate then eliminates ethanol to form the stable 2-pyridone ring. The gem-dimethyl group at the 5-position prevents aromatization in this specific case, yielding the dihydropyridone.

Diagram: Synthesis of 2-Pyridones```dot

graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

Reactants [label="Ethyl 2-cyano-3-methyl-2-butenoate\n+ N-Aryl-2-cyanoacetamide", shape=cylinder, fillcolor="#F1F3F4"]; Base [label="KOH / Ethanol", shape=invhouse, fillcolor="#FBBC05"]; Michael [label="Michael Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular Cyclization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elimination [label="Ethanol Elimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted 3-Cyano-2-Pyridone", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Base [label="1. Mix"]; Base -> Michael [label="2. Generate Nucleophile"]; Michael -> Cyclization [label="3. Form Intermediate"]; Cyclization -> Elimination [label="4. Ring Closure"]; Elimination -> Product [label="5. Final Product"]; }

Caption: Cascade of reactions in the four-component synthesis of pyranopyrazoles.

Conclusion

This compound and its derivatives are demonstrably versatile and powerful reagents in synthetic organic chemistry. Their unique electronic and steric properties facilitate the construction of diverse and complex heterocyclic scaffolds such as pyridones, pyrazoles, and fused pyran systems. The protocols outlined herein provide a foundation for their application, while the mechanistic discussions aim to foster a deeper understanding that can guide further methodological development. The amenability of these synthons to multicomponent strategies further underscores their value in modern, efficiency-focused synthesis, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Nguyen, T. H., Vo, T. K. Q., Phan, T. V., & Le, T. N. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17353–17364. [Link]

  • Flores-Alamo, M., & Elguero, J. (2018). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(4), 18-36. [Link]

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  • Al-Warhi, T., El-Gaber, H. A., & Al-Ghorbani, M. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(28), 19342-19363. [Link]

  • El-Assaly, S. A., El-Sayed, N. N. E., & Abd El-Fattah, M. F. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. [Link]

  • Reddy, Y. T., & Hu, A. (2011). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Current Organic Chemistry, 15(1), 4-33. [Link]

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  • ResearchGate. (n.d.). Synthesis of Heterocycles via Multicomponent Reactions II | Request PDF. Retrieved from [Link]

  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Chemistry & Biology Of Multicomponent Reactions. Topics in Current Chemistry, 292, 1-39. [Link]

  • El-Feky, Y. A., El-Mabrouk, M. A., Bou-Hamdan, H. H., & El-Taweel, F. M. A. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 27(22), 7794. [Link]

  • Molbase. (n.d.). 3-methyl-2-butenoic acid. Retrieved from [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., El-Sayed, M. S., & El-Shorbagi, A.-N. A. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. Journal of the Iranian Chemical Society, 18, 2707-2725. [Link]

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  • El-Feky, Y., El-Mabrouk, M., Bou-Hamdan, H., & El-Taweel, F. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 125. [Link]

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Application Notes and Protocols for the Functionalization of 2-Cyano-3-methyl-2-butenoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds that can be readily functionalized to interact with a multitude of biological targets is a paramount objective. 2-Cyano-3-methyl-2-butenoic acid, a seemingly simple α,β-unsaturated carbonyl compound, represents one such versatile starting material. Its intrinsic electronic properties, stemming from the conjugated system encompassing a carboxylic acid, a nitrile group, and a dimethyl-substituted alkene, provide a rich platform for a diverse array of chemical modifications. This guide offers an in-depth exploration of the functionalization of this scaffold, providing detailed protocols and the scientific rationale behind these synthetic strategies for its application in drug discovery.

The core value of this compound lies in its trifunctional nature. The carboxylic acid moiety serves as a handle for the synthesis of amides and esters, allowing for the modulation of pharmacokinetic properties and interaction with target proteins. The α,β-unsaturated nitrile is a Michael acceptor, susceptible to the addition of a wide range of nucleophiles, enabling the introduction of diverse substituents for structure-activity relationship (SAR) studies.[1] Furthermore, the nitrile group itself can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many approved drugs.

This document will provide detailed protocols for the targeted functionalization of this compound, discuss the biological relevance of the resulting derivatives, and present data in a clear and actionable format for researchers in the field of drug development.

Part 1: Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification to generate libraries of amides and esters, which can significantly impact a compound's biological activity, solubility, and metabolic stability.

Amide Synthesis: Building Blocks for Biological Interactions

Amide bond formation is a cornerstone of medicinal chemistry. The introduction of diverse amine fragments can lead to the discovery of potent and selective ligands for various biological targets. For instance, derivatives of caffeic acid amides have demonstrated significant inhibitory activities against various cancer cell lines.[2]

Protocol 1: General Procedure for Amide Synthesis via Carbodiimide Coupling

This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the stirred solution.

  • Monitoring Activation: Allow the reaction to stir at 0 °C for 30 minutes, during which the carboxylic acid is activated as an NHS ester. The progress of the activation can be monitored by thin-layer chromatography (TLC).

  • Amine Addition: To the solution of the activated acid, add the desired primary or secondary amine (1.0-1.2 eq) and a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the desired amide.

Parameter Condition Rationale
Coupling Agent EDCWater-soluble byproduct, facilitating easier purification.
Activating Agent NHSForms a stable active ester, minimizing side reactions.
Solvent Anhydrous DCM/DMFEnsures a moisture-free environment to prevent hydrolysis of the active ester.
Temperature 0 °C to RTInitial cooling minimizes side reactions during activation.
Base TEA/DIPEANeutralizes the HCl salt of the amine if used and facilitates the reaction.
Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can enhance a compound's lipophilicity and cell permeability. The ethyl ester of this compound is a known compound with potential applications in synthesis.[3]

Protocol 2: Fischer Esterification

A straightforward method for the synthesis of simple alkyl esters is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography or distillation under reduced pressure.

Parameter Condition Rationale
Catalyst H₂SO₄ or PTSAProtonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Reactant Excess AlcoholServes as both reactant and solvent, driving the equilibrium towards the product.
Temperature RefluxIncreases the reaction rate.

Part 2: Functionalization of the Alkene Backbone via Michael Addition

The α,β-unsaturated system in this compound and its derivatives is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles. This reaction is a powerful tool for introducing structural diversity at the β-position.

Protocol 3: Thiol-Michael Addition

The addition of thiols to α,β-unsaturated carbonyls is a highly efficient reaction that can be catalyzed by a mild base.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the this compound ester (e.g., ethyl ester) (1.0 eq) and the desired thiol (1.1 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a base like triethylamine (0.1 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography to yield the thioether adduct.

Part 3: Utilization of the Cyano Group in Heterocycle Synthesis

The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in drug discovery. Multicomponent reactions (MCRs) are particularly powerful for rapidly building molecular complexity from simple starting materials.[4][5][6][7][8]

Protocol 4: Gewald Three-Component Reaction for Thiophene Synthesis

The Gewald reaction is a multicomponent reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a compound with an activated methylene group (like a derivative of this compound), elemental sulfur, and an α-halo ketone or aldehyde in the presence of a base.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the this compound derivative (e.g., an amide or ester) (1.0 eq) and an α-halo ketone (e.g., chloroacetone) (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Base Addition: Add a base such as morpholine or triethylamine (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-6 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Workflow for Functionalization of this compound

G cluster_acid Carboxylic Acid Functionalization cluster_alkene Alkene Functionalization cluster_nitrile Nitrile Functionalization start This compound amide Amide Derivatives start->amide Amine, Coupling Agent (Protocol 1) ester Ester Derivatives start->ester Alcohol, Acid Catalyst (Protocol 2) michael Michael Adducts ester->michael Thiol, Base (Protocol 3) thiophene 2-Aminothiophene Derivatives ester->thiophene α-Halo Ketone, Sulfur, Base (Protocol 4)

Caption: Synthetic pathways for the functionalization of this compound.

Part 4: Biological Relevance and Potential Therapeutic Applications

Derivatives of this compound are anticipated to exhibit a range of biological activities based on the functionalities introduced.

  • Anticancer Activity: The cyano-acrylamide scaffold has been identified in compounds with inhibitory activity against various cancer cell lines.[2][9] For example, some synthetic oleanolic acid derivatives containing a 2-cyano-enone moiety have shown potent anti-cancer properties.[10] The mechanism of action for such compounds can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival.

  • Anti-inflammatory Activity: Compounds bearing the α,β-unsaturated nitrile motif have been investigated as inhibitors of inflammatory pathways. For instance, derivatives of glycyrrhetinic acid with a 2-cyano-3-oxo-1-en moiety have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation.[11]

  • Enzyme Inhibition: The electrophilic nature of the α,β-unsaturated system makes these compounds potential covalent inhibitors of enzymes with nucleophilic residues (e.g., cysteine) in their active sites.

Potential Signaling Pathway Modulation

Derivatives of this compound could potentially modulate key cellular signaling pathways implicated in cancer and inflammation, such as the NF-κB and Nrf2 pathways.

G cluster_pathway Potential Cellular Targets cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway derivative 2-Cyano-3-methyl-2-butenoic Acid Derivative IKK IKK derivative->IKK Inhibition? Keap1 Keap1 derivative->Keap1 Inhibition? IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits Proinflammatory Pro-inflammatory Genes (e.g., iNOS, COX-2) NFkB->Proinflammatory activates transcription Nrf2 Nrf2 Keap1->Nrf2 promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant Antioxidant Genes (e.g., HO-1) ARE->Antioxidant activates transcription

Caption: Hypothetical modulation of NF-κB and Nrf2 signaling pathways by derivatives.

Conclusion and Future Directions

This compound is a highly versatile and promising scaffold for the development of new therapeutic agents. The synthetic protocols outlined in this guide provide a roadmap for the systematic functionalization of this molecule, enabling the generation of diverse chemical libraries for biological screening. Future research should focus on exploring a wider range of nucleophiles for Michael addition reactions and employing various multicomponent reactions to access novel heterocyclic systems. Elucidating the specific molecular targets and mechanisms of action of the most potent derivatives will be crucial for their further development as drug candidates. The strategic application of the methodologies described herein will undoubtedly accelerate the discovery of new drugs with improved efficacy and safety profiles.

References

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  • Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activated J-774 cells. (2014). Bioorganic & Medicinal Chemistry, 22(1), 585-593. [Link]

  • History of Multicomponent Reactions. (2018). Asian Journal of Research in Chemistry, 11(2), 245. [Link]

  • Discovery, Synthesis and Biological Evaluation of Anaenamides C and D from a New Marine Cyanobacterium, Hormoscilla sp. (2022). Marine Drugs, 20(3), 193. [Link]

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  • The synthesis and biological evaluation of some caffeic acid amide derivatives: E-2-cyano-(3-substituted phenyl)acrylamides. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6299-6303. [Link]

  • Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. (2019). International Journal of Molecular Sciences, 20(4), 862. [Link]

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  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2023). Molecules, 28(1), 1. [Link]

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  • Synthesis and biological importance of amide analogues. (2018). Journal of Pharmacology and Medicinal Chemistry, 2(2). [Link]

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The Versatility of 2-Cyano-3-methyl-2-butenoic Acid: A Building Block for Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Cyano-3-methyl-2-butenoic acid and its esters are exemplary building blocks, possessing a unique convergence of functional groups that impart a rich and versatile reactivity profile. The presence of an α,β-unsaturated system, a nitrile group, and a carboxylic acid or ester moiety within a compact structure makes this molecule a powerful tool for the synthesis of a diverse array of organic compounds, particularly heterocyclic systems and molecules of pharmaceutical and agrochemical interest.

The electron-withdrawing nature of both the cyano and the carbonyl groups renders the β-carbon of the α,β-unsaturated system highly electrophilic and susceptible to nucleophilic attack. This characteristic is central to its utility as a Michael acceptor.[1][2] Furthermore, the nitrile and carboxylate functionalities can participate in a variety of cyclization and condensation reactions, providing access to a wide range of heterocyclic scaffolds. This guide provides an in-depth exploration of the synthetic applications of this compound and its ethyl ester, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity and Mechanistic Considerations

The synthetic utility of ethyl 2-cyano-3-methyl-2-butenoate is primarily dictated by the interplay of its functional groups. The conjugated system is highly polarized, making the β-carbon a prime target for nucleophilic attack in Michael-type additions. The steric hindrance from the two methyl groups at the β-position can influence the choice of nucleophile and catalyst, often favoring "soft" nucleophiles and requiring a catalyst to overcome the steric barrier.[3]

The cyano and ester groups are not merely activating groups; they are also functional handles for subsequent transformations. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The ester can be hydrolyzed, transesterified, or reduced. This multifunctionality allows for the construction of highly substituted and complex molecules in a controlled and predictable manner.

Application I: Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction

Application Note: The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly functionalized 2-aminothiophenes.[4] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. Ethyl 2-cyano-3-methyl-2-butenoate is an ideal substrate for this transformation, where the α,β-unsaturated system can be thought of as a precursor to the required ketone functionality through an in-situ Michael addition of a sulfur nucleophile. The resulting 2-aminothiophenes are valuable scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

The mechanism of the Gewald reaction is thought to proceed through a Knoevenagel condensation of the carbonyl compound with the active methylene compound, followed by the addition of sulfur to the double bond to form a thiirane intermediate. This intermediate then undergoes ring-opening and subsequent cyclization to form the thiophene ring.[4]

Experimental Protocol: Synthesis of Ethyl 2-Amino-4,5,5-trimethyl-5H-thieno[2,3-b]pyridine-3-carboxylate

This protocol is adapted from established Gewald reaction procedures, applying them to ethyl 2-cyano-3-methyl-2-butenoate.

Materials:

  • Ethyl 2-cyano-3-methyl-2-butenoate (1.0 equiv.)

  • Acetone (1.2 equiv.)

  • Elemental Sulfur (1.1 equiv.)

  • Morpholine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • To a stirred solution of ethyl 2-cyano-3-methyl-2-butenoate (1.0 equiv.) and acetone (1.2 equiv.) in ethanol, add elemental sulfur (1.1 equiv.).

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-aminothiophene.

Expected Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Reactant Role Stoichiometry
Ethyl 2-cyano-3-methyl-2-butenoateSubstrate1.0 equiv.
AcetoneReactant1.2 equiv.
Elemental SulfurReactant1.1 equiv.
MorpholineCatalystCatalytic
EthanolSolvent-

Reaction Workflow:

Gewald_Reaction sub Ethyl 2-cyano-3-methyl-2-butenoate reflux Reflux sub->reflux acetone Acetone acetone->reflux sulfur Sulfur sulfur->reflux morpholine Morpholine (catalyst) morpholine->reflux solvent Ethanol (solvent) solvent->reflux workup Aqueous Workup reflux->workup purification Column Chromatography workup->purification product Ethyl 2-Amino-4,5,5-trimethyl-5H-thieno[2,3-b]pyridine-3-carboxylate purification->product

Caption: Workflow for the Gewald Synthesis of a 2-Aminothiophene.

Application II: Synthesis of Substituted 3-Cyano-2-pyridones

Application Note: 3-Cyano-2-pyridones are a class of heterocyclic compounds with significant applications in the pharmaceutical and dye industries.[5] Their synthesis often involves the condensation of an active methylene compound containing a cyano group with a 1,3-dicarbonyl compound or its equivalent. While direct use of this compound is less common, its structural features can be incorporated through multi-step sequences. A plausible and efficient approach involves the reaction of cyanoacetamide with a suitable 1,3-dicarbonyl compound, a reaction for which detailed protocols exist.[5] This provides a reliable method to access the 3-cyano-4,6-dimethyl-2-pyridone core structure.

The reaction proceeds via an initial Knoevenagel condensation between one of the carbonyl groups of the dicarbonyl compound and the active methylene of cyanoacetamide, followed by an intramolecular cyclization and dehydration to form the pyridone ring.

Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone from Acetylacetone and Cyanoacetamide

This protocol, adapted from a literature procedure, illustrates the synthesis of a pyridone structurally related to what could be derived from this compound.[6]

Materials:

  • Acetylacetone (1.0 equiv.)

  • Cyanoacetamide (1.0 equiv.)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Glacial acetic acid

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (1.0 equiv.) and cyanoacetamide (1.0 equiv.) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with glacial acetic acid to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by suction filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 3-cyano-4,6-dimethyl-2-pyridone.

Expected Product Characterization: The product should be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reactant Role Stoichiometry
AcetylacetoneReactant1.0 equiv.
CyanoacetamideReactant1.0 equiv.
PiperidineCatalystCatalytic
EthanolSolvent-

Reaction Mechanism:

Pyridone_Synthesis acetylacetone Acetylacetone knoevenagel Knoevenagel Condensation acetylacetone->knoevenagel cyanoacetamide Cyanoacetamide cyanoacetamide->knoevenagel piperidine Piperidine (catalyst) piperidine->knoevenagel intermediate Acyclic Intermediate knoevenagel->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 3-Cyano-4,6-dimethyl-2-pyridone dehydration->product

Caption: Mechanism for the Synthesis of 3-Cyano-2-pyridone.

Application III: Michael Addition Reactions

Application Note: The electron-deficient nature of the double bond in ethyl 2-cyano-3-methyl-2-butenoate makes it an excellent Michael acceptor.[1] The conjugate addition of nucleophiles is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis. Due to the steric hindrance at the β-position, "soft" nucleophiles such as thiols, amines, and stabilized carbanions (e.g., from malonates) are preferred. The reaction often requires a catalyst, such as a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the addition.[3] The resulting adducts are highly functionalized and can be used as intermediates in the synthesis of more complex molecules.

Experimental Protocol: Thia-Michael Addition of Thiophenol to Ethyl 2-Cyano-3-methyl-2-butenoate

This protocol is based on established procedures for thia-Michael additions to α,β-unsaturated esters.[7]

Materials:

  • Ethyl 2-cyano-3-methyl-2-butenoate (1.0 equiv.)

  • Thiophenol (1.1 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv.)

  • Dichloromethane (DCM) (solvent)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluents)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve ethyl 2-cyano-3-methyl-2-butenoate (1.0 equiv.) in dichloromethane in a round-bottom flask.

  • Add thiophenol (1.1 equiv.) to the solution.

  • Add DBU (0.1 equiv.) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired Michael adduct.

Expected Product Characterization: The structure of the product should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reactant Role Stoichiometry
Ethyl 2-cyano-3-methyl-2-butenoateMichael Acceptor1.0 equiv.
ThiophenolMichael Donor1.1 equiv.
DBUCatalyst0.1 equiv.
DichloromethaneSolvent-

Reaction Workflow:

Michael_Addition acceptor Ethyl 2-cyano-3-methyl-2-butenoate reaction Michael Addition acceptor->reaction donor Thiophenol donor->reaction catalyst DBU (catalyst) catalyst->reaction solvent DCM (solvent) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Michael Adduct purification->product

Caption: Workflow for the Thia-Michael Addition.

Application in Agrochemicals: A Note on Pyrethroid Synthesis

Conclusion

This compound and its esters are highly valuable and versatile building blocks in organic synthesis. Their unique combination of functional groups allows for a wide range of transformations, including the construction of important heterocyclic scaffolds like 2-aminothiophenes and 2-pyridones, and participation in fundamental reactions such as the Michael addition. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this remarkable compound in their pursuit of novel and complex molecular targets.

References

  • Gewald, K. (1966). The Gewald Reaction. Angewandte Chemie International Edition in English, 5(7), 651-663. [Link]

  • Elgemeie, G. H., & Elghandour, A. H. (2011). Synthesis of 3-cyano-2-pyridones and their utility in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 48(1), 1-18. [Link]

  • Google Patents. (n.d.). Synthesis of pyrethroids and pyrethroid-containing compositions.
  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Khiste, S. A., et al. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Croatica Chemica Acta, 96(3), 141-152. [Link]

  • Bergel et al. (1943).
  • Jain, R., Roschangar, F., & Ciufolini, M. A. (1995). A one-step preparation of functionalized 3-cyano-2-pyridones. Tetrahedron Letters, 36(19), 3307–3310. [Link]

  • Ohno, N., et al. (2017). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 42(3), 115-128. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-Cyano-3-methyl-2-butenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Cyano-3-methyl-2-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting in a practical question-and-answer format.

Introduction

This compound is a versatile building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and agrochemicals. Its synthesis, most commonly achieved through a Knoevenagel condensation, can present challenges, particularly concerning yield and purity. This guide will address these issues directly, providing both theoretical understanding and actionable protocols.

Troubleshooting Guide: Enhancing Your Synthesis

Issue 1: Low or No Product Formation

Question: I am attempting the Knoevenagel condensation of acetone with cyanoacetic acid and observing very low to no yield of this compound. What are the likely causes and how can I rectify this?

Answer:

Low or no product formation in the Knoevenagel condensation with a ketone like acetone is a common hurdle, primarily due to the lower electrophilicity of the ketone carbonyl compared to an aldehyde. Several factors could be at play:

  • Catalyst Choice and Concentration: The selection of the base catalyst is critical. A base that is too weak may not be sufficient to deprotonate the cyanoacetic acid effectively. Conversely, a strong base can promote the self-condensation of acetone (an aldol condensation), leading to undesired byproducts.[1][2] Weak bases such as piperidine or pyridine are generally preferred for this reaction.[1][3] The catalyst concentration is also important; typically, a catalytic amount (0.1 equivalents) is sufficient.[4]

  • Reaction Temperature: While many Knoevenagel condensations can proceed at room temperature, the reduced reactivity of acetone may necessitate heating to drive the reaction to completion.[1] Monitoring the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) can help determine the optimal condition.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[1] The accumulation of water can inhibit the reaction or lead to reversible reactions, thereby reducing the yield.[1] Employing a Dean-Stark apparatus during the reaction to azeotropically remove water can significantly improve the product yield.

Issue 2: Prominent Side Product Formation

Question: My reaction mixture shows the formation of significant byproducts, complicating purification and reducing the yield of the desired this compound. What are these side products and how can I minimize them?

Answer:

The most probable side reaction is the self-condensation of acetone, which is base-catalyzed.[5] This aldol condensation of acetone leads to the formation of diacetone alcohol and subsequently mesityl oxide upon dehydration.

To mitigate this:

  • Use a Weaker Base: As mentioned, strong bases favor the self-condensation of acetone. Switching to a milder base like piperidine or using an ammonium salt can help minimize this side reaction.[1]

  • Control Stoichiometry: While a slight excess of one reactant is sometimes used to drive a reaction to completion, in this case, maintaining a close to 1:1 stoichiometry of acetone and cyanoacetic acid is advisable to reduce the likelihood of acetone self-condensation.

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times can sometimes favor side product formation. It is crucial to monitor the reaction progress (e.g., by TLC) and stop it once the formation of the desired product has maximized.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate and purify this compound from the reaction mixture. What are the recommended procedures?

Answer:

Effective isolation and purification are key to obtaining a high-purity final product.

  • Work-up Procedure: After the reaction is complete, the mixture should be cooled. If a precipitate of the product forms, it can be collected by filtration. If not, the solvent should be removed under reduced pressure. The residue can then be dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl) to remove the basic catalyst, followed by a brine wash.

  • Recrystallization: The crude product can be purified by recrystallization. The choice of solvent is crucial and depends on the solubility of the product and impurities. Ethanol or an ethanol/water mixture is often a good starting point for the recrystallization of polar organic acids.

Experimental Protocols

Protocol 1: Direct Synthesis of this compound via Doebner Modification

The Doebner modification of the Knoevenagel condensation is particularly suitable for reactions involving an active methylene compound with a carboxylic acid moiety, as it uses pyridine as both the solvent and catalyst, and often facilitates decarboxylation.[3][6] However, for this specific synthesis, decarboxylation is not desired. A modified approach using a weaker base in an appropriate solvent is recommended.

Materials:

  • Cyanoacetic acid

  • Acetone

  • Piperidine

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add cyanoacetic acid (1 equivalent) and toluene.

  • Add acetone (1 to 1.2 equivalents).

  • Add piperidine (0.1 equivalents) as the catalyst.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Two-Step Synthesis via Ethyl Ester Intermediate

This method involves the Knoevenagel condensation of acetone with ethyl cyanoacetate, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-Cyano-3-methyl-2-butenoate

Materials:

  • Ethyl cyanoacetate

  • Acetone

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (1 equivalent) and acetone (1.2 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the mixture at room temperature or gently heat to 50 °C.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess acetone and ethanol under reduced pressure.

  • The crude ester can be purified by vacuum distillation.

Step 2: Hydrolysis of Ethyl 2-Cyano-3-methyl-2-butenoate

Materials:

  • Ethyl 2-Cyano-3-methyl-2-butenoate

  • Sodium hydroxide or potassium hydroxide

  • Ethanol/Water mixture

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware

Procedure:

  • Dissolve the ethyl 2-cyano-3-methyl-2-butenoate in an ethanol/water mixture.

  • Add a stoichiometric amount of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and monitor the hydrolysis by TLC until the starting ester is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Quantitative Data Summary

ParameterCondition 1 (Doebner-like)Condition 2 (Ester Route)Potential Side Products
Active Methylene Cyanoacetic acidEthyl cyanoacetate-
Carbonyl AcetoneAcetoneDiacetone alcohol, Mesityl oxide
Catalyst PiperidinePiperidine-
Solvent TolueneEthanol-
Temperature Reflux with Dean-StarkRoom temp to 50 °C-
Key Advantage Direct, one-step synthesisMilder conditions for condensation-
Potential Drawback Harsher conditions may be neededTwo-step processSelf-condensation of acetone
Expected Yield Moderate to GoodGood to High (for ester)Varies with conditions

Visualizations

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Acetone & Cyanoacetic Acid/Ester Solvent Add Solvent (e.g., Toluene/Ethanol) Reactants->Solvent Catalyst Add Catalyst (e.g., Piperidine) Solvent->Catalyst Heat Heat to Reflux/ Stir at RT Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Monitor->Cool Isolate Isolate Crude Product (Filtration/Evaporation) Cool->Isolate Purify Purify by Recrystallization Isolate->Purify Final Pure 2-Cyano-3-methyl- 2-butenoic acid Purify->Final

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue Q1 Check Catalyst: - Too weak? - Too strong (side reactions)? Start->Q1 A1_weak Action: Use a slightly stronger weak base (e.g., DBU cautiously). Q1->A1_weak Yes (weak) A1_strong Action: Switch to a milder base (e.g., piperidine). Q1->A1_strong Yes (strong) Q2 Check Temperature: - Too low for ketone reactivity? Q1->Q2 No A1_weak->Q2 A1_strong->Q2 A2 Action: Increase temperature/ run reaction at reflux. Q2->A2 Yes Q3 Water Removal: - Is water inhibiting the reaction? Q2->Q3 No A2->Q3 A3 Action: Use a Dean-Stark trap to remove water. Q3->A3 Yes End Yield Improved Q3->End No, re-evaluate other parameters. A3->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a stronger base like sodium hydroxide to speed up the reaction? A1: It is not recommended. Strong bases like sodium hydroxide will significantly promote the self-condensation of acetone, leading to a complex mixture of products and a lower yield of the desired acid.[1][2]

Q2: Is it possible to perform this reaction without a solvent? A2: Solvent-free Knoevenagel condensations have been reported, often with microwave irradiation.[7][8] While this can be a "greener" approach, it may require more optimization to prevent side reactions and ensure efficient heat transfer, especially with a less reactive ketone.

Q3: What is the expected stereochemistry of the double bond? A3: The Knoevenagel condensation typically results in the thermodynamically more stable (E)-isomer as the major product.[9]

Q4: Are there any specific safety precautions I should take? A4: Standard laboratory safety practices should be followed. Cyanoacetic acid and its derivatives are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Piperidine is a corrosive and flammable liquid and should also be handled with care.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Journal of the Chilean Chemical Society. [Link]

  • Jones, G. (2004). The Knoevenagel Condensation. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. [Link]

  • Slideshare. (n.d.). Knoevenagel reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Davis, P. (2018, March 15). An animated, base-catalyzed crossed aldol condensation mechanism explained [Video]. YouTube. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Zanin, L. G., et al. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (n.d.). Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. [Link]

  • Zanin, L. G., et al. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. [Link]

  • ResearchGate. (n.d.). Main reaction pathways in the acetone condensation process. [Link]

Sources

Technical Support Center: Purification of 2-Cyano-3-methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-Cyano-3-methyl-2-butenoic acid (CAS No. 759-21-7). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and require robust methods for its purification. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to address common challenges encountered during the purification process.

Introduction to Purification Challenges

This compound is a substituted α,β-unsaturated carboxylic acid. Its synthesis, commonly achieved through a Knoevenagel condensation of acetone with a cyanoacetic acid ester followed by hydrolysis, can result in a variety of impurities. These may include unreacted starting materials, catalysts, and side-products from competing reactions. The presence of multiple functional groups—a carboxylic acid, a nitrile, and a carbon-carbon double bond—imparts a unique reactivity and solubility profile that must be considered when selecting a purification strategy.

This guide provides a systematic approach to purifying this compound, focusing on the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Synthesis and Work-up

  • Question: My initial crude product of this compound shows multiple spots on TLC analysis. What are the likely impurities and how can I remove them?

  • Answer: The impurities in a crude sample of this compound often stem from the Knoevenagel condensation reaction used in its synthesis.[1][2] Common impurities include:

    • Unreacted Starting Materials: Acetone and the cyanoacetic acid ester (e.g., ethyl cyanoacetate) may be present if the reaction did not go to completion.

    • Catalyst Residues: Basic catalysts such as piperidine or ammonium salts, which are frequently used in Knoevenagel condensations, may persist in the crude product.[3][4]

    • Side-Products: Self-condensation of acetone or Michael addition of the cyanoacetic acid ester to the product can lead to the formation of byproducts.

    A preliminary purification can be achieved using an acid-base extraction . As a carboxylic acid, this compound will be deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. Neutral impurities, such as unreacted acetone and ethyl cyanoacetate, will remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer will regenerate the pure carboxylic acid, which can then be isolated.

Issue 2: Difficulty with Recrystallization

  • Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. The compound either oils out or remains soluble even at low temperatures. What should I do?

  • Answer: Finding the right recrystallization solvent is crucial for obtaining high-purity crystals. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a molecule with both polar (carboxylic acid, nitrile) and nonpolar (alkyl groups) characteristics, a single solvent may not be optimal. A mixed-solvent system is often more effective.

    Recommended Solvent Screening Strategy:

    • Start with a polar protic solvent: Ethanol or isopropanol are good starting points, as they are likely to dissolve the carboxylic acid at elevated temperatures.

    • Introduce an anti-solvent: If the compound is too soluble in the alcohol even when cold, add a nonpolar anti-solvent like hexanes or heptanes dropwise to the hot, dissolved solution until a slight turbidity persists. Reheat to clarify and then allow to cool slowly.

    • Consider a polar aprotic and water system: A mixture of acetone and water can also be effective. Dissolve the compound in a minimal amount of hot acetone and then add hot water dropwise until the solution becomes cloudy. Reheat to dissolve and then cool slowly.

    If oiling out persists, it may be due to the presence of impurities that are depressing the melting point. In this case, it is advisable to first perform an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.

Issue 3: Product Instability During Purification

  • Question: I suspect my product is decomposing during purification, especially when heated. Is this compound thermally stable?

  • To mitigate thermal degradation:

    • Avoid excessive heat: During recrystallization, use the minimum amount of heat necessary to dissolve the compound. Avoid prolonged heating.

    • Consider vacuum distillation with caution: If distillation is attempted, it should be performed under high vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the residence time at high temperatures. It is crucial to first obtain a small sample for thermal analysis (e.g., TGA) if possible, to determine the decomposition temperature.

    • Purify at room temperature: If thermal instability is a significant concern, consider purification by column chromatography at room temperature.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected melting point of pure this compound?

    • A1: While a definitive experimental value is not consistently reported in the literature, a sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities. For comparison, the related compound 3-methyl-2-butenoic acid has a melting point of 65-70 °C.[] It is recommended to use other analytical techniques like NMR and IR spectroscopy to confirm the identity and purity of the final product.

  • Q2: Can I use distillation to purify this compound?

    • A2: Distillation may be a viable option, but it should be approached with caution due to the potential for thermal degradation. The boiling point of the corresponding ethyl ester is reported at reduced pressure, for example, 371.7 K (98.55 °C) at 0.001 bar. The carboxylic acid will have a higher boiling point. If distillation is chosen, it must be performed under high vacuum. It is advisable to first purify a small amount and confirm its identity to ensure no decomposition has occurred.

  • Q3: Is HPLC a suitable method for purifying this compound?

    • A3: Yes, High-Performance Liquid Chromatography (HPLC) can be an excellent method for both analytical assessment of purity and for preparative purification of this compound, especially for obtaining highly pure material on a smaller scale. A reversed-phase C18 column with a mobile phase of acetonitrile and water, with a small amount of an acid modifier like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, would be a good starting point for method development.

  • Q4: What are the key safety precautions when handling this compound?

    • A4: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is a cyano-containing molecule and should be treated with caution. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Work in a well-ventilated fume hood. In case of fire, be aware that toxic fumes of nitrogen oxides and carbon monoxide may be produced.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (approximately 10 mL of solvent per gram of crude product).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the sodium salt of your carboxylic acid. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Washing: Add a fresh portion of saturated sodium bicarbonate solution to the organic layer in the separatory funnel, shake, and separate. Combine this aqueous extract with the first one. Repeat this extraction one more time. The organic layer now contains the neutral impurities and can be discarded.

  • Regeneration of the Acid: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of this compound should form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Allow the solid to air dry on the filter paper, and then dry it further in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Recrystallization

This protocol should be performed after an initial purification by acid-base extraction for best results.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol/water or acetone/water)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter flask

Procedure:

  • Solvent Selection: Based on small-scale solubility tests, choose an appropriate solvent system. For this example, we will use an ethanol/water system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (ethanol) and heat the mixture gently on a hot plate to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Addition of Anti-solvent: To the hot solution, add the anti-solvent (water) dropwise until you observe a persistent cloudiness.

  • Clarification: Add a few more drops of the primary solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the flask during cooling. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualization of Purification Workflow

PurificationWorkflow Start Crude this compound AcidBaseExtraction Acid-Base Extraction Start->AcidBaseExtraction Initial Cleanup Recrystallization Recrystallization AcidBaseExtraction->Recrystallization For Crystalline Solids ColumnChromatography Column Chromatography / Preparative HPLC AcidBaseExtraction->ColumnChromatography For Non-crystalline Solids or High Purity Analysis Purity Analysis (TLC, NMR, MP) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct Purity Confirmed

Caption: Decision workflow for the purification of this compound.

Data Summary

Purification MethodProsConsBest For
Acid-Base Extraction Simple, rapid, and effective for removing neutral and basic impurities.Not effective for removing other acidic impurities.Initial cleanup of crude reaction mixtures.
Recrystallization Can yield highly pure crystalline material. Scalable.Requires finding a suitable solvent system. Can lead to "oiling out".Purification of solid samples after initial cleanup.
Column Chromatography High resolution for separating complex mixtures. Can be used for non-crystalline materials.More time-consuming and uses larger volumes of solvent.High-purity isolation, especially when recrystallization fails.
Distillation Can be effective for thermally stable liquids.Potential for thermal decomposition of the product.Should be used with caution and under high vacuum.

References

  • PubChem. 2-Cyano-3-methylbut-2-enoic acid. [Link]

  • NIST. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. [Link]

  • Rochester University Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • ResearchGate. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link]

  • Axsyn. 2-Butenoic acid, 2-cyano-3-[methyl(phenylmethyl)amino]-,2-methylpropyl ester. [Link]

  • European Journal of Chemistry. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. [Link]

  • PubChem. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. [Link]

  • Cheméo. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. [Link]

  • PubChem. 2-Cyano-3-methylbutanoic acid. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Aapptec. Organic Small Molecule HPLC Columns. [Link]

  • MetwareBio. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency. [Link]

  • University of Warwick. Principles in preparative HPLC. [Link]

  • Agilent. Strategy for Preparative LC Purification. [Link]

  • YouTube. How to Carry Out a Recrystallization. [Link]

  • Google Patents. Process for producing cyanoacetic acid esters.
  • ResearchGate. Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. [Link]

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Technical Support Center: Synthesis of 2-Cyano-3-methyl-2-butenoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-3-methyl-2-butenoic acid and its esters. This resource is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the intricacies of this synthesis and optimize your experimental outcomes.

The primary synthetic route to this molecule is the Knoevenagel condensation, a robust method for C-C bond formation.[1][2][3] This guide focuses on the reaction between acetone and an active methylene compound, typically ethyl cyanoacetate, followed by hydrolysis to yield the desired carboxylic acid. Understanding the nuances of this reaction is key to minimizing side reactions and maximizing yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound and its ethyl ester.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting the Knoevenagel condensation of acetone and ethyl cyanoacetate, but I'm observing a very low yield of ethyl 2-cyano-3-methyl-2-butenoate. What are the likely causes and how can I improve the outcome?

Answer: A low yield in this condensation reaction can often be traced back to several critical factors related to the reaction equilibrium, catalyst activity, and reactant stability.

Probable Causes & Solutions:

  • Insufficient Catalyst Activity: The Knoevenagel condensation is typically catalyzed by a weak base.[1] If the base is too weak or used in insufficient quantity, the initial and rate-limiting deprotonation of the active methylene compound (ethyl cyanoacetate) will be inefficient.

    • Troubleshooting Steps:

      • Catalyst Selection: While piperidine is a classic choice, consider using a slightly stronger, non-nucleophilic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in catalytic amounts.[2][4]

      • Catalyst Loading: Ensure the catalyst is used at an appropriate concentration, typically 5-20 mol%.

      • Catalyst Quality: Verify the purity and dryness of the amine catalyst. Old or improperly stored amines can be carbonated or hydrated, reducing their efficacy.

  • Reversible Aldol Addition: The initial nucleophilic attack of the enolate on acetone is a reversible step. If the subsequent dehydration to the stable α,β-unsaturated product is slow, the equilibrium may favor the starting materials.

    • Troubleshooting Steps:

      • Water Removal: The dehydration step produces water. Employing a Dean-Stark apparatus with a suitable solvent (like toluene or benzene) can effectively remove water and drive the reaction forward.

      • Temperature Optimization: A moderate increase in temperature can favor the irreversible dehydration step. However, excessive heat can promote side reactions. Monitor the reaction progress by TLC or GC to find the optimal temperature.

  • Self-Condensation of Acetone: Acetone can undergo a base-catalyzed self-condensation (an aldol condensation) to form diacetone alcohol and subsequently mesityl oxide. This side reaction consumes the ketone and complicates purification.

    • Troubleshooting Steps:

      • Controlled Addition: Add the acetone slowly to the mixture of ethyl cyanoacetate and the base. This ensures that the concentration of acetone is kept relatively low, minimizing its self-condensation.

      • Stoichiometry: Use a slight excess of the active methylene compound to favor the Knoevenagel product over the acetone self-condensation product.

Experimental Workflow: Optimizing the Knoevenagel Condensation

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Ethyl Cyanoacetate, Catalyst, and Solvent add_acetone Slowly Add Acetone start->add_acetone Maintain Inert Atmosphere heat Heat with Water Removal (e.g., Dean-Stark) add_acetone->heat Exothermic Control monitor Monitor by TLC/GC heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Purify by Distillation or Chromatography extract->purify end Isolated Product purify->end

Caption: Optimized workflow for the Knoevenagel condensation.

Issue 2: Presence of Significant Impurities in the Final Product

Question: After the synthesis and workup, my this compound (or its ethyl ester) is contaminated with byproducts. What are these impurities, and how can I prevent their formation?

Answer: The formation of impurities is a common challenge and is often linked to the reactivity of the starting materials, intermediates, and the product itself under the reaction conditions.

Key Side Reactions and Their Mitigation
  • Michael Addition Product: The desired product, an α,β-unsaturated cyanoester, is an excellent Michael acceptor. A second molecule of the ethyl cyanoacetate enolate can attack the product, leading to the formation of a dimeric adduct. This is more prevalent with strong bases or high concentrations of the enolate.

    • Prevention Strategy:

      • Use a Weak Base: Employ a catalytic amount of a weak base like piperidine.

      • Control Stoichiometry: Avoid a large excess of the active methylene compound.

      • Temperature Control: Lowering the reaction temperature can disfavor the Michael addition.

  • Hydrolysis of the Nitrile Group: During the final step of hydrolyzing the ethyl ester to the carboxylic acid (typically using strong base or acid), the nitrile group can also be hydrolyzed to a primary amide or even a carboxylic acid, leading to the formation of a dicarboxylic acid derivative.

    • Prevention Strategy:

      • Milder Hydrolysis Conditions: Use milder conditions for ester hydrolysis. For example, using lithium hydroxide (LiOH) in a THF/water mixture at room temperature can often selectively cleave the ester without affecting the nitrile.

      • Careful pH Control: During acidic workup, avoid prolonged exposure to harsh acidic conditions and high temperatures.

Diagram of Major Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side1 Michael Addition cluster_side2 Nitrile Hydrolysis reactants Acetone + Ethyl Cyanoacetate product Ethyl 2-cyano-3-methyl-2-butenoate reactants->product Knoevenagel Condensation michael_adduct Dimeric Adduct product->michael_adduct Nucleophilic Attack amide_impurity Amide Impurity product->amide_impurity During Ester Hydrolysis enolate Ethyl Cyanoacetate Enolate enolate->michael_adduct hydrolysis_conditions H₃O⁺ or OH⁻ / H₂O hydrolysis_conditions->amide_impurity

Caption: Key side reactions in the synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Knoevenagel condensation in this synthesis?

A1: The choice of solvent depends on the specific conditions, particularly whether water removal is employed. For reactions using a Dean-Stark trap, a non-polar, water-immiscible solvent like toluene or benzene is ideal. For reactions run at lower temperatures without continuous water removal, polar aprotic solvents like ethanol or even solvent-free conditions can be effective, especially with a more active catalyst.[3]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). The product, being more conjugated and larger than the starting materials, should have a different Rf value. Spot the reaction mixture alongside the starting materials (acetone and ethyl cyanoacetate) to track the consumption of reactants and the formation of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring.

Q3: My final product, this compound, is difficult to purify by recrystallization. What are some alternative methods?

A3: If recrystallization proves challenging due to the presence of oily impurities or similarly soluble byproducts, column chromatography is a reliable alternative. For the carboxylic acid, a silica gel column using a gradient elution of ethyl acetate in hexane, often with the addition of a small amount of acetic acid (0.5-1%) to the mobile phase, can effectively separate the desired acid from less polar byproducts. The acetic acid helps to prevent tailing of the carboxylic acid on the silica.

Q4: Can I use cyanoacetic acid directly instead of its ethyl ester?

A4: Yes, it is possible to use cyanoacetic acid directly. This variation is known as the Doebner modification of the Knoevenagel condensation.[1] It is often carried out in pyridine, which acts as both the solvent and the basic catalyst. A key consideration is that this reaction is often accompanied by decarboxylation, which in this specific case would lead to 3-methyl-2-butenenitrile, not the desired product. Therefore, careful control of the reaction temperature is crucial to favor the condensation product over the decarboxylated byproduct.

Quantitative Data Summary: Reaction Conditions
ParameterCondition 1 (Classic)Condition 2 (High Efficiency)Rationale
Active Methylene Ethyl CyanoacetateEthyl CyanoacetateEster allows for a two-step synthesis to the final acid.
Ketone AcetoneAcetoneCore reactant for the desired product.
Catalyst Piperidine (10 mol%)DBU (5 mol%)DBU is a stronger, non-nucleophilic base, often leading to faster reactions.[4]
Solvent TolueneEthanolToluene allows for azeotropic water removal. Ethanol is a greener solvent option.
Temperature Reflux (with Dean-Stark)Room Temperature to 50°CHigher temperature drives dehydration; milder temps with DBU can be sufficient.
Typical Yield 60-75%80-95%Optimized conditions with a stronger catalyst can significantly improve yield.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
  • PubChem. 2-Cyano-3-methyl-but-2-enoic acid ethyl ester.
  • Google Patents. CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
  • PubChem. 2-Cyano-3-methylbutanoic acid.
  • Google Patents. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester.
  • Google Patents. US20060115883A1 - Preparation of (E)- and (Z)-2-methyl-2-butenoic acids.
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  • ChemSrc. (2025). 3-methyl-2-butenoic acid.
  • Wikipedia. Knoevenagel condensation.
  • S. M. A. H. Siddiki, et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • da Silva, F. C., et al. (2017). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate.
  • Ziarani, G. M., et al. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry.

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Technical Support Center: Optimization of Reaction Conditions for 2-Cyano-3-methyl-2-butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-Cyano-3-methyl-2-butenoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of compounds.

Introduction

This compound derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the preparation of various bioactive molecules.[1] The most common synthetic route to these compounds is the Knoevenagel condensation of a ketone (typically acetone) with an active methylene compound, such as ethyl cyanoacetate.[2][3] While seemingly straightforward, this reaction is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide provides a systematic approach to optimizing the reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound ethyl ester?

A1: The synthesis of ethyl 2-cyano-3-methyl-2-butenoate typically proceeds via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of acetone with ethyl cyanoacetate. The mechanism can be broken down into three key steps:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from ethyl cyanoacetate to form a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the ketone.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate.

  • Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, ethyl 2-cyano-3-methyl-2-butenoate.

Understanding this mechanism is crucial for troubleshooting as it highlights the importance of the catalyst, solvent, and temperature in controlling the reaction rate and selectivity.[2][4]

Q2: Which catalyst should I choose for the Knoevenagel condensation to synthesize my this compound derivative?

A2: The choice of catalyst is one of the most critical parameters for a successful Knoevenagel condensation. Several types of catalysts can be employed, each with its own advantages and disadvantages:

  • Basic Catalysts:

    • Piperidine: A commonly used weak organic base that is effective and inexpensive. It often gives good yields under mild conditions.[5][6]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A stronger, non-nucleophilic base that can significantly accelerate the reaction, often leading to shorter reaction times.[7]

    • Triethylamine: Another common organic base, though sometimes less effective than piperidine.[8]

  • Acidic Catalysts:

    • Boric Acid: A mild Lewis acid that can catalyze the condensation, often under environmentally friendly conditions.[9]

  • Ionic Liquids: Can act as both the solvent and catalyst, offering potential advantages in terms of recyclability and improved yields.[4][10]

The optimal catalyst often depends on the specific substrate and desired reaction conditions (e.g., temperature, solvent). It is advisable to screen a few catalysts to find the best one for your specific application.

Q3: How does the choice of solvent affect the reaction outcome?

A3: The solvent plays a multifaceted role in the Knoevenagel condensation. It not only dissolves the reactants but also influences the reaction rate and equilibrium.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate the ionic intermediates and facilitate the proton transfer steps. Ethanol is a common choice and often provides good yields.[5][11] Water can also be an effective and green solvent, particularly when using a catalyst like piperidine.[5]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are generally good at dissolving a wide range of reactants. N,N-dimethylformamide (DMF) can be particularly useful when dealing with less soluble starting materials.[12]

  • Apolar Solvents (e.g., Toluene, Hexane): These are often used with a Dean-Stark apparatus to remove water azeotropically, which drives the reaction equilibrium towards the product side. This is particularly useful for preventing the reverse reaction.

The choice of solvent should be made based on the solubility of the reactants and the catalyst being used.

Q4: What are the typical side reactions I should be aware of?

A4: Several side reactions can occur during the synthesis of this compound derivatives, leading to reduced yields and purification challenges:

  • Self-condensation of Acetone: Under strongly basic conditions, acetone can undergo an aldol condensation with itself to form mesityl oxide and other byproducts.

  • Hydrolysis of the Cyano or Ester Group: If water is present, especially under acidic or strongly basic conditions and at elevated temperatures, the nitrile or ester functional groups can hydrolyze to the corresponding carboxylic acid or amide.

  • Michael Addition: The product, being an α,β-unsaturated compound, can undergo a Michael addition with the enolate of ethyl cyanoacetate, leading to the formation of a dimeric adduct.

Careful control of the reaction conditions, particularly the base concentration and temperature, can help to minimize these side reactions.[13]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I have set up the reaction, but after the specified time, TLC/GC-MS analysis shows very little or no formation of the desired product. What could be the problem?

Answer: Low or no product yield is a common issue that can often be traced back to a few key factors. Here is a systematic approach to troubleshooting this problem:

Troubleshooting Logic for Low Product Yield

Caption: Troubleshooting logic for low product yield.

In-depth Explanation:

  • Catalyst Inactivity: Bases like piperidine can degrade over time. Ensure you are using a fresh bottle or redistilled amine. The catalyst loading is also important; typically 5-10 mol% is sufficient.

  • Reagent Purity: Acetone is hygroscopic and can contain water, which can inhibit the reaction. Ethyl cyanoacetate can also contain impurities. Distilling both reagents before use is good practice.[14]

  • Reaction Temperature: While some Knoevenagel condensations proceed at room temperature, others require gentle heating to overcome the activation energy. A temperature range of 50-80 °C is a good starting point for optimization.

  • Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction. The removal of water, a byproduct, will drive the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene.

Issue 2: Formation of Multiple Products

Question: My reaction mixture shows multiple spots on the TLC plate, and the crude NMR is complex. How can I improve the selectivity?

Answer: The formation of multiple products indicates that side reactions are occurring. To improve selectivity, you need to fine-tune the reaction conditions to favor the desired pathway.

Strategies to Enhance Selectivity
ParameterRecommendationRationale
Base Strength & Concentration Use a weaker base (e.g., piperidine) or a lower concentration of a stronger base (e.g., DBU).Stronger bases or higher concentrations can promote the self-condensation of acetone.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Higher temperatures can provide the activation energy for undesired side reactions.
Stoichiometry Use a slight excess of one of the reactants (e.g., 1.1 equivalents of ethyl cyanoacetate) to ensure the other is fully consumed.This can help to push the reaction to completion and minimize the presence of unreacted starting materials that could participate in side reactions.
Reaction Time Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.Prolonged reaction times can lead to the formation of degradation products or Michael adducts.
Issue 3: Difficulty in Product Purification

Question: I have obtained the crude product, but I am struggling to purify it by column chromatography or crystallization. What are the best practices for purification?

Answer: Purifying this compound derivatives can be challenging due to their similar polarity to some byproducts.

Purification Workflow

PurificationWorkflow Start Crude Product Workup Aqueous Work-up (e.g., wash with dilute acid, brine) Start->Workup Extraction Solvent Extraction (e.g., with ethyl acetate) Workup->Extraction Drying Drying (e.g., over Na2SO4) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration PurificationMethod Choose Purification Method Concentration->PurificationMethod Column Column Chromatography (Silica gel, Hexane/EtOAc gradient) PurificationMethod->Column Oily/Solid Crystallization Crystallization (e.g., from Ethanol/Water or Hexane) PurificationMethod->Crystallization Solid Distillation Vacuum Distillation (for liquid products) PurificationMethod->Distillation Liquid PureProduct Pure Product Column->PureProduct Crystallization->PureProduct Distillation->PureProduct

Caption: Recommended workflow for product purification.

Key Purification Tips:

  • Aqueous Work-up: Before attempting purification, it is crucial to perform an aqueous work-up to remove the catalyst and any water-soluble impurities. A wash with a dilute acid (e.g., 1M HCl) will remove basic catalysts, followed by a brine wash to remove residual water.

  • Column Chromatography: A silica gel column with a gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate.

  • Vacuum Distillation: For liquid products, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Experimental Protocols

Protocol 1: General Procedure for the Piperidine-Catalyzed Synthesis of Ethyl 2-Cyano-3-methyl-2-butenoate

This protocol is a good starting point for the optimization of your reaction.

Materials:

  • Acetone (distilled)

  • Ethyl cyanoacetate (distilled)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetone (10 mL, excess) and ethyl cyanoacetate (5.65 g, 0.05 mol).

  • Add ethanol (20 mL) as the solvent.

  • Add piperidine (0.25 mL, 5 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexane eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Perform an aqueous work-up as described in the purification section.

  • Purify the crude product by column chromatography or vacuum distillation.

Self-Validation:

  • TLC Monitoring: At regular intervals (e.g., every hour), take a small aliquot of the reaction mixture and run a TLC to observe the disappearance of the starting materials and the appearance of the product spot.

  • Control Reaction: Set up a control reaction without the catalyst to confirm that the base is necessary for the reaction to proceed.

Protocol 2: Monitoring Reaction Progress with HPLC

For quantitative analysis of reaction conversion and purity, HPLC is a valuable tool.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A typical mobile phase would be a gradient of acetonitrile and water. For example, starting with 40% acetonitrile and increasing to 80% over 10 minutes. Phosphoric or formic acid can be added in small amounts to improve peak shape.[15]

Procedure:

  • Prepare a standard solution of your starting material and, if available, the pure product at a known concentration.

  • At various time points during the reaction, withdraw a small sample (e.g., 50 µL) and quench it by diluting it in a known volume of the mobile phase (e.g., 1 mL).

  • Inject the diluted sample into the HPLC system.

  • Determine the peak areas of the starting material and product.

  • Calculate the percent conversion and purity based on the peak areas relative to the standards.

References

  • CN101391948B - Method for preparing 3-methyl-2-butenoic acid - Google Patents. (URL: patents.google.
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: pubs.acs.org/journal/joceah)
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (URL: )

  • 2-Cyano-3-methylbutanoic acid | C6H9NO2 | CID 255338 - PubChem - NIH. (URL: pubchem.ncbi.nlm.nih.gov/compound/255338)
  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry - SciELO. (URL: )

  • Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a - ResearchGate. (URL: )

  • Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate | Request PDF - ResearchGate. (URL: )

  • 2-Cyano-3-methyl-but-2-enoic acid ethyl ester | C8H11NO2 | CID 136573 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/136573)
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (URL: )

  • (PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (URL: )

  • A Comparative Guide to the Synthesis of Methyl 3-methyl-2-butenoate - Benchchem. (URL: )

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Publishing. (URL: pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05436h)
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. (URL: )

  • Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) - NIH. (URL: )

  • Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activated J-774 cells - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/24268601/)
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: )

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (URL: )

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst † - Sciforum. (URL: sciforum.net/paper/view/15291)
  • Reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with amidrazones; synthesis of new mercapto pyrazoles and NMR investigation | Request PDF - ResearchGate. (URL: )

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (URL: )

  • US5008429A - Process for industrial application of Knoevenagel synthesis - Google Patents. (URL: patents.google.
  • 3 - Organic Syntheses Procedure. (URL: )

  • Cyanoacrylate Chemistry and Polymerization Mechanisms - Progress in Chemical and Biochemical Research. (URL: )

  • Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction | Journal of the American Chemical Society - ACS Publications. (URL: pubs.acs.org/doi/10.1021/ja01188a050)
  • Article - SciELO. (URL: )

  • CN105541664A - Method for synthesizing cyanoacrylate - Google Patents. (URL: patents.google.
  • 2-Cyano-3-methyl-4-(4-nitro-phenyl) -but-2-enoic acid ethyl ester - Sigma-Aldrich. (URL: )

  • 2-Butenoic acid, 3-methyl-, ethyl ester - SIELC Technologies. (URL: sielc.com/2-butenoic-acid-3-methyl-ethyl-ester.html)
  • 2-methyl-3-butenoic acid - Sigma-Aldrich. (URL: )

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Technical Support Center: Scale-Up of 2-Cyano-3-methyl-2-butenoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Cyano-3-methyl-2-butenoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, robust and scalable production of this molecule is of significant interest.[1]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Overview and Core Mechanism

The most prevalent and industrially viable route to this compound is the Knoevenagel condensation.[2][3] This reaction typically involves the base-catalyzed condensation of a ketone (acetone) with an active methylene compound, such as ethyl cyanoacetate, followed by hydrolysis of the resulting ester.[4][5]

The reaction proceeds via three key mechanistic steps:

  • Carbanion Formation: A base abstracts an acidic α-hydrogen from the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized carbanion.[5][6]

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone to form a tetrahedral alkoxide intermediate.[5][6]

  • Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[2][6]

Knoevenagel_Mechanism Reactants Acetone + Ethyl Cyanoacetate + Base (B:) Carbanion Resonance-Stabilized Carbanion Reactants->Carbanion Deprotonation Alkoxide Tetrahedral Alkoxide Intermediate Carbanion->Alkoxide Nucleophilic Attack on Acetone Product_Ester Ethyl 2-cyano-3-methyl- 2-butenoate Alkoxide->Product_Ester Protonation & Dehydration (-H₂O) Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Product_Ester->Hydrolysis Final_Product 2-Cyano-3-methyl- 2-butenoic Acid Hydrolysis->Final_Product

Caption: Simplified mechanism of the Knoevenagel condensation.

Section 2: Troubleshooting Guide for Scale-Up

This section addresses specific, practical issues that researchers may encounter during the scale-up process in a question-and-answer format.

Issue 1: Low Reaction Yield and Poor Conversion

Question: My Knoevenagel condensation is not proceeding to completion, resulting in a low yield of the target ester. What are the common causes and how can I optimize the reaction?

Answer: Low yield is a multifaceted problem often linked to catalyst activity, reaction equilibrium, or suboptimal conditions. Here are the primary factors to investigate:

  • Catalyst Choice and Activity: The catalyst is typically a weak base, such as an amine (piperidine, DBU, DABCO).[2][4][5] Strong bases can induce the self-condensation of acetone and should be avoided.[2] On a large scale, heterogeneous catalysts are advantageous as they simplify removal and recycling, reducing waste generation.[7] Ensure your catalyst is not deactivated by moisture or acidic impurities in the starting materials.

  • Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction where water is eliminated.[2] In a large-scale reactor, inefficient water removal can shift the equilibrium back towards the starting materials. Consider using a Dean-Stark apparatus or adding molecular sieves to sequester the water as it forms, driving the reaction to completion.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures can lead to byproduct formation or degradation of the product.[8] The optimal temperature must be determined empirically for your specific reactor setup.

Troubleshooting Summary Table:

Potential CauseDiagnostic CheckSuggested Solution(s)
Inactive Catalyst Analyze catalyst purity; check for moisture.Use a fresh batch of catalyst; consider switching to a more robust heterogeneous catalyst.[7]
Equilibrium Limitation Monitor reaction by GC/TLC; observe if the reaction stalls.Implement continuous water removal (e.g., Dean-Stark trap); use a solvent that forms an azeotrope with water.
Incorrect Stoichiometry Verify molar ratios of reactants.A slight excess of the less expensive reagent (typically acetone) can be used to drive the reaction.
Suboptimal Temperature Profile the reaction at different temperatures.Perform optimization studies to find the ideal balance between reaction rate and selectivity.
Issue 2: Significant Byproduct Formation

Question: I'm observing a persistent, higher molecular weight impurity in my crude product. What is it and how can I prevent its formation?

Answer: The most common byproduct in this reaction is the Michael adduct. Your target product, an α,β-unsaturated cyanoester, is an excellent Michael acceptor. It can react with a second molecule of the deprotonated ethyl cyanoacetate (the carbanion nucleophile), leading to a dimeric byproduct.

Byproduct_Formation cluster_main Desired Reaction cluster_side Side Reaction Carbanion_M Ethyl Cyanoacetate Carbanion Product Desired Product (Michael Acceptor) Carbanion_M->Product Attacks Carbanion_S Ethyl Cyanoacetate Carbanion Acetone_M Acetone Michael_Adduct Michael Adduct (Byproduct) Carbanion_S->Michael_Adduct Attacks Product_S Desired Product (Michael Acceptor)

Caption: Competing reaction pathways leading to desired product vs. byproduct.

Mitigation Strategies:

  • Control Stoichiometry: Avoid a large excess of ethyl cyanoacetate.

  • Controlled Addition: Add the ethyl cyanoacetate slowly to the mixture of acetone and catalyst. This maintains a low instantaneous concentration of the carbanion, favoring its reaction with the more abundant acetone over the newly formed product.

  • Temperature Management: Lower temperatures generally reduce the rate of the Michael addition more than the primary condensation reaction.

Issue 3: Purification and Stability

Question: I am struggling to purify the final product. Distillation of the ester leads to decomposition, and recrystallization of the acid gives poor recovery. What are the best practices?

Answer: Purification is a critical scale-up challenge, often requiring different strategies for the intermediate ester and the final acid.

  • For the Ester (Ethyl 2-cyano-3-methyl-2-butenoate): This compound can be thermally sensitive. Poly(ethyl cyanoacrylate) is known to undergo unzipping depolymerization at elevated temperatures, and while this is not the exact same molecule, thermal instability can be a concern for related structures.[9]

    • Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress.[10] Ensure the system is free of acidic or basic residues, which can catalyze decomposition. A short path distillation apparatus is ideal for minimizing the residence time at high temperatures.

  • For the Acid (this compound): This is a solid compound, making recrystallization the preferred method.[11]

    • Solution: The key is solvent selection. You need a solvent in which the acid has high solubility at high temperatures and low solubility at low temperatures.

    • Solvent Screening: Test a range of solvents (e.g., ethanol/water mixtures, toluene, heptane/ethyl acetate mixtures).

    • Control Cooling Rate: Slow, controlled cooling is crucial for forming pure, well-defined crystals and maximizing recovery. Crash cooling will trap impurities.

    • Avoid Harsh pH: During workup after hydrolysis, be mindful that extreme pH and high temperatures can cause degradation or decarboxylation.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor during the scale-up of the Knoevenagel condensation? A1: The three most critical parameters are:

  • Temperature: Due to the exothermic nature of the reaction, precise temperature control is vital to prevent thermal runaways and minimize side reactions.

  • Rate of Addition: The rate at which reactants are added, particularly the active methylene compound, directly influences reaction selectivity and heat generation.

  • Water Removal: As a condensation reaction, the efficient removal of water is key to achieving high conversion by driving the reaction equilibrium forward.

Q2: Are there "greener" or more sustainable catalyst options for this process? A2: Yes. The field of green chemistry has driven significant research into alternative catalysts. Heterogeneous catalysts, such as zeolites, functionalized mesoporous silica, and metal oxides, are highly effective, easily separated by filtration, and can often be reused across multiple batches, minimizing waste.[7] Additionally, catalyst-free protocols using water as a solvent at elevated temperatures are emerging, offering a very sustainable but potentially lower-yielding alternative.[12]

Q3: What are the primary safety concerns? A3: The primary concerns are:

  • Thermal Hazard: The reaction is exothermic. A failure in cooling or an uncontrolled addition of reactants could lead to a rapid increase in temperature and pressure (a thermal runaway).

  • Reagent Toxicity: Ethyl cyanoacrylate and related compounds are irritants to the skin, eyes, and respiratory system.[13][14] Operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Hydrolysis Workup: If using strong acids or bases for the hydrolysis step, appropriate handling procedures for corrosive materials are required.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used:

  • Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are excellent for confirming the chemical structure. Mass spectrometry will confirm the molecular weight.[15][16]

  • Purity: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity and quantifying any byproducts or unreacted starting materials. Gas Chromatography (GC) can be used for the more volatile ester intermediate.[17]

Section 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Ethyl 2-Cyano-3-methyl-2-butenoate

Objective: To synthesize the ester intermediate via Knoevenagel condensation.

Materials:

  • Acetone (58.1 g, 1.0 mol)

  • Ethyl cyanoacetate (113.1 g, 1.0 mol)

  • Piperidine (8.5 g, 0.1 mol)

  • Toluene (500 mL)

  • Round-bottom flask with Dean-Stark trap, condenser, and magnetic stirrer.

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • To the flask, add acetone, toluene, and piperidine.

  • Begin stirring and heat the mixture to reflux.

  • Once refluxing, slowly add the ethyl cyanoacetate via an addition funnel over 1-2 hours.

  • Continue refluxing and collect the water generated in the Dean-Stark trap. The reaction is complete when no more water is collected (approximately 18 mL).

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with 1M HCl (2 x 200 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (1 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Hydrolysis to this compound

Objective: To convert the intermediate ester to the final acid product.

Materials:

  • Crude Ethyl 2-cyano-3-methyl-2-butenoate (153.2 g, 1.0 mol)

  • Ethanol (300 mL)

  • Sodium Hydroxide (60 g, 1.5 mol)

  • Water (300 mL)

  • Concentrated HCl

Procedure:

  • Dissolve the crude ester in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the sodium hydroxide in water (caution: exothermic) and allow it to cool.

  • Slowly add the NaOH solution to the ester solution with stirring.

  • Heat the mixture to a gentle reflux for 2-4 hours, monitoring the disappearance of the starting ester by TLC or HPLC.

  • Cool the mixture in an ice bath.

  • Slowly and carefully acidify the mixture with concentrated HCl until the pH is ~1-2. The product will precipitate as a white solid.

  • Isolate the solid product by vacuum filtration and wash the filter cake with cold water.

  • The crude acid can be dried and then purified by recrystallization.

References
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate. Available at: [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. Available at: [Link]

  • 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. PubChem. Available at: [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Royal Society of Chemistry. Available at: [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry. Available at: [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]

  • Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). ResearchGate. Available at: [Link]

  • Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. Available at: [Link]

  • Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA). OSHA. Available at: [Link]

  • Ethyl cyanoacrylate. Wikipedia. Available at: [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • ETHYL 2-CYANO-3-METHYLBUT-2-ENOATE. gsrs.ncats.nih.gov. Available at: [Link]

Sources

Technical Support Center: Navigating the Stability of 2-Cyano-3-methyl-2-butenoic Acid in Acidic Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Cyano-3-methyl-2-butenoic acid. This guide is designed for our partners in research, discovery, and drug development. We understand that working with highly functionalized molecules presents unique challenges. This document provides in-depth, field-proven insights into the stability issues of this compound, particularly under acidic conditions, and offers robust troubleshooting strategies to ensure the integrity of your experiments.

Part 1: Core Principles of Instability

This section addresses the fundamental chemical reasons behind the observed degradation of this compound in acidic media. Understanding these mechanisms is the first step toward effective troubleshooting.

Q1: Why is my this compound sample degrading when exposed to acid?

A1: The molecular architecture of this compound contains two key functional groups that are susceptible to acid-catalyzed degradation: the nitrile group and the α,β-unsaturated carboxylic acid system.

  • Acid-Catalyzed Nitrile Hydrolysis: The primary pathway for degradation is the hydrolysis of the cyano (nitrile) group. In the presence of acid and water, the nitrile is converted first to an amide intermediate and subsequently to a carboxylic acid.[1][2][3][4] The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1][4] The final step, which involves the formation of ammonium, is irreversible and drives the reaction to completion.[1]

  • α,β-Unsaturated System Reactivity: The molecule is an α,β-unsaturated carbonyl compound, where the double bond is conjugated with the electron-withdrawing carboxyl and cyano groups.[5] This electronic arrangement polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack (a process known as 1,4-conjugate addition).[5][6][7] While water is a weak nucleophile, prolonged exposure or the presence of stronger nucleophiles in your acidic mixture can lead to the addition of a molecule of water across the double bond.

  • Potential for Decarboxylation: Although less common for many α,β-unsaturated acids, those capable of forming a stabilized carbocation at the β-position upon protonation can undergo decarboxylation under acidic conditions.[8] The structure of this compound, with two methyl groups on the β-carbon, could potentially stabilize such a cationic intermediate, leading to the loss of carbon dioxide.

Visualizing the Degradation: Key Mechanistic Pathways

To provide clarity, the primary degradation pathway is illustrated below.

G cluster_hydrolysis Pathway 1: Acid-Catalyzed Nitrile Hydrolysis A 2-Cyano-3-methyl- 2-butenoic acid B Protonated Nitrile (Activated Intermediate) A->B + H+ C Nucleophilic Attack by Water B->C + H2O D Amide Intermediate (2-Carbamoyl-3-methyl-2-butenoic acid) C->D - H+ E Final Product (3-Methyl-2-butenoic acid + NH4+) D->E + H2O, H+

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Part 2: Troubleshooting Guide for Experimental Workflows

This section is formatted to address specific issues you may encounter during your experiments.

Q2: I'm seeing a new, more polar peak in my HPLC analysis after an acidic workup. What is it likely to be?

A2: The appearance of new peaks, particularly those with shorter retention times (more polar) on a reverse-phase HPLC column, is a classic indicator of degradation. Based on the mechanisms described above, you can presumptively identify these impurities by their molecular weight.

Table 1: Potential Degradation Products and Their Properties

Compound NameStructure (SMILES)Molecular Weight ( g/mol )Key Formation Pathway
Starting Material CC(C)=C(C#N)C(=O)O125.13-
Amide Intermediate CC(C)=C(C(=O)N)C(=O)O143.14Partial Nitrile Hydrolysis
Hydrolysis Product CC(C)=CC(=O)O100.12Complete Nitrile Hydrolysis
Hydration Product CC(O)(C)C(C#N)C(=O)O143.141,4-Conjugate Addition of Water

This table serves as a primary diagnostic tool. We recommend confirming the identity of any significant impurity via LC-MS to match the observed mass with the theoretical values listed.

Q3: My reaction yield is consistently low when using this compound in an acidic step. How can I mitigate its degradation?

A3: Low yield is often a direct consequence of starting material degradation. The following strategies are designed to minimize this loss by controlling the key parameters that drive the decomposition reactions.

  • Temperature Control: Both hydrolysis and potential decarboxylation are accelerated at higher temperatures.

    • Actionable Advice: Perform your acidic step at the lowest temperature compatible with your desired reaction rate (e.g., 0 °C or even sub-zero temperatures). Avoid any unnecessary heating or refluxing in acidic media.

  • Minimize Exposure Time: The extent of degradation is directly proportional to the duration of exposure to the destabilizing acidic environment.

    • Actionable Advice: Plan your experiment to minimize the time the compound spends in an acidic solution. If an acidic workup is required, perform it swiftly and immediately move to the next step (e.g., extraction into a neutral organic solvent).

  • Choice of Acid: The strength and nature of the acid can have a significant impact.

    • Actionable Advice: If your protocol allows, consider using a milder acid. For example, a buffered solution of a weak organic acid (e.g., acetic acid) is less harsh than a strong mineral acid (e.g., HCl, H₂SO₄). In some cases, using a Lewis acid in a non-aqueous solvent may achieve the desired transformation without inducing hydrolysis.

  • Water Exclusion: Since water is a key reactant in the primary degradation pathway, excluding it can dramatically improve stability.

    • Actionable Advice: If your reaction chemistry permits, use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Troubleshooting Workflow Diagram

The following workflow provides a logical sequence for diagnosing and resolving stability issues.

G start Problem: Low Yield or Impurity Formation check_purity 1. Analyze Sample by LC-MS to Identify Byproducts start->check_purity is_hydrolysis Is the primary impurity the hydrolyzed product (MW 100.12) or amide (MW 143.14)? check_purity->is_hydrolysis optimize_temp 2a. Lower Reaction Temperature (e.g., to 0 °C) is_hydrolysis->optimize_temp Yes re_evaluate 3. Re-run Experiment and Analyze for Improvement is_hydrolysis->re_evaluate No (Contact Technical Support) optimize_time 2b. Reduce Exposure Time to Acid optimize_temp->optimize_time optimize_acid 2c. Use Milder or Anhydrous Acidic Conditions optimize_time->optimize_acid optimize_acid->re_evaluate success Success: Stability Improved re_evaluate->success

Caption: A step-by-step workflow for troubleshooting stability.

Part 3: Proactive Stability Management & Protocols

Q4: What is the definitive method for testing the stability of my compound in a new acidic formulation?

A4: A proactive stability study is essential before committing to a large-scale reaction or formulation. We have outlined a standardized protocol using HPLC for this purpose.

Experimental Protocol: HPLC-Based Stability Assessment

Objective: To quantify the degradation of this compound in a specific acidic medium over time.

1. Materials:

  • This compound (high purity standard)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Acid of interest (e.g., Trifluoroacetic acid, Formic acid)
  • Target buffer or solvent system
  • Class A volumetric flasks and pipettes
  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

3. Sample Preparation (Time=0):

  • Pipette 100 µL of the stock solution into a 10 mL volumetric flask.
  • Dilute to the mark with your chosen acidic medium (e.g., 0.1% TFA in 50:50 Water:Acetonitrile). This is your T=0 sample.
  • Immediately transfer to an HPLC vial and inject. This serves as your baseline.

4. Incubation:

  • Store the remaining T=0 solution at the intended experimental temperature (e.g., room temperature, 40 °C).

5. Time-Point Analysis:

  • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from the incubated solution, transfer it to an HPLC vial, and inject.

6. HPLC Conditions (Example Method):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 220 nm
  • Injection Volume: 10 µL

7. Data Analysis:

  • Calculate the peak area of the this compound peak at each time point.
  • Express the remaining percentage of the parent compound at each time point relative to the T=0 sample:
  • % Remaining = (Area_t / Area_t0) * 100
  • Plot % Remaining vs. Time to visualize the degradation kinetics.

This self-validating protocol provides quantitative, actionable data on the stability of your compound under your specific experimental conditions.

References

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 255338, 2-Cyano-3-methylbutanoic acid. Available from: [Link]

  • Google Patents. CN101391948B - Method for preparing 3-methyl-2-butenoic acid. Available from: [9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136573, 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. Available from: [Link]

  • NIST. 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. Available from: [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. Available from: [Link][5]

  • University of Calgary. α,β-Unsaturated Carbonyl Compounds. Available from: [Link][6]

  • Chemistry Stack Exchange. How do α,β-unsaturated acids undergo decarboxylation? Available from: [Link][8]

  • Lumen Learning. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link][2]

  • Chemistry LibreTexts. 20.14: α,β-Unsaturated Carbonyl Compounds. Available from: [Link][7]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available from: [Link][3]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link][4]

  • ChemDB. 3-methyl-2-butenoic acid. Available from: [Link][10]

Sources

Technical Support Center: Purifying Crude 2-Cyano-3-methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Cyano-3-methyl-2-butenoic acid. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this versatile chemical intermediate and encountering challenges in its isolation and purification. As a key building block in the synthesis of various agrochemicals and pharmaceuticals, obtaining this compound in high purity is paramount for downstream success.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into common purification pitfalls and their solutions, structured in a practical question-and-answer format.

Part 1: Understanding the Impurity Profile

The first step in any successful purification is to understand the potential contaminants. This compound is typically synthesized via a Knoevenagel condensation between acetone and cyanoacetic acid, catalyzed by a weak base.[2][3] This reaction, while effective, can generate a predictable set of impurities.

Diagram: Common Impurity Formation Pathways

Acetone Acetone Reactants Acetone->Reactants CAA Cyanoacetic Acid CAA->Reactants Base Base Catalyst (e.g., Piperidine) Base->Reactants Catalyst_Res Residual Catalyst Base->Catalyst_Res Product This compound (Desired Product) Reactants->Product Knoevenagel Condensation Unreacted Unreacted Starting Materials (Acetone, Cyanoacetic Acid) Reactants->Unreacted Incomplete Reaction Hydrolysis Amide/Di-acid Impurity (from Nitrile Hydrolysis) Product->Hydrolysis Harsh acidic/basic workup (H₂O) Michael Michael Adduct (Dimer/Oligomer) Product->Michael Excess base or high temperature cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Aqueous Base (e.g., NaHCO₃ solution) & Shake A->B C Separate Layers B->C D Organic Layer: Neutral Impurities, Residual Solvent C->D G Aqueous Layer: Product as Sodium Salt (Sodium 2-cyano-3-methyl-2-butenoate) C->G E Wash with Brine D->E F Discard Organic Layer E->F H 3. Cool in Ice Bath G->H I 4. Slowly Add Acid (e.g., HCl) until pH ~2 H->I J 5. Filter Precipitate I->J K 6. Wash with Cold Water J->K L 7. Dry Under Vacuum K->L M Pure Product L->M

Caption: Step-by-step workflow for purification via acid-base extraction.

Frequently Asked Questions: Acid-Base Extraction

Q3: I've mixed the organic and aqueous base layers, but now I have a thick emulsion that won't separate. What should I do?

A: Emulsion formation is common when fine particulate matter is present or when vigorous shaking creates stable micelles. To break the emulsion:

  • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes.

  • Add Brine: Add a small amount of saturated aqueous NaCl (brine) solution. This increases the ionic strength of the aqueous phase, helping to force the organic components out.

  • Gentle Swirling: Gently swirl the funnel rather than shaking it vigorously.

  • Filtration (Last Resort): Filter the entire emulsified mixture through a pad of Celite or glass wool. This can break up the microscopic droplets causing the emulsion.

Q4: After I separated the layers and acidified the aqueous phase, nothing precipitated. Where did my product go?

A: This is a frustrating but solvable problem. There are two primary causes:

  • Insufficient Acidification: You may not have added enough acid to protonate the carboxylate salt. Use pH paper or a pH meter to ensure the aqueous phase is strongly acidic (pH 1-2). Add more acid dropwise until you see a precipitate form and the pH is confirmed.

  • Product is Water-Soluble: While this compound has limited water solubility, if the volume of water is very large and the amount of product is small, it may remain dissolved. Try extracting the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate or dichloromethane), then dry and evaporate the organic solvent to recover your product.

Strategy 2: Recrystallization

Recrystallization is ideal for removing small amounts of impurities from a product that is already mostly solid. It relies on the differential solubility of the product and impurities in a chosen solvent at different temperatures.

Frequently Asked Questions: Recrystallization

Q5: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the hot, saturated solution is cooled below the melting point of the solute before it reaches the supersaturation point required for crystallization. The solute comes out of solution as a liquid (an oil) instead of a solid.

  • Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the cooling process is too rapid. The presence of impurities also lowers the melting point, exacerbating the issue.

  • Solutions:

    • Add More Solvent: Re-heat the mixture to dissolve the oil, then add more hot solvent to lower the saturation point. This allows the solution to cool further before becoming supersaturated, hopefully below the compound's melting point.

    • Use a Lower-Boiling Solvent: Choose a solvent with a boiling point well below the expected melting point of your product.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: I can't find a good single solvent for recrystallization. What are my options?

A: A binary solvent system is the answer. This involves finding two miscible solvents: one in which your compound is highly soluble (the "soluble solvent") and one in which it is poorly soluble (the "insoluble solvent").

Protocol for Binary Solvent Recrystallization:

  • Dissolve the crude product in a minimum amount of the hot "soluble solvent".

  • While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Allow the solution to cool slowly. Crystals should form.

Solvent System Example Role Rationale
Ethanol / WaterEthanol: Soluble SolventWater: Insoluble SolventThe product, being a moderately polar organic acid, dissolves well in hot ethanol. Water is then added to decrease the overall polarity of the solvent system, forcing the product out of solution upon cooling.
Toluene / HeptaneToluene: Soluble SolventHeptane: Insoluble SolventA good non-polar/polar aprotic system. The product is soluble in hot toluene, and the addition of non-polar heptane reduces its solubility.
Part 3: Protocols and Characterization
Detailed Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Caution: Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously once gas evolution subsides.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of NaHCO₃ solution (50 mL) to the organic layer remaining in the funnel. Shake, separate, and combine this second aqueous extract with the first. Repeat one more time to ensure all the acidic product has been extracted.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until no more white precipitate is formed. Check with pH paper to ensure the solution is strongly acidic (pH ≈ 2).

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with a small amount of ice-cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization Data for Pure this compound

After purification, it is crucial to verify the identity and purity of the final compound.

Analysis Technique Expected Result
Appearance White to off-white crystalline solid
Melting Point ~95-98 °C (Sharp melting point indicates high purity)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~2.2 (s, 3H, CH₃), ~2.5 (s, 3H, CH₃), ~11-12 (br s, 1H, COOH)
IR Spectroscopy (KBr pellet)ν (cm⁻¹): ~2800-3300 (broad, O-H of COOH), ~2220 (C≡N stretch), ~1700 (C=O stretch), ~1640 (C=C stretch)
Purity (HPLC) >98% area

Note: NMR and IR values are approximate and can vary slightly based on solvent and instrument.

References
  • Vetrova, A. M., et al. (2009). Improvement of the Thermal Stability of Cyanoacrylate Adhesives. Polymer Science, Series D, 2(1), 27–30. 4

  • Gluegun.com. (n.d.). What Is the Average Shelf Life of Cyanoacrylate Glue? Retrieved January 20, 2026, from [Link]

  • Down, J. L. (1989). A literature review of cyanoacrylate adhesives. Studies in Conservation, 34(sup1), 101-105. 5

  • Du, Y., et al. (2012). Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. Polymer Reviews, 52(3), 298-320.

  • Incure Inc. (2026). Cyanoacrylate Glue Temperature Range: The Ultimate Guide. Retrieved January 20, 2026, from [Link]

  • DuPont. (2006). Preparation of (E)- and (Z)-2-methyl-2-butenoic acids. U.S. Patent No. US20060115883A1.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.

  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Ren, Z., et al. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. E-Journal of Chemistry, 6(4), 1155-1159.

  • Monsanto Company. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. US3542822A.

  • Singh, P., & Kaur, N. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4078.

  • de Oliveira, R. K., et al. (2020). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 31(8), 1689-1700.

  • MySkinRecipes. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for 2-Cyano-3-methyl-2-butenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-3-methyl-2-butenoic acid and its esters. This molecule is a valuable intermediate in the production of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved via the Knoevenagel condensation, a robust method for carbon-carbon bond formation.[2] This guide provides in-depth, field-proven insights into the critical aspect of this reaction: catalyst selection . It is designed for researchers, chemists, and process development professionals to navigate experimental challenges, optimize reaction conditions, and troubleshoot common issues.

The Crucial Role of the Catalyst in Knoevenagel Condensation

The synthesis of this compound ethyl ester involves the condensation of acetone and ethyl cyanoacetate.[3][4] This reaction is not spontaneous and requires a catalyst, typically a weak base, to proceed efficiently.[5] The catalyst's primary role is to facilitate the deprotonation of the α-carbon of the ethyl cyanoacetate, which is an active methylene compound.[2][6] This deprotonation generates a resonance-stabilized enolate, a potent nucleophile. The enolate then attacks the electrophilic carbonyl carbon of acetone. A subsequent dehydration step eliminates a water molecule, yielding the desired α,β-unsaturated product.[2][5]

The choice and concentration of the base are paramount. A base that is too strong can induce the self-condensation of acetone, leading to unwanted side products and reduced yield.[5][7] Conversely, a catalyst that is too weak will result in a sluggish or incomplete reaction.

Mechanism Overview: Base-Catalyzed Knoevenagel Condensation

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Acetone Acetone Adduct Tetrahedral Adduct Acetone->Adduct Nucleophilic Attack EthylCyanoacetate Ethyl Cyanoacetate Enolate Resonance-Stabilized Enolate EthylCyanoacetate->Enolate Deprotonation Base Base (e.g., Piperidine) Base->Enolate Enolate->Adduct Product 2-Cyano-3-methyl- 2-butenoic acid ester Adduct->Product Dehydration (-H2O) Water Water Adduct->Water RegenBase Regenerated Base

Caption: Simplified mechanism of base-catalyzed Knoevenagel condensation.

Catalyst Selection Guide (FAQs)

This section addresses the most common questions encountered when selecting a catalyst for this synthesis.

Q1: What is the standard, "first-pass" catalyst for this reaction?

For the condensation of a simple ketone like acetone with ethyl cyanoacetate, piperidine is the most widely used and effective catalyst.[6] It is a secondary amine and a weak organic base (pKa of its conjugate acid is ~11.2) that efficiently promotes the reaction under mild conditions, often at room temperature or with gentle heating.[8]

  • Why it works: Piperidine provides the optimal balance of basicity to deprotonate the ethyl cyanoacetate without causing significant self-condensation of the acetone.[5]

  • Typical Loading: 0.1 equivalents (10 mol%) is a common starting point.

Q2: When should I consider an alternative catalyst like β-alanine or pyrrolidine?

You should consider alternatives to piperidine in the following scenarios:

  • Toxicity and Handling Concerns: Piperidine is toxic and has a strong, unpleasant odor. For greener or larger-scale processes, alternatives are often sought.[9][10]

  • Side Product Formation: If you observe significant formation of Michael addition or other side products, switching to a milder catalyst may be beneficial.

  • Improved Performance: In some systems, other catalysts may simply offer better yields or reaction times. Pyrrolidine, for instance, has a pKa very similar to piperidine but has been shown to provide higher conversion rates in certain Knoevenagel condensations.[8]

β-alanine , an amino acid, was introduced by Albert Verley as a "greener" co-catalyst substitute for piperidine, particularly in reactions involving pyridine as a solvent.[9][10] It is considered a milder and less toxic option.

Q3: What is the role of solvent and can I run the reaction neat (solvent-free)?

Solvent choice is critical and directly impacts catalyst efficacy and reaction outcomes.[7]

  • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): These are often excellent choices, leading to high conversions and selectivities in short reaction times.[11]

  • Protic Solvents (e.g., Ethanol, Methanol): While effective, they can sometimes slow the reaction compared to aprotic polar solvents.[11][12]

  • Nonpolar Solvents (e.g., Toluene): These are commonly used, especially when azeotropic removal of water with a Dean-Stark apparatus is desired to drive the reaction equilibrium forward.[7]

  • Solvent-Free Conditions: This approach is gaining traction for its environmental benefits. Mild catalysts like triphenylphosphine have been shown to be effective for Knoevenagel condensations under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[13]

Q4: Are there non-amine catalysts that can be used?

Yes, several other catalytic systems have been developed:

  • Ammonium Salts: Diisopropylethylammonium acetate (DIPEAc) has been used as an effective ionic liquid catalyst, offering high yields and simple work-up.[14]

  • Lewis Acids: Catalysts like zinc chloride (ZnCl2) can be used, although they are less common for this specific transformation than basic catalysts.[6]

  • Heterogeneous Catalysts: Solid-supported bases like reconstructed hydrotalcites are highly active and offer the significant advantage of easy separation and recovery from the reaction mixture.[15]

Troubleshooting Guide

Even with a well-chosen catalyst, experimental issues can arise. This guide provides a systematic approach to troubleshooting common problems.

Problem Potential Catalyst-Related Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst (especially amines like piperidine) may have degraded over time due to air exposure. 2. Insufficient Catalyst Activity: The chosen catalyst may be too weak for the specific substrates or conditions. 3. Water Inhibition: The water produced as a byproduct can inhibit the reaction equilibrium.[7][12]1. Use a fresh bottle of catalyst or purify the existing stock.[12] 2. Increase the reaction temperature moderately (e.g., to 40-80°C).[12] If that fails, consider a slightly stronger base like pyrrolidine or DBU.[3][8] 3. If using a suitable solvent like toluene, employ a Dean-Stark apparatus to remove water azeotropically.[7]
Significant Side Product Formation (e.g., Michael Adduct) 1. Catalyst is Too Strong: A highly basic catalyst can promote the addition of a second molecule of ethyl cyanoacetate to the α,β-unsaturated product. 2. Excess Catalyst: Using too much catalyst can increase the rate of side reactions.[12]1. Switch to a milder catalyst, such as β-alanine. 2. Reduce the catalyst loading. Start with 5 mol% and optimize. Monitor the reaction closely by TLC to stop it upon consumption of starting material.
Slow or Stalled Reaction 1. Low Catalyst Loading: The amount of catalyst may be insufficient to maintain a reasonable reaction rate. 2. Suboptimal Temperature: Many Knoevenagel reactions proceed at room temperature but can be slow; insufficient thermal energy may be the issue.[7]1. Incrementally increase the catalyst loading (e.g., from 10 mol% to 15 mol%). 2. Gently heat the reaction mixture. Refluxing in a solvent like ethanol is a common strategy.[12] Monitor progress by TLC.
Difficult Product Isolation / Purification 1. Catalyst Residue: Basic amine catalysts can contaminate the final product.1. During the workup, perform an acidic wash (e.g., with dilute HCl) to convert the amine catalyst into its water-soluble salt, which can then be easily removed in the aqueous layer.
Troubleshooting Decision Flowchart

Troubleshooting_Flowchart cluster_solutions_yield Yield Solutions cluster_solutions_purity Purity Solutions start Reaction Start check_yield Is Yield < 80%? start->check_yield low_yield_node Low Yield check_yield->low_yield_node Yes success Success: Isolate Product check_yield->success No check_purity Are Side Products Present? low_yield_node->check_purity side_products_node Purity Issues check_purity->side_products_node Yes sol_heat Increase Temperature check_purity->sol_heat No sol_milder_cat Use Milder Catalyst (e.g., β-alanine) side_products_node->sol_milder_cat sol_catalyst_fresh Use Fresh Catalyst sol_heat->sol_catalyst_fresh sol_water_removal Remove Water (Dean-Stark) sol_catalyst_fresh->sol_water_removal sol_stronger_cat Try Stronger Catalyst (e.g., Pyrrolidine) sol_water_removal->sol_stronger_cat sol_reduce_loading Reduce Catalyst Loading sol_milder_cat->sol_reduce_loading sol_monitor_tlc Monitor by TLC & Stop at Completion sol_reduce_loading->sol_monitor_tlc

Sources

Technical Support Center: Stabilizing Cyanoacrylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cyanoacrylate monomers. This guide is designed for researchers, scientists, and drug development professionals who utilize cyanoacrylate derivatives in their work. Premature polymerization is a significant challenge that can compromise experimental results and lead to loss of valuable materials. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure the stability and reliability of your cyanoacrylate monomers.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in the lab.

Q1: My cyanoacrylate monomer solidified in its brand-new, unopened bottle. What happened?

A: This is typically due to a failure in the storage conditions or a defect in the container seal. Even microscopic exposure to atmospheric humidity can initiate the anionic polymerization process over time. For maximum shelf life, unopened containers should be stored refrigerated at 2°C to 7°C (35°F to 45°F)[1]. Storing at temperatures above 8°C can significantly reduce shelf life[1].

Q2: I opened my cyanoacrylate bottle, used a small amount, and now the rest has polymerized. Why?

A: Once opened, the bottle should not be returned to the refrigerator. Each time you dispense the monomer, a small amount of moist air enters the container. Refrigerating the container will cause this moisture to condense, providing the catalyst for polymerization[2]. After opening, store the container at ambient temperature and aim to use the contents within a month[2].

Q3: Why does my cyanoacrylate cure much slower on some surfaces than others?

A: Cure speed is highly dependent on the nature of the substrate. Cyanoacrylate polymerization is initiated by weak bases, with surface moisture being the most common initiator[3]. If a surface is very dry or acidic, it can neutralize the initiator, leading to slow or incomplete curing[4]. Conversely, basic surfaces can cause near-instantaneous curing.

Q4: What are the small white residues ("blooming" or "frosting") that sometimes appear around the bond line?

A: This phenomenon, known as blooming, is caused by the volatilization of cyanoacrylate monomer. The airborne monomer molecules settle on the surfaces adjacent to the bond line and polymerize upon contact with surface moisture, creating a fine, white powder[4]. This is more common with lower viscosity, more volatile cyanoacrylate esters.

Q5: Can I store my cyanoacrylate monomer in any plastic container?

A: No. Material compatibility is critical. You must use containers made from plastics with low surface energy that do not readily initiate polymerization. High-density polyethylene (HDPE) and polypropylene (PP) are recommended materials for storing cyanoacrylate monomers[2]. Avoid using glass containers for long-term storage unless they have been rigorously acid-washed and dried, as the surface of the glass can harbor basic sites and moisture.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common polymerization problems.

Problem 1: Premature Polymerization in Storage Container
Symptom Probable Cause(s) Recommended Solution(s)
Increased Viscosity or Gel Formation 1. Moisture Contamination: The container seal has been compromised, or the bottle was repeatedly opened in a high-humidity environment.1. Discard the affected batch. For future use, handle monomers in a low-humidity environment or under a dry nitrogen blanket if possible. Ensure bottle caps are sealed tightly immediately after use.
2. Incompatible Container Material: The monomer was transferred to a container made of a material that initiates polymerization (e.g., general-purpose polystyrene, PVC, or improperly cleaned glass).2. Only use approved HDPE or PP containers. If transferring is necessary, ensure the new container is new or has been subjected to a rigorous acid-wash and drying protocol (See Protocol 2).
3. Inhibitor Depletion: The monomer has been stored for too long or at elevated temperatures, leading to the consumption of the stabilizing inhibitors.3. Implement an accelerated aging test (See Protocol 3) to validate the shelf-life under your specific storage conditions. Always store unopened stock at 2-7°C.
Problem 2: Inconsistent Curing During Application
Symptom Probable Cause(s) Recommended Solution(s)
Curing Too Slowly or Not at All 1. Acidic or Dry Substrate: The surface being bonded is acidic (e.g., some woods, papers) or has extremely low surface moisture, neutralizing the polymerization initiator[4].1. Use a "surface insensitive" grade of cyanoacrylate, which is formulated for more consistent curing on acidic surfaces[4].2. Apply a specialized accelerator to one of the surfaces before bonding[4].3. Pre-condition substrates in an environment with at least 40% relative humidity before bonding[4].
Curing Too Quickly (Uncontrollable) 1. Basic or Highly Active Substrate: The surface is alkaline (e.g., glass with basic residues, certain minerals) or contains other potent initiators.1. Lightly wash the substrate with a dilute acid solution (e.g., 1% HCl), followed by a thorough rinse with deionized water and complete drying[5].2. Use a cyanoacrylate formulation with a higher concentration of acidic stabilizer for better control.
Visual Troubleshooting Workflow

The following diagram outlines a logical path for diagnosing premature polymerization issues.

G cluster_start Problem Identification cluster_location Location of Polymerization cluster_storage_diag Storage Troubleshooting cluster_application_diag Application Troubleshooting cluster_solutions Solutions start Monomer Polymerized Prematurely storage In Storage Container? start->storage Yes application During Application? start->application No opened Was Container Opened? storage->opened unopened Unopened Container too_slow Curing Too Slow? application->too_slow too_fast Curing Too Fast? opened->unopened No refrigerated Refrigerated After Opening? opened->refrigerated Yes incompatible_container Transferred to Incompatible Container? opened->incompatible_container No improper_storage Check Storage Temp (>8°C?) unopened->improper_storage seal_fail Suspect Seal Failure improper_storage->seal_fail No sol_storage Store Unopened at 2-7°C. Do Not Refrigerate Opened. improper_storage->sol_storage Yes seal_fail->sol_storage moisture_ingress Moisture Ingress Likely refrigerated->moisture_ingress moisture_ingress->sol_storage sol_container Use Only HDPE/PP. Acid-Wash Glass. incompatible_container->sol_container Yes too_slow->too_fast No acidic_surface Suspect Acidic/ Dry Substrate too_slow->acidic_surface Yes basic_surface Suspect Basic/ Active Substrate too_fast->basic_surface Yes sol_slow Use Surface-Insensitive CA or Accelerator. acidic_surface->sol_slow sol_fast Acid-Wash Substrate or Use Higher Stability CA. basic_surface->sol_fast

Caption: Troubleshooting flowchart for premature cyanoacrylate polymerization.

Best Practices for Prevention

Proactive measures are the most effective way to ensure monomer stability.

Storage and Handling Protocols
  • Incoming Inspection: Upon receipt, inspect containers for any signs of damage to the seal.

  • Unopened Storage: Store unopened bottles in a refrigerator at 2-7°C (35-45°F) . Avoid freezing[1].

  • Acclimatization: Before opening a refrigerated bottle for the first time, allow it to warm to ambient temperature for several hours. This prevents condensation of atmospheric moisture on the cold surfaces inside the bottle[2].

  • Opened Storage: Once opened, store the bottle at ambient temperature in a dry location, away from direct sunlight or heat sources. Do not return it to the refrigerator [2].

  • Dispensing: Work in a low-humidity environment (<50% RH is ideal). If possible, use a nitrogen-purged glove box for highly sensitive applications. Minimize the time the container is open.

  • Cross-Contamination: Never return unused monomer to the original container. Use clean, dedicated dispensing tips or pipettes for each use.

Material Selection and Preparation
  • Containers: For long-term storage or aliquoting, use only new, virgin High-Density Polyethylene (HDPE) or Polypropylene (PP) containers. These materials have low surface energy and are less likely to initiate polymerization[2].

  • Glassware: If glassware must be used (e.g., for mixing), it must be rigorously prepared to remove any basic impurities from the surface.

Protocol 1: Acid-Washing of Laboratory Glassware
  • Initial Wash: Manually scrub the glassware with a phosphate-free laboratory detergent and hot water to remove gross organic residues[5].

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Acid Soak: Soak the glassware in a 1-10% solution of hydrochloric acid (HCl) or nitric acid (HNO₃) for at least one hour (several hours is recommended for new glassware)[5][6].

  • DI Water Rinse: Rinse the glassware a minimum of three times with distilled or deionized water.

  • Drying: Dry the glassware in an oven at >100°C for several hours until completely moisture-free. Store in a desiccator until use.

Protocol 2: Stability Testing via Accelerated Aging

This protocol allows you to estimate the long-term shelf life of a stabilized monomer under specific conditions.

  • Sample Preparation: Prepare several sealed vials of your cyanoacrylate formulation.

  • Initial Measurement: Measure the initial viscosity of a control sample.

  • Incubation: Place the test vials in an oven at a constant elevated temperature. A common condition is 80°C for 12 days, which is often correlated to a 2-year shelf life at ambient temperature [7].

  • Periodic Testing: At set intervals (e.g., every 2-3 days), remove a vial, allow it to cool to room temperature, and measure its viscosity.

  • Analysis: A significant increase in viscosity or the formation of a gel indicates the end of the product's stable life under those conditions. Plot viscosity vs. time to determine the stability window.

Technical Deep Dive: The Chemistry of Inhibition

Understanding the mechanism of polymerization is key to preventing it. Cyanoacrylate monomers are extremely susceptible to anionic polymerization due to the two strong electron-withdrawing groups (nitrile and ester) on the α-carbon. This makes the β-carbon of the double bond highly electrophilic and vulnerable to attack by even weak nucleophiles (bases)[8].

G cluster_mech Anionic Polymerization Mechanism cluster_inhib Inhibition Strategy Monomer Cyanoacrylate Monomer Carbanion Propagating Carbanion Monomer->Carbanion Initiator Initiator (Nu-) e.g., OH- from H2O Initiator->Monomer Initiation Carbanion->Monomer Propagation Polymer Polymer Chain Carbanion->Polymer Anionic_Inhibitor Anionic Inhibitor (H+ Source, e.g., SO2, H2SO4) Anionic_Inhibitor->Initiator Neutralizes Initiator Anionic_Inhibitor->Carbanion Terminates Chain Radical_Inhibitor Free-Radical Inhibitor (e.g., Hydroquinone)

Caption: Mechanism of anionic polymerization and the action of inhibitors.

To achieve stability, a dual-inhibitor system is employed:

  • Anionic Polymerization Inhibitors: These are strong acids that neutralize the basic initiators before they can attack the monomer. They act as "living polymer" chain terminators. A volatile inhibitor (like sulfur dioxide, SO₂ ) protects the vapor phase within the container, while a non-volatile inhibitor (like sulfuric acid or methanesulfonic acid ) stabilizes the liquid phase[9][10].

  • Free-Radical Inhibitors: While less common, polymerization can also be initiated by free radicals, typically induced by heat or UV light. Phenolic compounds like hydroquinone (HQ) , hydroquinone monomethyl ether (MEHQ) , or butylated hydroxyanisole (BHA) are added to scavenge these radicals and prevent this alternative polymerization pathway[9][11].

Table of Common Stabilizers and Concentrations

The precise concentration of inhibitors is critical. Too little results in poor shelf life, while too much can over-stabilize the monomer, leading to excessively slow cure speeds[11].

Inhibitor Type Examples Function Typical Concentration (ppm) Reference
Anionic (Vapor Phase) Sulfur Dioxide (SO₂), Boron Trifluoride (BF₃)Neutralizes basic initiators in the headspace.1 - 200[9]
Anionic (Liquid Phase) Sulfuric Acid, p-Toluenesulfonic Acid, Methanesulfonic AcidNeutralizes initiators and terminates polymer chains in the liquid.5 - 80 (for strong acids)[9]
Free Radical Hydroquinone (HQ), Butylated Hydroxyanisole (BHA), MEHQScavenges free radicals generated by heat or light.10 - 600+ (compound dependent)[11][12]

This guide provides the foundational knowledge and practical steps to control the stability of cyanoacrylate derivatives in a research environment. By understanding the underlying chemistry and implementing these rigorous protocols, you can ensure the reliability and reproducibility of your experimental work.

References

  • US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives.
  • US4139693A - 2-Cyanoacrylate adhesive compositions having enhanced bond strength.
  • US3564078A - Alpha-cyanoacrylate adhesive compositions.
  • US20070078207A1 - Stabilizer cyanoacrylate formulations.
  • Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

  • US9018254B2 - Cyanoacrylate tissue adhesives with desirable permeability and tensile strength.
  • Experimental Investigation of a Novel Formulation of a Cyanoacrylate-Based Adhesive for Self-Healing Concrete Technologies. ResearchGate. [Link]

  • Storage and Shelf life of Cyanoacrylate Adhesives. Permabond. [Link]

  • US20080021139A1 - Cyanoacrylate compositions having increased stability under irradiation.
  • Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC - NIH. [Link]

  • Anionic Polymerization Inhibitors | Download Table. ResearchGate. [Link]

  • Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. MDPI. [Link]

  • Best Super Glue for Plastic. Incurelab. [Link]

  • Best Cyanoacrylate Glue for Plastic: Expert Guide. ZDS Adhesive. [Link]

  • Simplifying Failure Analysis for Select Medical Device Adhesives. Dymax. [Link]

  • Super Glue Curing Time: Quick Bonding Tips. Adhesive Guru. [Link]

  • Standard Operating Procedure: Glassware Cleaning. MSU Chemistry. [Link]

  • Comprehensive Polypropylene Chemical Compatibility Chart. The Lab Depot. [Link]

  • Laboratory Glassware Cleaning and Storage. [Link]

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Validation & Comparative

Mastering the Matrix: A Comparative Guide to the Mass Spectrometry of 2-Cyano-3-methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecules is paramount. 2-Cyano-3-methyl-2-butenoic acid, a molecule featuring a conjugated system with nitrile and carboxylic acid functionalities, presents a unique analytical challenge. Its structure promises reactivity and potential as a building block in complex syntheses, but also demands a robust analytical approach for unambiguous identification and quantification. This guide provides an in-depth, comparative analysis of mass spectrometry-based methodologies for the characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry stands as the cornerstone of molecular analysis due to its unparalleled sensitivity, specificity, and ability to elucidate structural information. For a molecule like this compound, mass spectrometry is indispensable for confirming its molecular weight, determining its elemental composition, and deducing its structure through fragmentation analysis. The choice of the specific mass spectrometric technique, however, is critical and depends on the analytical objective, be it qualitative identification, quantitative analysis, or impurity profiling.

This guide will navigate the two primary hyphenated mass spectrometry techniques applicable to this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the nuances of each approach, from sample preparation and ionization to fragmentation analysis, providing a clear rationale for experimental choices.

The Analytical Workflow: A Tale of Two Techniques

The analytical journey for this compound begins with a critical decision: GC-MS or LC-MS? The choice is dictated by the analyte's physicochemical properties, primarily its volatility and thermal stability. As a carboxylic acid, this compound is polar and has limited volatility, making direct GC-MS analysis challenging. Therefore, derivatization is a key consideration for the GC-MS pathway. Conversely, LC-MS is well-suited for the direct analysis of polar compounds in solution.

Caption: Comparative experimental workflows for GC-MS and LC-MS analysis.

Performance Comparison: GC-MS vs. LC-MS

The selection between GC-MS and LC-MS hinges on a trade-off between derivatization requirements, sensitivity, and the nature of the information sought.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires volatile and thermally stable analytes. Derivatization is essential for this compound.Suitable for a wide range of polarities and volatilities. Direct analysis is feasible.
Derivatization Mandatory. Silylation (e.g., with BSTFA) or esterification (e.g., with methanol/HCl) is required to increase volatility and thermal stability.[1][2][3]Optional. Can be used to enhance ionization efficiency or improve chromatographic retention, but not strictly necessary.
Ionization Technique Typically Electron Ionization (EI) , a "hard" ionization technique providing rich fragmentation for structural elucidation.[4]Typically Electrospray Ionization (ESI) , a "soft" ionization technique that produces intact molecular ions, ideal for molecular weight determination.[5][6]
Fragmentation Extensive fragmentation provides a detailed fingerprint for library matching and structural confirmation.Controlled fragmentation via tandem MS (MS/MS) allows for targeted structural analysis.[5]
Sensitivity Can be very sensitive, especially with selective detectors.Generally offers high sensitivity, particularly with modern high-resolution mass analyzers.
Alternative Methods Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information but with lower sensitivity than MS. High-Performance Liquid Chromatography with UV detection (HPLC-UV): Good for quantification if a chromophore is present, but lacks the specificity of MS.Capillary Electrophoresis-Mass Spectrometry (CE-MS): An alternative for highly polar and charged molecules.

In-Depth Analysis by Technique

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization and Fragmentation

For GC-MS analysis of this compound, the critical first step is derivatization. This chemical modification of the carboxylic acid group is necessary to reduce its polarity and increase its volatility, making it amenable to gas chromatography.[1][2][3]

Experimental Protocol: Silylation for GC-MS Analysis

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).

  • Derivatization Reagent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Rationale for Protocol Choices:

  • BSTFA with TMCS: This is a powerful silylating agent that efficiently derivatizes the acidic proton of the carboxylic acid, replacing it with a non-polar trimethylsilyl (TMS) group.[1] This significantly increases the volatility of the analyte.

  • Heating: The reaction is heated to ensure it proceeds to completion, which is crucial for accurate and reproducible quantification.

Expected Fragmentation Pattern (Electron Ionization):

Upon entering the mass spectrometer, the derivatized molecule will be subjected to electron ionization (EI), a high-energy process that causes extensive fragmentation. The resulting mass spectrum will be a unique fingerprint of the molecule. Based on the structure of the TMS-derivatized this compound, we can predict the following key fragmentation pathways:

Fragmentation_Pathway M [M]+• m/z 197 F1 [M-15]+ m/z 182 (Loss of •CH3) M->F1 α-cleavage F2 [M-45]+ m/z 152 (Loss of •COOTMS) M->F2 Cleavage at C-C bond F4 [M-111]+ m/z 86 (Loss of •C(CN)COOTMS) M->F4 Cleavage at C=C bond F3 m/z 73 [Si(CH3)3]+ F1->F3 Further fragmentation

Caption: Predicted EI fragmentation of TMS-derivatized this compound.

  • [M]+• (Molecular Ion): The intact ionized molecule. For the TMS derivative, this would be at m/z 197.

  • [M-15]+: Loss of a methyl group (•CH3) from the TMS group, a very common fragmentation for silylated compounds, resulting in a fragment at m/z 182.

  • [M-45]+: Loss of the carboxyl group as a TMS ester radical (•COOTMS), leading to a fragment at m/z 152.

  • m/z 73: A prominent peak corresponding to the trimethylsilyl cation, [Si(CH3)3]+, which is characteristic of TMS derivatives.

  • Other Fragments: Cleavage at the double bond and other characteristic losses will also contribute to the complex fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Advantage of Soft Ionization

LC-MS offers a more direct route for the analysis of this compound, circumventing the need for derivatization. The compound can be dissolved in a suitable solvent and directly injected into the LC system.

Experimental Protocol: Reversed-Phase LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of this compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a suitable choice.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) will elute the analyte.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Scan for the deprotonated molecule [M-H]- at m/z 124.1.

    • Tandem MS (MS/MS): Isolate the [M-H]- ion and subject it to collision-induced dissociation (CID) to obtain structural information.

Rationale for Protocol Choices:

  • Reversed-Phase Chromatography: C18 columns are versatile and provide good retention for moderately polar organic molecules.

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to improve peak shape and ionization efficiency in ESI.[7]

  • Negative Ion ESI: The carboxylic acid group is readily deprotonated in the ESI source, forming an abundant [M-H]- ion, which is ideal for sensitive detection.[5][8]

Expected Fragmentation Pattern (ESI-MS/MS):

In contrast to the extensive fragmentation of EI, the "soft" nature of ESI produces a prominent molecular ion. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation in a controlled manner. For the [M-H]- ion of this compound (m/z 124.1), the following fragmentations are expected:

  • [M-H-44]-: Loss of carbon dioxide (CO2) from the carboxylate group, a characteristic fragmentation of deprotonated carboxylic acids, resulting in a fragment at m/z 80.1.[9]

  • [M-H-17]-: Loss of a hydroxyl radical (•OH), though less common in negative ion mode CID of carboxylic acids.

  • Cleavage of the C-C single bonds: Fragmentation adjacent to the double bond and the nitrile group can also occur, providing further structural insights. For unsaturated fatty acids, fragmentation is often dominated by the loss of H2O and cleavage at carbons alpha and/or beta to the sites of unsaturation.[5]

Conclusion: Choosing the Right Tool for the Job

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and considerations.

  • GC-MS is an excellent choice for unambiguous identification when a spectral library of derivatized compounds is available. The rich fragmentation pattern generated by electron ionization provides a high degree of confidence in structural elucidation. However, the mandatory derivatization step adds complexity to the workflow.

  • LC-MS , particularly with tandem mass spectrometry, is the preferred method for quantitative analysis and for the analysis of complex mixtures. Its ability to directly analyze the compound without derivatization, coupled with the high sensitivity of ESI, makes it a more streamlined and often more sensitive approach. The controlled fragmentation in MS/MS is invaluable for targeted structural confirmation.

Ultimately, the choice between these techniques will be guided by the specific research question. For initial characterization and structural confirmation, a combination of both techniques can provide the most comprehensive understanding of this intriguing molecule.

References

  • Acids: Derivatization for GC Analysis. (n.d.).
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  • CDS Analytical. (2022, March 31). 256 Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 2-Cyano-3-methyl-2-butenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is paramount. 2-Cyano-3-methyl-2-butenoic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of key analytical techniques for the comprehensive characterization of this compound, supported by experimental insights and protocols.

Introduction: The Analytical Imperative

This compound (CAS No. 759-21-7) possesses a unique chemical architecture, featuring a carboxylic acid, a nitrile group, and an alkene moiety.[1][2] This combination of functional groups dictates its reactivity and potential applications, but also presents specific challenges for analytical characterization. A thorough understanding of its properties is crucial for process optimization, quality control, and regulatory compliance.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Thermal Analysis for the definitive characterization of this compound.

I. Structural Elucidation: The Power of NMR and Mass Spectrometry

The unambiguous determination of the chemical structure of this compound is the foundational step in its characterization. NMR spectroscopy and Mass Spectrometry are the primary tools for this purpose, each providing complementary information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's protons and carbons.

Predicted ¹H NMR Spectrum (in CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet1H-COOHThe acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift.
~2.5-2.7Singlet3H-CH₃The methyl group attached to the double bond, deshielded by the adjacent nitrile and carboxylic acid groups.
~2.2-2.4Singlet3H-CH₃The other methyl group on the double bond, with a slightly different chemical environment.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-175C=OThe carbonyl carbon of the carboxylic acid.
~150-160C(CH₃)₂The quaternary carbon of the double bond attached to the two methyl groups.
~115-120C≡NThe carbon of the nitrile group.
~100-110C(CN)COOHThe quaternary carbon of the double bond attached to the nitrile and carboxylic acid groups.
~20-25-CH₃The carbons of the two methyl groups.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[5][6]

B. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expertise & Experience: For a relatively small molecule like this compound, Electron Ionization (EI) is a common and effective ionization technique. The molecular ion peak (M⁺) is expected at m/z 125.13.[1] The fragmentation pattern will be influenced by the presence of the carboxylic acid and nitrile groups.[7]

Predicted Fragmentation Pattern (EI-MS):

m/zFragmentRationale
125[M]⁺Molecular ion
108[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid.
83[M - COOH]⁺Loss of the carboxylic acid group.
68[M - COOH - CH₃]⁺Subsequent loss of a methyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with an EI source.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: 1 µL of the sample solution in split or splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a reference spectrum if available.[8][9]

II. Purity Assessment and Quantification: The Role of Chromatography

Ensuring the purity of this compound is critical for its intended application. HPLC is the gold standard for assessing purity and quantifying the active ingredient and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: A reversed-phase HPLC (RP-HPLC) method is the most suitable approach for analyzing the polar this compound. A C18 column is the stationary phase of choice, providing good retention and separation of polar analytes.[10][11] The mobile phase will typically consist of an aqueous component with an organic modifier and an acid to suppress the ionization of the carboxylic acid group, leading to better peak shape.

Proposed HPLC Method:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good resolution.
Mobile Phase Acetonitrile:Water:Phosphoric Acid (44:56:0.2, v/v/v)Isocratic elution for simplicity and robustness. Phosphoric acid ensures the carboxylic acid is protonated for symmetrical peak shape.[10]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 210 nm or 254 nmThe conjugated system of the molecule should provide good UV absorbance.
Injection Volume 10 µLA standard injection volume.
Column Temperature 30 °CControlled temperature for reproducible retention times.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile, water, and phosphoric acid. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for linearity and quantification.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Data Analysis:

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks.

    • Quantification: Use a calibration curve generated from the reference standards to determine the exact concentration of this compound in the sample.

III. Functional Group Identification and Stability Assessment

Beyond structural elucidation and purity, understanding the functional groups present and the thermal stability of the compound is crucial for handling, storage, and application.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expertise & Experience: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

Predicted FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (Carboxylic Acid)
2220-2260C≡NStretching (Nitrile)
1680-1710C=OStretching (Carboxylic Acid)
1620-1680C=CStretching (Alkene)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group correlation tables.[12]

B. Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability, melting point, and decomposition profile of the compound.

Expertise & Experience: For a crystalline solid, DSC will show a sharp endothermic peak corresponding to its melting point. TGA will reveal the temperature at which the compound begins to decompose. This information is vital for determining appropriate storage and processing conditions.

Experimental Protocol: DSC and TGA

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan or a ceramic TGA pan.

  • Instrumentation: Use a calibrated DSC or TGA instrument.

  • DSC Analysis:

    • Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25°C to 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • TGA Analysis:

    • Heat the sample from ambient temperature to a high temperature (e.g., 25°C to 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

IV. Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationInformation ProvidedStrengthsLimitations
NMR Spectroscopy Structural ElucidationDetailed molecular structure, connectivity of atomsUnambiguous structural informationRequires relatively pure sample, lower sensitivity than MS
Mass Spectrometry Structural Elucidation, Molecular Weight DeterminationMolecular weight, fragmentation patternHigh sensitivity, can be coupled with chromatographyIsomers may not be distinguishable by MS alone
HPLC Purity Assessment, QuantificationPurity, concentration of analyte and impuritiesHigh precision and accuracy, suitable for routine QCRequires method development, may not identify unknown impurities without MS detection
FT-IR Spectroscopy Functional Group IdentificationPresence of key functional groupsRapid, non-destructive, easy to useProvides limited structural information, not suitable for quantification
Thermal Analysis Stability AssessmentMelting point, decomposition temperatureProvides crucial information on thermal stabilityDoes not provide structural information

V. Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive characterization of this compound. The following workflow diagram illustrates the logical progression of analysis.

analytical_workflow cluster_start Initial Characterization cluster_quant Purity and Quantification cluster_stability Stability Assessment Sample Sample NMR NMR Sample->NMR Structural Elucidation MS MS Sample->MS MW & Fragmentation FT_IR FT_IR Sample->FT_IR Functional Groups HPLC HPLC NMR->HPLC Confirm Structure MS->HPLC Thermal_Analysis Thermal_Analysis HPLC->Thermal_Analysis Purity Confirmed

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion

The analytical characterization of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. NMR and Mass Spectrometry are indispensable for initial structural confirmation. HPLC provides the definitive assessment of purity and is suitable for routine quality control. FT-IR offers a rapid means of functional group identification, while thermal analysis is crucial for understanding the compound's stability. By employing this integrated analytical strategy, researchers and developers can ensure the quality, consistency, and safety of this important chemical intermediate.

References

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  • Voegeli, D., Lunter, D. J., & Lauchande, A. J. (2026). Comparative Analyses of Cyanoacrylates for Barrier Protection and Incontinence-Related Wash-Off Resistance. International Wound Journal, 23(1), e70807. [Link]

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  • SpectraBase. (n.d.). 2-Butenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved January 21, 2026, from [Link]

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A Comparative Guide to the Synthesis of 2-Cyano-3-methyl-2-butenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of versatile intermediates is a critical endeavor. 2-Cyano-3-methyl-2-butenoic acid stands out as a valuable building block, primarily due to its α,β-unsaturated carbonyl system coupled with a cyano group, which facilitates a range of chemical transformations such as Michael additions.[1] This guide provides an in-depth, comparative analysis of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages to inform your research and development efforts.

Introduction to Synthetic Strategies

The most prominent and well-established method for the synthesis of this compound and its esters is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl compound, in this case, acetone, followed by dehydration.[2] We will explore two main variations of this route:

  • Route A: Two-Step Synthesis via Ethyl Ester Intermediate: This common approach involves the Knoevenagel condensation of acetone with ethyl cyanoacetate to form ethyl 2-cyano-3-methyl-2-butenoate, which is subsequently hydrolyzed to the desired carboxylic acid.

  • Route B: Direct Synthesis via Doebner Modification: A variation of the Knoevenagel condensation, the Doebner modification, utilizes a carboxylic acid-containing active methylene compound, such as cyanoacetic acid, often in the presence of pyridine. This can potentially lead directly to the final acid product, sometimes accompanied by decarboxylation.[2]

An alternative, though less documented for this specific molecule, is the direct cyanation of a pre-existing 3-methyl-2-butenoic acid framework. This guide will focus primarily on the more established Knoevenagel condensation routes due to the availability of procedural information and their general reliability.

Route A: Two-Step Synthesis via Ethyl 2-cyano-3-methyl-2-butenoate

This route is often favored for its generally high yields in the initial condensation step and the relative ease of purification of the intermediate ester.

Step 1: Knoevenagel Condensation of Acetone and Ethyl Cyanoacetate

The reaction involves the base-catalyzed condensation of acetone and ethyl cyanoacetate. A variety of basic catalysts can be employed, each with its own set of advantages in terms of reaction time, yield, and environmental impact.

Catalyst Comparison:

Catalyst SystemTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Key Advantages & Disadvantages
Piperidine Ethanol or TolueneReflux3 - 6 hours85 - 95%Advantages: Inexpensive, effective. Disadvantages: Longer reaction times, requires heating.
DBU/Water WaterRoom Temp.20 - 60 min~95%Advantages: Fast, high yield, green solvent. Disadvantages: DBU is a strong, non-nucleophilic base that can be sensitive to certain functional groups.[3]
DABCO/Ionic Liquid [HyEtPy]Cl/Water5040 - 60 min83 - 99% (with aldehydes)Advantages: High efficiency, potential for catalyst recycling. Disadvantages: Ionic liquids can be expensive.[4]

Detailed Experimental Protocol (Piperidine Catalysis):

This protocol is adapted from established procedures for Knoevenagel condensations.[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a Dean-Stark trap, add acetone (1.2 equivalents), ethyl cyanoacetate (1.0 equivalent), and toluene as the solvent.

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap, which drives the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 2-cyano-3-methyl-2-butenoate can be purified by vacuum distillation.

Mechanistic Insight:

The piperidine catalyst first deprotonates the active methylene group of ethyl cyanoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Ethyl Cyanoacetate Ethyl Cyanoacetate Enolate Enolate Ethyl Cyanoacetate->Enolate + Piperidine - Piperidinium Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Acetone Product_Ester Ethyl 2-cyano-3-methyl-2-butenoate Aldol Adduct->Product_Ester - H2O

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Step 2: Hydrolysis of Ethyl 2-cyano-3-methyl-2-butenoate

The conversion of the ethyl ester to the final carboxylic acid is typically achieved through alkaline hydrolysis.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyano-3-methyl-2-butenoate in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 10-20%) to the flask.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until the product precipitates.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Route B: Direct Synthesis via Doebner Modification

This route offers the potential for a more streamlined, one-pot synthesis of the final product.

Detailed Experimental Protocol:

This protocol is based on the principles of the Doebner modification of the Knoevenagel condensation.[2][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetic acid (1.0 equivalent) in pyridine.

  • Reactant Addition: Add acetone (1.2 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Mechanistic Insight:

Similar to the piperidine-catalyzed reaction, an enolate is formed from cyanoacetic acid. This reacts with acetone, and the subsequent dehydration yields the product. In the Doebner modification, the use of a carboxylic acid as the active methylene component can sometimes be followed by decarboxylation, although in the case of a cyano group at the alpha position, this is less common.

Doebner_Modification cluster_0 Enolate Formation cluster_1 Condensation & Dehydration Cyanoacetic Acid Cyanoacetic Acid Enolate Enolate Cyanoacetic Acid->Enolate + Pyridine/Piperidine Product_Acid This compound Enolate->Product_Acid + Acetone - H2O

Caption: Simplified pathway of the Doebner modification.

Comparative Analysis of Synthesis Routes

FeatureRoute A (Two-Step via Ester)Route B (Direct Synthesis)
Number of Steps 21
Overall Yield Generally high, can be optimized at each step.Potentially lower due to possible side reactions.
Purification Intermediate ester is often easily purified by distillation.Direct crystallization of the acid can be challenging.
Scalability Well-established and scalable.May require more optimization for large-scale synthesis.
Reagent Handling Ethyl cyanoacetate is a liquid and relatively easy to handle.Cyanoacetic acid is a solid and can be hygroscopic.
Waste Generation Generates waste from two separate work-up and purification steps.Potentially less waste due to fewer steps.

Conclusion

For the synthesis of this compound, the two-step Knoevenagel condensation via the ethyl ester intermediate (Route A) is often the more robust and reliable method, particularly for achieving high purity and yield. The purification of the intermediate ester by distillation is a significant advantage. However, for more rapid synthesis or in a "greener" chemistry context, the direct synthesis using the Doebner modification (Route B) or a DBU/water catalytic system presents a compelling alternative, provided that the purification of the final product can be efficiently achieved. The choice of synthesis route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.

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  • ETHYL n-BUTYLCYANOACETATE. (n.d.). Organic Syntheses. [Link]

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A Comparative Analysis of the Biological Activity of 2-Cyano-3-methyl-2-butenoic Acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical research, the exploration of small molecules with specific biological activities is paramount. Among these, α,β-unsaturated carbonyl compounds represent a class of significant interest due to their diverse range of biological effects. This guide provides an in-depth comparative analysis of the biological activity of 2-Cyano-3-methyl-2-butenoic acid and its structural analogues. By examining experimental data and elucidating structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future investigations and applications.

Introduction to this compound: A Scaffold of Potential

This compound is a small molecule featuring a reactive α,β-unsaturated system, a nitrile group, and a carboxylic acid moiety. While direct and extensive biological data for this specific compound is not widely published, its structural motifs are present in several classes of biologically active molecules. This suggests a high potential for this compound and its derivatives to exhibit a range of activities, from enzyme inhibition to antimicrobial effects. The core of our analysis will, therefore, involve a comparative study with well-characterized, structurally similar compounds to infer and propose potential biological activities and mechanisms of action for our lead molecule.

Comparative Analysis with Structurally Similar Bioactive Compounds

The biological potential of this compound can be illuminated by comparing it with three key classes of compounds that share significant structural features: cyanoacrylates, tyrphostins, and the immunomodulatory drug teriflunomide.

Cyanoacrylates: Broad-Spectrum Bioactivity

Cyanoacrylates are a well-known class of compounds with a diverse range of applications, including as instant adhesives and, more relevant to our discussion, as potent biologically active agents.[1] They are characterized by the presence of a cyano group and an acrylate ester. The α,β-unsaturated nature of these molecules makes them susceptible to nucleophilic attack, a key feature in their mechanism of action.

Biological Activities:

  • Herbicidal Activity: Many cyanoacrylate derivatives are potent herbicides, acting by inhibiting the photosynthetic electron transport chain at the photosystem II (PSII) complex.[1]

  • Fungicidal and Antimicrobial Activity: Certain cyanoacrylates have demonstrated significant antifungal and antibacterial properties.[2][3]

  • Antiviral Activity: Derivatives of cyanoacrylates have been shown to be effective against viruses such as the tobacco mosaic virus.[4]

  • Antitumor Activity: Some cyanoacrylate analogues have exhibited promising antitumor properties against human hepatoma cells.[2]

The shared cyano- and α,β-unsaturated carboxyl- features between this compound and bioactive cyanoacrylates suggest that the former could also exhibit similar broad-spectrum activities.

Tyrphostins: Potent Tyrosine Kinase Inhibitors

Tyrphostins are a class of synthetic compounds that were specifically designed as inhibitors of protein tyrosine kinases (PTKs).[5][6] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[7][8] Dysregulation of PTK activity is a hallmark of many diseases, including cancer.[7]

A notable example is AG-17, a tyrphostin that has been investigated for its biological activities.[9] Structurally, many tyrphostins contain a benzylidene malononitrile or a similar α,β-unsaturated nitrile moiety, which is a key pharmacophore for their inhibitory activity.

Mechanism of Action: Tyrphostins typically act as competitive inhibitors at the substrate-binding site of the PTK domain.[5] The electron-withdrawing nature of the cyano groups and the planarity of the molecule are important for high-affinity binding.

Given the structural similarity of the α-cyano-α,β-unsaturated carboxylic acid core of this compound to the active moieties of many tyrphostins, it is plausible that our compound of interest could also exhibit inhibitory activity against certain protein tyrosine kinases.

Teriflunomide: An Immunomodulatory Agent Targeting Dihydroorotate Dehydrogenase

Teriflunomide is an active metabolite of leflunomide and is used in the treatment of multiple sclerosis.[10][11] Its chemical structure features a cyano group and an enolic hydroxyl group, which can be considered a tautomer of a carbonyl group, adjacent to a double bond, bearing resemblance to the core structure of this compound.

Mechanism of Action: Teriflunomide's primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[12][13] By blocking this enzyme, teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as activated lymphocytes.[10][12] This immunomodulatory effect is beneficial in autoimmune diseases like multiple sclerosis.

The structural analogy between teriflunomide and this compound strongly suggests that the latter could also function as a DHODH inhibitor.

Proposed Biological Activity and Mechanism of Action for this compound

Based on the comparative analysis with structurally similar compounds, we can propose that this compound is likely to exhibit a range of biological activities, with a high probability of acting as an enzyme inhibitor.

Hypothesized Primary Target: Dihydroorotate Dehydrogenase (DHODH)

The most compelling hypothesis is that this compound acts as an inhibitor of DHODH, similar to teriflunomide. The α-cyano-α,β-unsaturated carboxylic acid moiety can mimic the structure of orotate, the natural substrate of DHODH, and bind to the active site of the enzyme.

DHODH_Inhibition cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis cluster_mitochondrion Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product UMP UMP Orotate->UMP 2_Cyano_3_methyl_2_butenoic_acid 2-Cyano-3-methyl- 2-butenoic acid 2_Cyano_3_methyl_2_butenoic_acid->DHODH Inhibition UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat with test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Sources

A Comparative Guide to the Structural Elucidation of 2-Cyano-3-methyl-2-butenoic Acid Derivatives: The Central Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of modern therapeutic design. Within the vast landscape of pharmacologically active scaffolds, 2-cyano-3-methyl-2-butenoic acid and its derivatives represent a class of compounds with significant potential. Their α,β-unsaturated nitrile moiety is a key pharmacophore that can participate in various biological interactions, making them attractive candidates for enzyme inhibitors and other therapeutic agents.[1][2][3] This guide provides an in-depth, comparative analysis of the analytical techniques used to characterize these molecules, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography.

The Indispensable Value of Atomic Resolution: Why X-ray Crystallography Reigns Supreme

While a suite of analytical techniques can provide valuable information about a molecule's connectivity and functional groups, single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver an unambiguous, three-dimensional map of a molecule's atomic arrangement in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation and its potential interactions with a biological target. In the context of drug design, this atomic-level detail is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.[4]

A Case Study in Comparison: Structural Analysis of a 2-Cyanoacrylate Derivative

Due to the limited availability of public crystallographic data for this compound itself, this guide will utilize the closely related structure of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate as a case study for comparative analysis. This molecule shares the core ethyl 2-cyanoacrylate scaffold and provides an excellent platform for discussing the application and interpretation of crystallographic data.

Comparative Data Analysis: X-ray Crystallography vs. Other Techniques

To appreciate the depth of information provided by X-ray crystallography, it is instructive to compare it with other common analytical techniques used for structural elucidation.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, absolute stereochemistry.Unambiguous structure determination, provides the most detailed structural information.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (protons, carbons), through-bond and through-space correlations.Provides detailed information about the molecule's structure in solution, non-destructive.Can be complex to interpret for larger molecules, does not directly provide bond lengths or angles.[5][6]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).Highly sensitive, provides accurate molecular weight information.Does not provide information about the 3D arrangement of atoms.[7]
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method for identifying functional groups.Provides limited information about the overall molecular structure.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying chemical principles.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Knoevenagel Condensation purification Purification (Recrystallization/Chromatography) synthesis->purification Crude Product crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization Purified Compound data_collection Data Collection (Diffractometer) crystallization->data_collection Single Crystal structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution Diffraction Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation refinement->validation Refined Structure

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.
Detailed Experimental Protocol: Synthesis of a 2-Cyano-3-methyl-2-butenoate Derivative

The Knoevenagel condensation is a classic and efficient method for the synthesis of α,β-unsaturated cyanoesters.[8] The following is a representative protocol for the synthesis of ethyl 2-cyano-3-methyl-2-butenoate, a close analog of the target acid.

Materials:

  • Acetone (ketone)

  • Ethyl cyanoacetate (active methylene compound)

  • Piperidine (base catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in toluene.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature. Wash the organic layer with dilute hydrochloric acid to remove the piperidine catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Rationale: The Knoevenagel condensation proceeds via a base-catalyzed mechanism.[8] Piperidine, a weak base, deprotonates the acidic α-carbon of ethyl cyanoacetate to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of acetone. The resulting intermediate undergoes dehydration, driven by the formation of a stable conjugated system, to yield the final product. The use of a Dean-Stark apparatus effectively removes the water byproduct, driving the reaction equilibrium towards the product side.

Detailed Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Slow evaporation is a commonly employed and effective technique for small organic molecules.[9]

Materials:

  • Purified this compound derivative

  • A selection of volatile solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane)

  • Small, clean vials

Procedure:

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents to find a solvent in which the compound is moderately soluble.

  • Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a clean vial.

  • Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size of the opening.

  • Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Rationale: As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation. This supersaturated state is thermodynamically unstable, and the system will seek to return to equilibrium by precipitating the excess solute in the form of an ordered crystal lattice. Slow evaporation allows for the ordered deposition of molecules onto a growing crystal face, leading to larger and higher-quality crystals.

Comparative Crystallographic Data of Substituted 2-Cyanoacrylates

The following table presents a comparison of the crystallographic data for ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate with another substituted cyanoacrylate to highlight the impact of substitution on the crystal packing and molecular conformation.

ParameterEthyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate[10]2-Cyano-1-methylpyridinium perchlorate[11]
Formula C₁₇H₁₆N₂O₃C₇H₇N₂⁺·ClO₄⁻
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.1234 (4)8.0112 (12)
b (Å) 17.0989 (7)7.7011 (12)
c (Å) 8.9876 (4)14.742 (2)
β (°) 98.456 (2)90.982 (2)
V (ų) 1536.44 (11)909.4 (2)
Z 44
Key Supramolecular Interactions π–π stackingC—H···O hydrogen bonding

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution and its overall composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For a this compound derivative, ¹H NMR would reveal the chemical shifts and coupling constants of the methyl and vinyl protons, confirming the E/Z stereochemistry of the double bond. ¹³C NMR would provide information about the chemical environment of each carbon atom, including the characteristic shifts of the nitrile, carbonyl, and olefinic carbons.[5][6]

nmr_workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) nmr_experiment NMR Experiment (¹H, ¹³C, COSY, etc.) sample_prep->nmr_experiment data_processing Data Processing (Fourier Transform, Phasing) nmr_experiment->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Figure 2: A simplified workflow for structural elucidation using NMR spectroscopy.
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound with high accuracy. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.[7]

Conclusion: An Integrated Approach to Structural Characterization

In the realm of modern drug discovery and development, a multi-faceted approach to structural characterization is indispensable. While techniques like NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for delivering an unambiguous and high-resolution three-dimensional view of a molecule. The detailed structural insights gleaned from the crystal structure of this compound derivatives are not just data points; they are the blueprints that guide the design of next-generation therapeutics. By understanding the precise spatial arrangement of every atom, medicinal chemists can rationally design molecules with enhanced potency, improved selectivity, and better pharmacokinetic profiles, ultimately accelerating the journey from a promising lead compound to a life-saving medicine.

References

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A Senior Application Scientist's Guide to Catalysis in 2-Cyano-3-methyl-2-butenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of α,β-Unsaturated Cyanobutenoic Acids

In the landscape of pharmaceutical and fine chemical synthesis, α,β-unsaturated cyano-esters and their corresponding acids are invaluable building blocks. Their conjugated system, featuring both an electron-withdrawing nitrile and a carboxyl group, offers a rich playground for synthetic transformations. 2-Cyano-3-methyl-2-butenoic acid, in particular, serves as a key precursor for various heterocyclic compounds and active pharmaceutical ingredients (APIs). Its synthesis is most commonly achieved via a two-step process: a Knoevenagel condensation to form the intermediate ester, followed by hydrolysis.

The critical step in this sequence is the initial carbon-carbon bond formation. The choice of catalyst for this condensation reaction profoundly impacts yield, purity, reaction time, and overall process sustainability. This guide provides a comparative analysis of various catalytic systems for the synthesis of ethyl 2-cyano-3-methyl-2-butenoate, the direct precursor to the target acid, supported by experimental data and protocols.

The Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is efficiently executed in two sequential steps:

  • Knoevenagel Condensation: Acetone and ethyl cyanoacetate undergo a condensation reaction to form ethyl 2-cyano-3-methyl-2-butenoate. This is the catalyst-dependent step.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed under acidic or basic conditions to yield the final this compound.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis Reactants Acetone + Ethyl Cyanoacetate Intermediate Ethyl 2-cyano-3-methyl-2-butenoate Reactants->Intermediate C-C Bond Formation FinalProduct This compound Intermediate->FinalProduct H3O+ or OH- Catalyst Catalyst Catalyst->Reactants

Caption: Overall synthetic workflow for this compound.

Part 1: A Comparative Study of Catalysts for Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (acetone), followed by dehydration.[1] The catalyst's primary role is to facilitate the initial deprotonation of the active methylene compound to form a reactive carbanion or enolate. We will compare several classes of catalysts for this key transformation.

Homogeneous Amine Catalysts: The Classic Approach

Weakly basic amines, such as piperidine, are the traditional catalysts for this reaction.[1] Their efficacy stems from a dual role in the reaction mechanism.

Causality of Mechanism: The reaction catalyzed by piperidine in an alcohol solvent proceeds through the formation of an iminium ion from the acetone and piperidine.[2] This iminium ion is more electrophilic than the original ketone, making it more susceptible to attack by the enolate of ethyl cyanoacetate. The piperidine, after forming the iminium ion, is regenerated and acts as a base to deprotonate the ethyl cyanoacetate. This dual function explains its catalytic efficiency.

G cluster_reactants Reactant Activation cluster_reaction Condensation & Product Formation Acetone Acetone Iminium Iminium Ion (Activated Electrophile) Acetone->Iminium + Piperidine - H2O Piperidine Piperidine (Catalyst) Intermediate Adduct Intermediate Iminium->Intermediate + Enolate ECA Ethyl Cyanoacetate Enolate Enolate Ion (Nucleophile) ECA->Enolate + Piperidine Enolate->Iminium Nucleophilic Attack Product Ethyl 2-cyano-3-methyl-2-butenoate Intermediate->Product - Piperidine - H2O

Caption: Simplified mechanism of piperidine-catalyzed Knoevenagel condensation.

  • Advantages: Inexpensive, readily available, and effective.

  • Disadvantages: Difficult to separate from the reaction mixture, leading to potential product contamination and challenges in catalyst recycling. Requires stoichiometric amounts or significant catalytic loading.

Heterogeneous Solid Base Catalysts

To overcome the separation issues of homogeneous catalysts, heterogeneous solid bases have been developed. These materials possess basic sites on their surface that can activate the methylene compound.

An example is a mixed metal oxide catalyst like MgO/ZrO₂, which has been shown to be effective for Knoevenagel condensations under solvent-free conditions.[3]

  • Causality of Performance: The basic sites (O²⁻) on the surface of the metal oxide abstract a proton from ethyl cyanoacetate, generating the nucleophile. The reaction occurs at the catalyst-reagent interface. The key advantage is the ease of separation—the catalyst can be simply filtered off from the reaction mixture and potentially reused, aligning with green chemistry principles.

Ionic Liquids (ILs) and Advanced Homogeneous Systems

Ionic liquids, particularly basic ones, can serve as both the solvent and the catalyst.[4] Systems like diisopropylethylammonium acetate (DIPEAc) have been employed to give high yields with short reaction times.[5]

  • Causality of Performance: ILs provide a polar reaction medium that can stabilize charged intermediates. The cationic or anionic component of the IL can be designed to have catalytic activity. For instance, an acetate anion is basic enough to deprotonate ethyl cyanoacetate. The non-volatile nature of ILs simplifies product isolation (often by simple extraction) and allows for the recycling of the catalyst/solvent system.[5]

Part 2: Quantitative Performance Comparison

The selection of a catalyst is a multi-factorial decision, balancing reaction efficiency with practical considerations like cost and environmental impact. The table below summarizes the performance of different catalytic systems for the synthesis of α,β-unsaturated cyanoacrylates.

Catalyst SystemCatalyst TypeTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantagesReference
Piperidine Homogeneous BaseEthanol, Reflux2-6 hours~85-95%Inexpensive, high yield.Difficult to separate, not reusable.[1][4]
MgO/ZrO₂ Heterogeneous Solid BaseSolvent-free, 60 °C1-2 hours>90%Easily separable, reusable, solvent-free.Higher initial cost, potential for deactivation.[3]
DIPEAc Homogeneous Ionic LiquidNeat (solvent-free), RT15-30 mins>95%Very fast, high yield, catalyst is recyclable.Higher cost of catalyst.[5]
DBU/H₂O Complex Homogeneous Organic BaseWater, RT1-2 hours~90-98%Green solvent (water), efficient.DBU can be expensive.[6]

Part 3: Validated Experimental Protocols

The following protocols are provided as a self-validating system. Adherence to these steps, with proper analytical monitoring (e.g., TLC, GC-MS), will ensure reproducible results.

Protocol 1: Classic Knoevenagel Condensation using Piperidine

This protocol details the synthesis of the intermediate, ethyl 2-cyano-3-methyl-2-butenoate.[4]

Workflow Diagram:

G start Start: Assemble Reaction charge Charge flask with Acetone, Ethyl Cyanoacetate, and Ethanol start->charge add_cat Add Piperidine catalyst dropwise charge->add_cat reflux Heat to reflux (Monitor by TLC) add_cat->reflux cool Cool to Room Temperature reflux->cool quench Pour into ice-water cool->quench extract Extract with Diethyl Ether quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Obtain Crude Product concentrate->product

Caption: Experimental workflow for piperidine-catalyzed Knoevenagel condensation.

Materials & Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Acetone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Separatory funnel, standard glassware

  • Diethyl ether, brine, anhydrous magnesium sulfate

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetone (5.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and 50 mL of ethanol.

  • Catalyst Addition: With gentle stirring, add piperidine (0.85 g, 0.01 mol) dropwise to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-cyano-3-methyl-2-butenoate as an oil. Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Hydrolysis to this compound

This protocol describes the conversion of the intermediate ester to the final acid product.

Materials & Equipment:

  • Ethyl 2-cyano-3-methyl-2-butenoate (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice bath

  • Büchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: Place the crude ethyl 2-cyano-3-methyl-2-butenoate (0.1 mol) in a beaker and cool in an ice bath.

  • Acid Addition: Slowly add 50 mL of concentrated hydrochloric acid with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 30 °C.

  • Reaction: Continue stirring for 1-2 hours at room temperature. A solid precipitate of the carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold water to remove any residual acid.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield this compound.

Conclusion and Future Outlook

While traditional homogeneous catalysts like piperidine are effective and economical for the synthesis of this compound's precursor, they present challenges in purification and sustainability. Modern catalytic systems, including heterogeneous solid bases and ionic liquids, offer significant advantages in terms of reaction speed, yield, and environmental friendliness.[3][5] The choice of catalyst will ultimately depend on the specific needs of the laboratory or production facility, balancing factors of cost, scale, and green chemistry initiatives.

The future of this field lies in the development of bifunctional or cascade catalysts that can promote multiple transformations in a single pot.[7][8] Imagine a catalyst with both Lewis acidic sites to activate the ketone and Brønsted basic sites to deprotonate the methylene compound, all within a stable, recyclable framework. Such innovations will continue to drive efficiency and elegance in the synthesis of valuable chemical intermediates.

References

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  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Available at: [Link]

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A Comparative Guide to the Validation of 2-Cyano-3-methyl-2-butenoic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Cyano-3-methyl-2-butenoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind methodological choices. We will establish a robust, self-validating HPLC protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3] Furthermore, we will objectively compare the validated HPLC method against alternative analytical techniques, providing the experimental data and context necessary to select the most appropriate purity assessment tool for your specific application.

Introduction: The Criticality of Purity for this compound

This compound (CAS No: 759-21-7) is a substituted alpha-cyanoacrylate derivative.[4][5] Compounds within this class are reactive monomers pivotal in the synthesis of specialty polymers, adhesives, and intermediates in pharmaceutical manufacturing.[6][7] The purity of such a monomer is not a trivial parameter; it directly influences polymerization kinetics, the physicochemical properties of the resulting polymer, and the safety profile of the final product. Potential impurities, stemming from its synthesis—often a condensation reaction involving a cyanoacetate and a ketone source—can include unreacted starting materials, residual solvents, catalysts, and undesired side-products.[8][9]

Therefore, a validated, reliable analytical method to quantify purity and identify impurities is a non-negotiable requirement for quality control (QC) and regulatory compliance. HPLC, particularly in its reversed-phase modality, stands as the gold-standard technique for this purpose due to its high resolving power, sensitivity, and adaptability.

The Analytical Cornerstone: Reversed-Phase HPLC

Our approach is centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This choice is predicated on the physicochemical properties of this compound.

  • Scientific Rationale :

    • Stationary Phase Selection : A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides effective retention for moderately polar organic molecules like our target analyte.

    • Mobile Phase Composition : A gradient elution using a mixture of acidified water and acetonitrile is employed. The acid (e.g., 0.1% phosphoric or formic acid) is critical; it suppresses the ionization of the carboxylic acid moiety of the analyte.[10] This ensures a single, un-ionized form interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times. Acetonitrile serves as the organic modifier, and a gradient elution allows for the efficient separation of the main analyte from both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

    • Detection : The conjugated system formed by the cyano, alkene, and carboxyl groups in this compound results in strong UV absorbance in the low UV region (~210-220 nm).[11] This allows for sensitive and direct detection.

A Self-Validating System: The Experimental Protocol

A method is only trustworthy if it is validated. The following protocols are designed as a self-validating system, where successful completion of each step provides documented evidence of the method's performance, in alignment with ICH Q2(R2) guidelines.[3][12][13]

Chromatographic Conditions (Example)
ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30% to 70% B; 20-25 min: 70% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 215 nm
Injection Vol. 10 µL
Validation Workflow

The validation process follows a logical sequence to demonstrate the method is fit for its intended purpose.

Validation_Workflow cluster_dev Phase 1: Development cluster_val Phase 2: Validation per ICH Q2(R2) cluster_rep Phase 3: Implementation Dev Method Development & Optimization SST System Suitability (SST) Dev->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD / LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report Rob->Report Routine Approved for Routine QC Use Report->Routine

Caption: HPLC Method Validation Workflow.

Step-by-Step Validation Protocols

A. System Suitability Testing (SST)

  • Purpose : To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[14]

  • Protocol :

    • Prepare a standard solution of this compound (e.g., 100 µg/mL).

    • Inject the solution five or six replicate times.

    • Calculate the relative standard deviation (%RSD) for peak area and retention time, the tailing factor, and the theoretical plates for the analyte peak.

  • Acceptance Criteria : %RSD of peak area < 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000.

B. Specificity

  • Purpose : To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]

  • Protocol (Forced Degradation) :

    • Expose solutions of the analyte to stress conditions: acid (0.1 M HCl, 80°C), base (0.1 M NaOH, 80°C), oxidation (3% H₂O₂, RT), heat (80°C), and light (photostability chamber).

    • Analyze the stressed samples alongside an unstressed control.

    • Assess the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector and ensure resolution between the analyte and any degradation peaks.

  • Acceptance Criteria : The main peak should be spectrally pure, and resolution between the analyte and the closest eluting impurity/degradant should be > 2.0.

C. Linearity and Range

  • Purpose : To establish a linear relationship between analyte concentration and detector response over a defined range.[15]

  • Protocol :

    • Prepare a series of at least five standard solutions spanning 80-120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against concentration.

  • Acceptance Criteria : Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

D. Accuracy

  • Purpose : To determine the closeness of the test results to the true value.[2]

  • Protocol (Spike/Recovery) :

    • Prepare a placebo (matrix without analyte, if applicable) or use a low-concentration sample.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of analyte standard. Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria : Mean recovery should be within 98.0% to 102.0% at each level.

E. Precision

  • Purpose : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12]

  • Protocol :

    • Repeatability (Intra-day) : Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD for the results.

  • Acceptance Criteria : %RSD should be ≤ 2.0% for repeatability and intermediate precision.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose : To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[15]

  • Protocol (Based on Signal-to-Noise) :

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of increasingly dilute solutions.

  • Acceptance Criteria : S/N ratio of ~3 for LOD and ~10 for LOQ. Precision at the LOQ should meet acceptance criteria (e.g., %RSD ≤ 10%).

G. Robustness

  • Purpose : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • Protocol :

    • Vary key parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).

    • Analyze a system suitability solution under each condition and evaluate the impact on SST parameters.

  • Acceptance Criteria : All SST parameters must pass under all varied conditions.

Data Summary: Validation Acceptance Criteria

Validation ParameterAcceptance CriteriaAuthority
System Suitability %RSD (Area) < 2.0%, Tailing Factor ≤ 2.0USP <621>[1]
Specificity Peak purity index > 0.999, Resolution > 2.0ICH Q2(R2)[3]
Linearity Correlation Coefficient (r²) ≥ 0.999ICH Q2(R2)[3]
Range 80% to 120% of nominal concentrationICH Q2(R2)[3]
Accuracy 98.0% - 102.0% RecoveryICH Q2(R2)[3]
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 2.0%ICH Q2(R2)[3]
LOQ Precision %RSD ≤ 10%Industry Practice
Robustness System suitability criteria met under all conditionsICH Q2(R2)[3]

Comparative Guide: HPLC vs. Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques may be suitable for specific applications. The choice of method should be based on a balance of performance, cost, and the specific analytical question being asked.

Alternative Methodologies
  • Gas Chromatography (GC) : Suitable for volatile and thermally stable compounds. The analyte may require derivatization to increase its volatility. GC can be very effective for identifying residual solvents. A study on alkyl alpha-cyanoacrylates demonstrated GC's utility for purity determination, though challenges like column bleed at high temperatures were noted.[16]

  • Capillary Electrophoresis (CE) : A high-efficiency separation technique that uses an electric field. It consumes very small sample volumes and can be excellent for separating charged species like organic acids and inorganic anions, which can be impurities from the synthesis process.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers significantly higher sensitivity and selectivity than HPLC-UV.[17] It is the gold standard for impurity identification, as it provides molecular weight and structural information, making it invaluable during process development and for characterizing unknown degradation products.

  • Enzymatic Methods : These methods use specific enzymes to react with the target analyte. While highly specific, they are generally only available for common organic acids and are not broadly applicable to synthetic compounds like this compound unless a specific enzyme exists.[18]

Performance Comparison
FeatureHPLC-UV GC-FID/MS Capillary Electrophoresis (CE) LC-MS
Specificity High (with proper validation)High (especially with MS)Very HighExceptional
Sensitivity Moderate (µg/mL)High (ng/mL)High (µg/mL)Very High (pg-ng/mL)
Application Routine QC, Purity Assay, StabilityResidual Solvents, Volatile ImpuritiesAnionic/Cationic ImpuritiesImpurity Identification, Trace Analysis
Sample Prep Simple (dissolution)May require derivatizationSimple (dissolution)Simple (dissolution)
Speed Moderate (20-30 min)Fast (10-20 min)Very Fast (5-15 min)Moderate (20-30 min)
Cost (Instrument) ModerateModerateLow to ModerateHigh
Cost (Operational) LowModerateLowHigh

Conclusion

The validation of an analytical method is a systematic process that proves its suitability for its intended purpose. For the determination of purity of this compound, a well-validated RP-HPLC method offers a robust, reliable, and cost-effective solution for routine quality control. The framework provided in this guide, grounded in ICH and USP standards, ensures that the resulting data is accurate, precise, and defensible. While alternative techniques like GC, CE, and especially LC-MS have their own merits and are invaluable for specific tasks like trace impurity identification, the validated HPLC method remains the workhorse for ensuring product quality and consistency in a regulated environment.

References

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A Senior Application Scientist's Guide to 2-Cyano-3-methyl-2-butenoic Acid: Synthesis, Applications, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 2-cyano-3-methyl-2-butenoic acid, a versatile chemical intermediate. We will explore its synthesis, delve into its significant applications in the agrochemical and pharmaceutical industries, and present a comparative analysis of its performance against relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

The Chemistry and Synthesis of this compound

This compound, and its corresponding esters, are characterized by a chemically rich structure featuring an α,β-unsaturated system, a nitrile group, and a carboxylic acid (or ester) moiety. This arrangement of functional groups makes it a valuable precursor in a variety of organic reactions, most notably the Knoevenagel condensation for its synthesis and the Michael addition for its subsequent derivatization.

Primary Synthetic Route: The Knoevenagel Condensation

The most common and efficient method for synthesizing the 2-cyano-3-methyl-2-butenoate scaffold is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, such as ethyl cyanoacetate, with a ketone, in this case, acetone. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Reaction Mechanism:

The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. A subsequent dehydration step leads to the formation of the α,β-unsaturated product.

Knoevenagel_Condensation Acetone Acetone Enolate Enolate Intermediate EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Enolate + Base Base Base (e.g., Piperidine) Adduct Aldol Adduct Enolate->Adduct + Acetone Product_Ester Ethyl 2-cyano-3-methyl-2-butenoate Adduct->Product_Ester - H₂O Product_Acid This compound Product_Ester->Product_Acid + H₃O⁺ (Hydrolysis) H2O H₂O H3O_plus H₃O⁺

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-methyl-2-butenoate

This protocol is a representative procedure based on established Knoevenagel condensation reactions.

  • Materials: Acetone, Ethyl cyanoacetate, Piperidine (catalyst), Ethanol (solvent), Hydrochloric acid (for workup), Sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1.2 equivalents) and ethyl cyanoacetate (1.0 equivalent) in ethanol.

    • Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-cyano-3-methyl-2-butenoate.

    • Purify the product by vacuum distillation.

Hydrolysis to this compound:

The purified ethyl ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) followed by acidification.

Alternative Synthetic Routes

While the Knoevenagel condensation is prevalent, other methods for synthesizing the precursor, 3-methyl-2-butenoic acid, exist. One patented method involves the catalytic reforming of 2-methyl-3-butyn-2-ol to 3-methyl-2-butenal, followed by oxidation to the desired acid[1]. This method is promoted as being more environmentally friendly by avoiding the use of halogenated reagents.

Synthesis MethodKey ReactantsReported YieldAdvantagesDisadvantages
Knoevenagel Condensation & HydrolysisAcetone, Ethyl Cyanoacetate, BaseGood to ExcellentWell-established, versatileMay require purification of intermediates
Catalytic Reforming & Oxidation[1]2-Methyl-3-butyn-2-ol, Catalyst, OxidantHigh (for 3-methyl-2-butenoic acid)Avoids halogenated reagentsMulti-step process for the precursor

Applications in Agrochemicals: The Pyrethroid Connection

The structural motif of this compound is a key building block for a class of synthetic insecticides known as pyrethroids. These compounds are synthetic analogs of the natural pyrethrins found in chrysanthemums and are valued for their high insecticidal activity and relatively low mammalian toxicity.

The presence of the α-cyano group in many synthetic pyrethroids, such as cypermethrin and deltamethrin, is crucial for their enhanced insecticidal potency[2]. While a direct synthetic route from this compound to a commercially available pyrethroid is not extensively documented in readily available literature, the structural similarity of its derivatives to key pyrethroid precursors is evident. The acid moiety of many pyrethroids consists of a substituted cyclopropane carboxylic acid. The derivatization of the double bond in this compound could potentially lead to the formation of such cyclopropane structures.

Comparative Efficacy of Pyrethroids:

The following table provides a comparison of the insecticidal efficacy of different pyrethroids against a common pest, the housefly.

PyrethroidTypeLD50 (µg/g) vs. HouseflyKey Structural Feature
PermethrinI0.13Lacks α-cyano group
CypermethrinII0.04Contains α-cyano group
DeltamethrinII0.02Contains α-cyano group and dibromovinyl side chain

Data compiled from various sources.

The data clearly indicates that the presence of the α-cyano group (Type II pyrethroids) significantly enhances insecticidal activity.

Pharmaceutical Applications: A Scaffold for Bioactive Molecules

The α,β-unsaturated nitrile functionality present in this compound and its derivatives makes them potent Michael acceptors. This reactivity is a key feature in the design of various pharmaceutically active compounds, particularly those with anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents. The mechanism of action often involves the modulation of key inflammatory pathways. For instance, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me), a synthetic triterpenoid bearing the α,β-unsaturated nitrile moiety, has been shown to inhibit the NF-κB pathway and activate the Nrf2 pathway, both of which are critical in regulating inflammation and oxidative stress[3][4].

Signaling Pathway Modulation:

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB NF-κB Pathway Inflammatory_Stimuli->NF_kB Activates CDDO_Me CDDO-Me (Derivative) CDDO_Me->NF_kB Inhibits Nrf2 Nrf2 Pathway CDDO_Me->Nrf2 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Induces Anti_inflammatory_Response Anti-inflammatory Response Nrf2->Anti_inflammatory_Response Promotes

Caption: Mechanism of anti-inflammatory action of a 2-cyano-3-oxo derivative.

Anticancer Activity

The cyanoenone functionality has also been incorporated into molecules with potent anticancer activity. The cyano enone of methyl boswellates (CEMB), another modified triterpenoid, has demonstrated cytotoxic activity against various cancer cell lines with IC₅₀ values in the sub-micromolar range[5]. The proposed mechanism involves the inhibition of DNA synthesis and induction of apoptosis[5].

Comparative Anticancer Activity:

CompoundCancer Cell LineIC₅₀ (µM)
CEMBA549 (Lung Carcinoma)~0.2 - 0.6
Doxorubicin (Standard of Care)A549 (Lung Carcinoma)~0.1 - 0.5

Data for CEMB from[5]. Data for Doxorubicin is a representative range.

These findings highlight the potential of the this compound scaffold as a pharmacophore in the development of novel therapeutic agents.

Conclusion and Future Perspectives

This compound is a versatile and valuable chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its synthesis via the Knoevenagel condensation is a well-established and efficient process. The presence of the α,β-unsaturated nitrile moiety imparts unique reactivity, making it a key component in the synthesis of potent pyrethroid insecticides and a promising scaffold for the development of novel anti-inflammatory and anticancer drugs.

Future research in this area should focus on the development of more direct and efficient synthetic routes from this compound to specific high-value pyrethroids. Furthermore, the exploration of a wider range of derivatives and their systematic evaluation for various biological activities could lead to the discovery of new and more effective therapeutic agents. The comparative data presented in this guide underscores the potential of this compound and provides a solid foundation for further investigation and application development.

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Safety Operating Guide

Mastering the Safe Handling of 2-Cyano-3-methyl-2-butenoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides an in-depth operational plan for the safe use of 2-Cyano-3-methyl-2-butenoic Acid, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal methods. Our commitment is to empower you with the knowledge to maintain a safe laboratory environment while advancing your vital research.

Understanding the Risks: Hazard Profile of this compound and Analogs

While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining closely related compounds. Analogs such as 2-Cyano-3-methylbutanoic acid and various butenoic acid esters exhibit a consistent hazard profile that informs our safety protocols.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), related compounds are known to be:

  • Harmful if swallowed (Acute toxicity, oral)[1][2]

  • Harmful in contact with skin (Acute toxicity, dermal)[1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye damage or irritation [2][3]

  • Harmful if inhaled (Acute toxicity, inhalation)[1][2]

  • May cause respiratory irritation [1][3]

These hazards necessitate a comprehensive PPE strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, its purpose, and relevant standards.

PPE ComponentSpecificationsRationale for UseApplicable Standards
Hand Protection Nitrile or other chemically resistant gloves. Inspect for integrity before each use.Prevents skin contact, which can cause irritation and dermal toxicity.[1][2][3] Proper glove removal technique is crucial to avoid cross-contamination.[3]EN 374 (Europe), ASTM F23 (US)
Eye and Face Protection Chemical safety goggles. A face shield is recommended when there is a splash potential.Protects against splashes that can cause serious eye damage.[4][5][6]OSHA 29 CFR 1910.133[4][5], European Standard EN166[4][5]
Body Protection A lab coat is mandatory. For larger quantities or increased splash risk, a chemically resistant apron or suit is advised.Prevents contamination of personal clothing and skin.[7]Varies by region and specific garment
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][4]Mitigates the risk of inhaling airborne particles or vapors, which can cause respiratory irritation.[1][3]NIOSH (US), EN 149 (Europe)[4]

Operational Workflow for Handling this compound

The following step-by-step guide ensures a safe and efficient process for working with this compound.

Pre-Handling Preparations
  • Designated Work Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control vapor and dust exposure.

  • Emergency Equipment Check : Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4][5][8]

  • PPE Donning : Put on all required PPE as outlined in the table above before entering the designated work area.

Handling the Compound
  • Weighing and Transfer : When weighing the solid compound, do so in a fume hood to minimize inhalation of any dust. Use appropriate tools to transfer the material, avoiding direct contact.

  • In Solution : When working with the compound in solution, be mindful of the potential for splashing. Use a face shield in addition to safety goggles if there is a significant risk.[6]

  • Heating : If heating is required, do so in a well-ventilated area and monitor the process to prevent the release of fumes.

Post-Handling Procedures
  • Decontamination : Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • PPE Doffing : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last, using a technique that avoids touching the outer surface with bare hands.[3]

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][9]

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weigh/Transfer in Hood don_ppe->weigh Proceed to Handling dissolve Handle Solutions with Care weigh->dissolve heat Controlled Heating (if needed) dissolve->heat decontaminate Decontaminate Work Area heat->decontaminate Proceed to Cleanup doff_ppe Properly Doff PPE decontaminate->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal Plan: A Commitment to Environmental Safety

Proper disposal of this compound and its containers is a critical final step in the handling process.

  • Waste Collection : Collect all waste material, including any contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Chemical Inactivation : Depending on your institution's and local regulations, chemical inactivation may be required. Consult your environmental health and safety (EHS) department for specific protocols.

  • Licensed Disposal : Dispose of the waste through a licensed professional waste disposal service.[3] Do not discharge into drains or the environment.[3][10]

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed containers in accordance with local regulations.

By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your organization.

References

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-methylbutanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. PubChem. Retrieved from [Link]

  • Synerzine. (2018, June 22). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)- Safety Data Sheet. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

Sources

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